6-Oxa-1-azaspiro[3.4]octane
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-oxa-1-azaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-7-6(1)2-4-8-5-6/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBXQNDOVHLCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717314 | |
| Record name | 6-Oxa-1-azaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71850-23-2 | |
| Record name | 6-Oxa-1-azaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of Novel 6-Oxa-1-azaspiro[3.4]octane Derivatives: A Technical Guide for Advancing Drug Discovery
Abstract
The quest for novel molecular architectures with enhanced pharmacological properties is a central theme in modern drug discovery. Spirocyclic scaffolds, with their inherent three-dimensionality, offer a compelling strategy to escape the "flatland" of traditional aromatic compounds, often leading to improved target engagement, selectivity, and physicochemical properties. This technical guide provides an in-depth exploration of the synthesis of a promising, yet underexplored, class of spirocycles: the 6-Oxa-1-azaspiro[3.4]octane derivatives. We will delve into a plausible and robust synthetic pathway, detail experimental protocols, and discuss the potential applications of this unique scaffold in medicinal chemistry, particularly for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Medicinal Chemistry
Spirocycles, characterized by two rings sharing a single atom, impose a rigid, well-defined three-dimensional geometry upon a molecule. This conformational restriction can be highly advantageous in drug design, as it can pre-organize functional groups for optimal interaction with a biological target, thereby enhancing potency and selectivity. The this compound core, which integrates a strained oxetane ring with a pyrrolidine moiety, presents a unique combination of structural features. The oxetane can act as a bioisostere for carbonyl groups or gem-dimethyl functionalities, while the pyrrolidine provides a versatile scaffold for further functionalization and can participate in crucial hydrogen bonding interactions. The oxazolidinone moiety, a key component of our proposed synthetic target, is a well-established pharmacophore found in numerous approved drugs, highlighting the potential of this scaffold in developing novel therapeutics.[1][2]
This guide will focus on a strategic synthetic approach that leverages established chemical transformations to construct the this compound core, providing a foundation for the generation of diverse libraries of novel derivatives for biological screening.
Proposed Synthetic Strategy: A Convergent Approach to the this compound Core
While a direct, one-pot synthesis of the this compound scaffold is not yet established in the literature, a logical and convergent synthetic route can be proposed based on well-understood chemical principles. Our strategy involves the initial construction of a functionalized pyrrolidinone intermediate, followed by a key intramolecular cyclization step to form the spiro-oxetane ring.
The proposed overall synthetic pathway is depicted below:
Sources
A Technical Guide to the Physicochemical Properties of 6-Oxa-1-azaspiro[3.4]octane
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Executive Summary: 6-Oxa-1-azaspiro[3.4]octane is a saturated heterocyclic scaffold of significant interest in medicinal chemistry. As a spirocycle, it possesses inherent three-dimensionality, a characteristic increasingly sought after for improving drug-like properties.[1][2] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, detailing its molecular structure, predicted lipophilicity, and basicity. Furthermore, it outlines standardized experimental protocols for the empirical determination of these critical parameters, offering a framework for researchers in drug discovery and development to effectively characterize this and similar novel chemical entities.
Introduction: The Value of Spirocyclic Scaffolds
In the landscape of modern drug discovery, there is a strategic shift away from flat, aromatic structures towards molecules with greater three-dimensional (3D) character.[2] Spirocycles, which are bicyclic systems joined by a single common atom, are at the forefront of this movement.[3] Their rigid, 3D nature allows for a more precise and controlled spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[4][5]
The incorporation of spirocyclic motifs, particularly those rich in sp³-hybridized carbons, is often correlated with improved physicochemical and pharmacokinetic profiles, including enhanced solubility and metabolic stability.[2][6] this compound, which combines a tetrahydrofuran ring and an azetidine ring, is an exemplary scaffold that embodies these desirable attributes, making a thorough understanding of its physicochemical properties essential for its application in drug design.
Molecular Structure and Core Properties
The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. The structure and core identifiers for this compound are foundational to understanding its properties.
Chemical Structure
The molecule consists of a five-membered tetrahydrofuran ring and a four-membered azetidine ring, sharing a single spiro-carbon atom.
Caption: 2D structure of this compound.
Key Molecular Identifiers
A summary of the essential identifiers and calculated properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 71850-23-2 | [7] |
| Molecular Formula | C₆H₁₁NO | [7][8] |
| Molecular Weight | 113.16 g/mol | [7][9] |
| InChI Key | LZBXQNDOVHLCOH-UHFFFAOYSA-N | [5][7] |
| Canonical SMILES | C1CC2(CCOC2)N1 | [7] |
Key Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, reliable computational predictions provide valuable insights into its expected behavior. These properties are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | Predicted Value | Significance in Drug Development |
| LogP (Lipophilicity) | -0.479 | Influences solubility, membrane permeability, and metabolic stability. A negative value suggests higher hydrophilicity.[7] |
| pKa (Basicity) | Not available; expected to be basic | Determines the ionization state at physiological pH (approx. 7.4), affecting receptor binding, solubility, and transport. The azetidine nitrogen is the basic center. |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Fraction of sp³ Carbons (Fsp³) | 1.00 | High Fsp³ content is correlated with improved clinical success rates due to increased 3D complexity and better physicochemical properties.[2][7] |
Methodologies for Experimental Determination
To move beyond computational predictions, empirical determination of physicochemical properties is a critical step in preclinical development. The following sections detail standard, robust protocols for measuring pKa and LogP.
Protocol: Determination of pKa via Potentiometric Titration
Causality and Rationale: Potentiometric titration is a highly accurate and precise method for determining the pKa of ionizable compounds.[10][11] It directly measures the pH of a solution as a titrant of known concentration is added, allowing for the identification of the half-equivalence point where pH equals pKa for a monoprotic base.[12] This method is considered a gold standard due to its reliability and the fundamental nature of the measurement.[13]
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[10]
-
Solution Preparation: Prepare a solution of this compound (e.g., 1 mM) in a solution of constant ionic strength, such as 0.15 M potassium chloride, to minimize activity coefficient variations.[10]
-
Inert Atmosphere: Purge the solution with an inert gas like nitrogen for 15-30 minutes before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement of basic pKa values.[10]
-
Titration: Place the calibrated pH electrode in the stirred solution. Add standardized strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Recording: Record the pH value after each addition, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of titrant added. The pKa can be determined from the pH at the half-neutralization point. A more precise method involves calculating the first derivative of the titration curve (d(pH)/dV); the peak of this derivative curve indicates the equivalence point.[13]
Protocol: Determination of LogP via Shake-Flask Method
Causality and Rationale: The shake-flask method is the traditional and most reliable technique for measuring the octanol-water partition coefficient (LogP), a key indicator of lipophilicity.[14] It directly measures the partitioning of a compound between two immiscible phases (n-octanol and water) at equilibrium. This provides a direct, empirical value that is crucial for predicting a drug's ability to cross biological membranes.[15][16]
Experimental Workflow:
Caption: Workflow for LogP determination by the shake-flask method.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare n-octanol saturated with water and water (or a suitable buffer like PBS, pH 7.4, for LogD measurement) saturated with n-octanol. This pre-saturation is critical to ensure the volumes of the two phases do not change during the experiment.[15]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in one of the pre-saturated phases.
-
Partitioning: Combine known volumes of the n-octanol and aqueous phases in a suitable vessel. Shake or stir the mixture for a sufficient time (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.[17]
-
Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process and ensure a clean separation.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.[15]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[16]
Implications for Drug Development
The physicochemical profile of this compound makes it an attractive building block in drug discovery.
-
High Fsp³ and 3D-Shape: Its inherent three-dimensionality can help molecules "escape from flatland," potentially leading to novel interactions with biological targets and improved selectivity.[2][3]
-
Hydrophilicity: The predicted negative LogP value (-0.479) suggests good aqueous solubility, which is a favorable property for drug candidates, often reducing issues related to formulation and bioavailability.[6][7]
-
Basic Center: The azetidine nitrogen provides a basic handle that will be protonated at physiological pH. This positive charge can be exploited to form key interactions with biological targets, such as cation-π interactions, and can be crucial for tuning solubility and cell permeability.[6]
Conclusion
This compound is a promising scaffold that aligns with contemporary strategies in medicinal chemistry that favor molecular three-dimensionality. Its predicted physicochemical properties—notably its hydrophilicity and high Fsp³ character—position it as a valuable building block for the synthesis of next-generation therapeutics. The standardized protocols provided herein offer a clear and reliable framework for the empirical validation of its key properties, enabling its confident application in drug discovery programs.
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Klanberg, F., et al. (1999). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Available at: [Link]
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ResearchGate. (2025). The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 6-Oxa-1-azaspiro[3.4]octane Analogs
Foreword: The Strategic Value of the 6-Oxa-1-azaspiro[3.4]octane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. The this compound core, a unique bicyclic system featuring a spiro-fused oxetane and azetidine ring, has emerged as a scaffold of significant interest. Its inherent three-dimensionality and the strategic placement of heteroatoms make it a compelling bioisosteric replacement for more common motifs like morpholine.[1][2] The incorporation of this rigid, sp³-rich framework can lead to marked improvements in critical drug-like properties, including aqueous solubility, metabolic stability, and the ability to explore previously inaccessible chemical space.[3][4]
This guide provides a comprehensive framework for the unambiguous structural elucidation of this compound analogs. As a senior application scientist, my objective is not merely to present data but to illuminate the underlying principles that dictate experimental design and data interpretation. We will explore how a multi-technique spectroscopic approach—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—forms a self-validating system for confirming the identity and purity of these valuable compounds.
The Core Molecular Architecture
Understanding the fundamental structure is the first step in any characterization workflow. The this compound system is defined by a central quaternary carbon (C5) shared by a five-membered tetrahydrofuran ring (containing the oxygen at position 6) and a four-membered azetidine ring (containing the nitrogen at position 1). The numbering convention is critical for consistent spectral assignment.
Caption: Core structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule. The rigid, non-planar conformation of the spirocyclic system gives rise to distinct and often complex spectral patterns.[5]
¹H NMR Spectroscopy: Probing the Proton Environment
The proton NMR spectrum is exquisitely sensitive to the electronic environment and spatial arrangement of hydrogen atoms.
-
Oxetane Ring Protons (C7, C8): The methylene protons on the oxetane ring are significantly influenced by the adjacent oxygen atom. Expect signals in the range of δ 4.0-4.8 ppm . Due to the ring's rigidity, these protons are often diastereotopic, appearing as distinct multiplets with both geminal (²J ≈ 6-8 Hz) and vicinal (³J) coupling.
-
Azetidine Ring Protons (C2, C4): Protons adjacent to the nitrogen atom (C2 and C4) typically resonate between δ 2.8-3.8 ppm . The exact chemical shift is highly dependent on the substituent attached to the nitrogen.
-
Azetidine Ring Proton (C3): The methylene protons at C3, being further from the nitrogen, will appear more upfield, generally in the δ 2.0-2.6 ppm range.
-
N-H Proton: If the nitrogen is secondary (N-H), a broad singlet is expected, the chemical shift of which is highly variable and dependent on solvent and concentration. This peak can be confirmed by a D₂O exchange experiment, where it will disappear.
Causality Insight: The rigidity of the spiro-fused system restricts bond rotation. Consequently, methylene protons on the rings do not experience the same average environment. This magnetic non-equivalence is a key validation feature, leading to more complex splitting patterns (e.g., AB quartets) than would be seen in a flexible, acyclic analog.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Spiro Carbon (C5): This quaternary carbon is a hallmark of the structure and typically appears as a weak signal in the δ 75-90 ppm range. Its direct attachment to two heteroatom-bearing rings places it significantly downfield.
-
Oxetane Carbons (C7, C8): The carbons bonded to the oxygen atom are highly deshielded, resonating in the δ 65-80 ppm region.[6]
-
Azetidine Carbons (C2, C4): Carbons adjacent to the nitrogen are found in the δ 45-60 ppm range.
-
Azetidine Carbon (C3): The C3 carbon will be the most upfield of the ring carbons, typically resonating around δ 30-40 ppm .
2D NMR Techniques: Unambiguous Assignment
For a complex 3D structure like this, 1D spectra alone are insufficient. 2D NMR is mandatory for definitive assignment.
Caption: Integrated workflow for structural confirmation.
The process is self-validating: HRMS provides the elemental formula. IR confirms the key functional groups implied by that formula. Finally, NMR spectroscopy puts all the atoms in their correct places, confirming the specific isomeric arrangement of the this compound scaffold.
Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Range / Observation | Rationale & Significance |
| ¹H NMR | Oxetane Protons (C7-H, C8-H) | δ 4.0 - 4.8 ppm (multiplets) | Deshielding by adjacent oxygen in a strained ring. |
| Azetidine Protons (C2-H, C4-H) | δ 2.8 - 3.8 ppm (multiplets) | Deshielding by adjacent nitrogen. | |
| ¹³C NMR | Spiro Carbon (C5) | δ 75 - 90 ppm | Quaternary carbon connected to two rings with heteroatoms. |
| Oxetane Carbons (C7, C8) | δ 65 - 80 ppm | Direct attachment to highly electronegative oxygen. | |
| IR | C-O-C Stretch | 1000 - 950 cm⁻¹ (strong) | Characteristic vibration of the strained oxetane ether. |
| C=O Stretch (β-Lactam) | 1780 - 1750 cm⁻¹ (v. strong) | Ring strain increases vibrational frequency; diagnostic for lactam analogs. | |
| HRMS | [M+H]⁺ | Measured m/z ± 5 ppm of theoretical | Confirms molecular weight and provides unambiguous elemental formula. |
Conclusion
The spectroscopic characterization of this compound analogs is a systematic process that relies on the synergistic application of NMR, IR, and mass spectrometry. The unique structural and electronic features of the fused azetidine and oxetane rings produce a distinct spectroscopic fingerprint. By understanding the causality behind the observed chemical shifts, coupling constants, and vibrational frequencies, researchers can confidently and unequivocally confirm the structure of these medicinally important molecules, paving the way for their further development as next-generation therapeutics.
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Conformational Analysis of the 6-Oxa-1-azaspiro[3.4]octane Ring System: A Technical Guide for Drug Discovery Professionals
Abstract
The 6-Oxa-1-azaspiro[3.4]octane scaffold, a unique three-dimensional heterocyclic system, is an emerging motif of significant interest in medicinal chemistry. Its inherent structural rigidity and defined stereochemistry offer a compelling framework for the design of novel therapeutic agents with enhanced target selectivity and improved physicochemical properties.[1][2][3] This technical guide provides a comprehensive overview of the methodologies and strategic considerations for the conformational analysis of this spirocyclic system. We will explore the synergistic application of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography, with computational modeling to elucidate the preferred conformations and dynamic behavior of the this compound ring. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.
Introduction: The Strategic Value of the this compound Scaffold
Spirocyclic systems have gained considerable traction in modern drug discovery due to their ability to impart three-dimensionality to molecular structures.[3] This departure from "flatland" often leads to improved pharmacological profiles, including enhanced binding affinity, greater selectivity, and better metabolic stability.[3] The this compound core, which incorporates both a tetrahydrofuran and an azetidine ring fused at a single carbon, presents a unique conformational landscape. The interplay of ring strain, heteroatom lone pairs, and substituent effects dictates the overall shape and electronic distribution of the molecule, which in turn governs its interaction with biological targets. A thorough understanding of its conformational preferences is therefore paramount for rational drug design.
Derivatives of similar azaspiro scaffolds have shown promise in a variety of therapeutic areas, including as antitubercular agents and modulators of key signaling pathways.[4][5] The this compound system, in particular, has been identified in patent literature as a core for M4 receptor agonists, highlighting its potential in treating cognitive and psychotic disorders.[6]
Methodologies for Conformational Elucidation
A multi-faceted approach combining experimental and computational methods is essential for a comprehensive conformational analysis.
Experimental Approaches
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[7][8] For the this compound system, several NMR techniques can provide critical insights.
-
¹H and ¹³C NMR: Chemical shifts provide information about the electronic environment of each nucleus. Protons and carbons in different spatial arrangements (e.g., axial vs. equatorial-like positions) will have distinct chemical shifts.[9]
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These 2D NMR experiments detect through-space interactions between protons that are close in proximity, typically within 5 Å. The intensity of NOE cross-peaks can be used to determine relative stereochemistry and infer preferred conformations. For instance, strong NOEs between protons on the azetidine and tetrahydrofuran rings would indicate a specific spatial arrangement.
-
Scalar Coupling Constants (J-coupling): The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Analysis of these coupling constants can help define the puckering of the five-membered tetrahydrofuran ring.
Experimental Protocol: 2D NOESY for Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-20 mM.
-
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥500 MHz). Use a mixing time appropriate for the size of the molecule (typically 300-800 ms).
-
Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova).
-
Analysis: Identify and integrate cross-peaks. The volume of the cross-peaks is proportional to r⁻⁶, where r is the distance between the two protons. Compare the observed NOEs with theoretical distances for different possible conformations to determine the most likely solution-state structure.
X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state.[10][11][12] This technique yields precise information on bond lengths, bond angles, and the absolute stereochemistry of the molecule, which is invaluable for understanding structure-activity relationships.[10][12] For the this compound system, a crystal structure would reveal the precise puckering of both the tetrahydrofuran and azetidine rings and the spatial relationship between them.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single, high-quality crystals of the this compound derivative. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[12]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.
-
Analysis: Visualize the 3D structure and analyze the geometric parameters to understand the solid-state conformation.
Computational Modeling: A Predictive and Complementary Tool
Computational chemistry offers a powerful means to explore the conformational landscape of a molecule, calculate the relative energies of different conformers, and predict spectroscopic parameters.[13][14]
Conformational Search and Energy Minimization
A systematic or stochastic conformational search can identify low-energy conformations of the this compound ring system. Molecular mechanics force fields (e.g., MMFF94, OPLS3e) are suitable for an initial broad search, followed by higher-level quantum mechanics calculations (e.g., Density Functional Theory - DFT) for more accurate energy rankings of the most stable conformers.[15] DFT methods that account for dispersion interactions, such as M06-2X or B3LYP-D3, are often recommended for accurate conformational energy predictions in heterocyclic systems.[15]
Workflow for Computational Conformational Analysis
Caption: A typical workflow for computational conformational analysis.
Predicted Conformational Isomers
The tetrahydrofuran ring in the this compound system is expected to adopt envelope or twist conformations to relieve ring strain. The azetidine ring is also puckered. The relative orientation of these two rings can lead to several distinct low-energy conformers. The energy barrier to interconversion between these conformers can also be calculated, providing insight into the molecule's dynamic behavior.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Tetrahydrofuran Puckering | Azetidine Puckering | Relative Energy (kcal/mol) |
| A | Envelope (C5-endo) | Puckered | 0.00 |
| B | Twist (C4-exo, C5-endo) | Puckered | 0.85 |
| C | Envelope (C4-endo) | Puckered | 1.20 |
Note: This data is illustrative and would need to be determined through specific computational studies.
Synthesis of the this compound Core
Access to the this compound scaffold is crucial for further studies. While a definitive, optimized synthesis may not be widely published, plausible routes can be proposed based on established methodologies for constructing azaspiro compounds.[1][2] A potential strategy involves a multi-step sequence starting from commercially available materials.
Caption: A generalized synthetic approach to the this compound core.
A key step in such a synthesis could be an intramolecular cyclization to form the azetidine ring.[16]
Conclusion and Future Outlook
The this compound ring system represents a valuable and underexplored scaffold for drug discovery. A rigorous conformational analysis, employing the synergistic use of high-field NMR spectroscopy, single-crystal X-ray crystallography, and robust computational modeling, is essential to unlock its full potential. By understanding the intricate relationship between structure, conformation, and biological activity, medicinal chemists can rationally design novel therapeutic agents with superior properties. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this and other promising spirocyclic systems.
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Navigating the Uncharted Territory of 6-Oxa-1-azaspiro[3.4]octane: A Technical Guide to Chemical Space Exploration
For the attention of Researchers, Scientists, and Drug Development Professionals.
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the 6-Oxa-1-azaspiro[3.4]octane core, a compelling yet underexplored scaffold in medicinal chemistry. We will navigate its synthesis, derivatization, and the computational strategies required to unlock its full potential in modern drug discovery. The inherent three-dimensionality of this spirocyclic system offers a distinct advantage over traditional flat aromatic structures, paving the way for novel therapeutics with improved physicochemical properties and target selectivity.[1]
The Strategic Value of the this compound Scaffold
The relentless pursuit of novel chemical entities with superior pharmacological profiles has led to a paradigm shift away from "flatland" molecules towards more three-dimensional structures. Spirocyclic scaffolds, such as this compound, are at the forefront of this movement.[1] Their rigid, defined spatial arrangement of atoms allows for precise vectorization of substituents, enabling more specific and potent interactions with biological targets.[2][3]
The incorporation of an oxygen atom within the spirocyclic framework can also confer advantageous properties, such as improved aqueous solubility and metabolic stability, key attributes for successful drug candidates. This guide will provide the foundational knowledge and practical methodologies to harness the potential of this unique scaffold.
Charting the Synthetic Landscape: Accessing the Core and its Analogs
The synthesis of the this compound core and its derivatives can be approached through several strategic pathways. While a direct, one-pot synthesis of the parent scaffold is not extensively documented, established methodologies for constructing analogous spirocyclic systems can be logically adapted.
Retrosynthetic Analysis and Proposed Synthetic Routes
A plausible retrosynthetic analysis suggests that the this compound core can be constructed through intramolecular cyclization strategies. One such approach involves the annulation of the pyrrolidine ring onto a pre-formed oxetane or vice versa.
A proposed synthetic pathway for a derivative, 6-Oxaspiro[3.4]octan-2-one, involves a multi-step sequence starting from commercially available reagents, featuring a key Baeyer-Villiger oxidation to form the lactone ring.[4] While this provides an entry point to a related scaffold, accessing the this compound core would necessitate further synthetic manipulations.
A more direct, albeit challenging, approach could involve a [3+2] cycloaddition reaction, a powerful tool for the construction of five-membered rings.[5]
Experimental Protocol: A Generalized Approach to Spirocycle Formation
The following protocol is a generalized adaptation based on established methods for the synthesis of similar azaspirocycles and should be optimized for the specific target.[6][7]
Protocol 1: Synthesis of a Protected this compound Precursor
-
Step 1: Synthesis of a Key Intermediate. This initial step would involve the preparation of a bifunctional intermediate containing both the oxetane and a masked amine functionality. A potential starting point is the synthesis of a substituted oxetane bearing a leaving group and a protected amino group at appropriate positions.
-
Step 2: Intramolecular Cyclization.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the bifunctional intermediate (1.0 eq) in a suitable dry, polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: To the stirred solution, add a non-nucleophilic base (e.g., sodium hydride, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield the protected this compound.
-
Exploring the Chemical Space: Strategies for Library Generation
The true potential of the this compound scaffold lies in its ability to be systematically decorated with a diverse array of functional groups. This "diversity-oriented synthesis" approach allows for the creation of large chemical libraries for high-throughput screening.[8]
N-Functionalization: The Gateway to Diversity
The secondary amine of the this compound core is the primary handle for introducing molecular diversity. Standard N-alkylation and N-arylation reactions can be employed to append a wide range of substituents.
Protocol 2: N-Alkylation of this compound [9][10][11][12][13]
-
Reactant Preparation: In a round-bottom flask, dissolve the deprotected this compound (1.0 eq) and a suitable base (e.g., potassium carbonate or triethylamine, 2.0 eq) in a polar aprotic solvent like acetonitrile or DMF.
-
Addition of Alkyl Halide: Add the desired alkyl halide (1.0-1.1 eq) dropwise to the stirred mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, filter off any inorganic salts. The filtrate can be concentrated under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the N-alkylated product.
Protocol 3: N-Arylation of this compound (Buchwald-Hartwig Amination) [14]
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the deprotected this compound (1.0 eq), the aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., cesium carbonate or sodium tert-butoxide, 1.5-2.0 eq).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.
Visualization of the Diversification Workflow
Caption: Workflow for the diversification of the this compound scaffold.
Computational Exploration of the Chemical Space
To efficiently navigate the vast chemical space accessible from the this compound core, computational methods are indispensable. These in silico techniques enable the rational design of libraries with desirable drug-like properties and the prioritization of compounds for synthesis and biological evaluation.
Virtual Library Design and Screening
The first step in computational exploration is the creation of a virtual library by enumerating all possible products from the reaction of the core scaffold with a curated set of building blocks (e.g., commercially available alkyl halides, aryl halides, and carbonyl compounds). This virtual library can then be subjected to a series of computational filters to enrich it with compounds possessing favorable properties.[15]
Key Computational Filtering Steps:
-
Physicochemical Property Filtering: Application of filters based on properties like molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors (Lipinski's Rule of Five), and topological polar surface area (TPSA) to select for compounds with good oral bioavailability potential.[16]
-
Pharmacophore-Based Screening: If a known active ligand for a target of interest exists, a pharmacophore model can be generated to identify molecules in the virtual library that share similar 3D arrangements of key chemical features.[5][17][18][19][20][21][22] This is a powerful method for identifying novel scaffolds with the potential for similar biological activity.
-
Molecular Docking: For targets with a known 3D structure, molecular docking can be used to predict the binding mode and estimate the binding affinity of each compound in the virtual library.[8][18][23] This allows for the ranking of compounds based on their predicted potency.[24][25][26][27]
Caption: A typical computational workflow for virtual library screening and hit identification.
ADMET Prediction
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to minimize late-stage attrition in drug discovery.[28][29] Various in silico models can predict key ADMET parameters for the virtual library, including:
-
Aqueous solubility
-
Caco-2 cell permeability (as a model for intestinal absorption)
-
Blood-brain barrier penetration
-
Interaction with cytochrome P450 enzymes (metabolic stability)
-
hERG channel inhibition (cardiac toxicity)
-
Ames test (mutagenicity)
Compounds with predicted ADMET liabilities can be deprioritized, focusing synthetic efforts on candidates with a higher probability of success.
| ADMET Property | Computational Model/Method | Significance in Drug Discovery |
| Absorption | Caco-2 permeability prediction, Gastrointestinal absorption models | Predicts the extent to which a drug is absorbed from the gut into the bloodstream. |
| Distribution | Plasma protein binding prediction, Blood-brain barrier penetration models | Determines where the drug distributes in the body and if it can reach its target. |
| Metabolism | Cytochrome P450 inhibition and substrate prediction | Assesses the likely metabolic fate of the drug, impacting its half-life and potential for drug-drug interactions. |
| Excretion | Renal clearance prediction | Predicts how the drug and its metabolites are eliminated from the body. |
| Toxicity | hERG inhibition models, Ames mutagenicity prediction, Hepatotoxicity prediction | Identifies potential safety concerns early in the discovery process. |
Applications in Drug Discovery: Targeting Key Biological Pathways
The unique structural features of this compound derivatives make them attractive candidates for modulating a variety of biological targets. Their three-dimensional nature is particularly well-suited for targeting protein-protein interactions and the orthosteric or allosteric sites of enzymes and receptors.
G-Protein Coupled Receptors (GPCRs)
GPCRs represent one of the largest and most important families of drug targets.[23][30][31][32] The rigid conformation of spirocyclic scaffolds can provide the precise orientation of functional groups required for high-affinity and selective binding to GPCRs.[3] The this compound core can serve as a novel scaffold for the development of agonists or antagonists for a wide range of GPCRs implicated in various diseases, including neurological, metabolic, and inflammatory disorders.
Enzyme Inhibition
The defined stereochemistry of the this compound scaffold makes it an excellent starting point for the design of potent and selective enzyme inhibitors.[33] By decorating the core with appropriate pharmacophoric groups, it is possible to target the active sites of enzymes such as kinases, proteases, and metabolic enzymes. For instance, derivatives could be designed to target the Janus kinase (JAK) family of enzymes, which are critical in the JAK-STAT signaling pathway involved in immunity and inflammation.[34]
Case Study: Hypothetical Targeting of a Kinase
A virtual screening campaign of a library of N-arylated this compound derivatives against the ATP-binding site of a hypothetical kinase could identify hits with the potential for development into novel anti-cancer agents. The spirocyclic core would serve to orient the N-aryl substituent into a key hydrophobic pocket, while the oxetane oxygen could form a crucial hydrogen bond with the hinge region of the kinase.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet largely untapped, area of chemical space for drug discovery. Its inherent three-dimensionality, coupled with the potential for favorable physicochemical properties, makes it an attractive starting point for the development of novel therapeutics. This guide has provided a comprehensive overview of the synthetic strategies to access and diversify this core, as well as the computational methods to intelligently explore its chemical space.
Future efforts in this area should focus on the development of more efficient and scalable synthetic routes to the core scaffold. Furthermore, the synthesis and biological evaluation of diverse libraries based on this core are essential to fully elucidate its potential against a wide range of biological targets. The integration of advanced computational modeling with synthetic chemistry will be paramount in accelerating the discovery of new drug candidates derived from this exciting spirocyclic system.
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6-Oxa-1-azaspiro[3.4]octane: A Technical Guide for Advanced Research
CAS Number: 71850-23-2
Molecular Formula: C₆H₁₁NO
Molecular Weight: 113.16 g/mol
This technical guide provides a comprehensive overview of 6-Oxa-1-azaspiro[3.4]octane, a spirocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The unique three-dimensional architecture of this molecule, combining a strained azetidine ring with a tetrahydrofuran ring, offers a compelling platform for the exploration of novel chemical space in medicinal chemistry.
Core Molecular Attributes
The defining feature of this compound is its spirocyclic nature, where the azetidine and tetrahydrofuran rings are joined by a single common carbon atom. This arrangement imparts a high degree of rigidity and a distinct three-dimensional geometry, which are increasingly sought-after characteristics in modern drug design to enhance target selectivity and improve pharmacokinetic profiles.
Basic Physicochemical Properties
While experimentally determined physical properties for this compound are not extensively documented in publicly available literature, its fundamental attributes are summarized below. Researchers should note that properties such as boiling point, melting point, and solubility will require experimental determination for precise values.
| Property | Value | Source |
| CAS Number | 71850-23-2 | Fluorochem[1] |
| Molecular Formula | C₆H₁₁NO | PubChem |
| Molecular Weight | 113.16 g/mol | Fluorochem[1] |
| IUPAC Name | This compound | Fluorochem[1] |
| Predicted XlogP3 | -0.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
Synthesis and Chemical Reactivity
The synthesis of novel azaspiro[3.4]octanes is an active area of research, with methodologies often focusing on step-economic and scalable routes to provide these valuable building blocks for drug discovery programs.[3]
General Synthetic Strategies
The construction of the this compound scaffold can be approached through multi-step sequences that strategically build the two heterocyclic rings around the central spiro-carbon. One plausible conceptual pathway involves the initial formation of a functionalized azetidine or tetrahydrofuran precursor, followed by the cyclization of the second ring.
A hypothetical synthetic workflow could be envisioned as follows:
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The 6-Oxa-1-azaspiro[3.4]octane Scaffold: A Technical Guide to Unlocking its Therapeutic Potential
Introduction: Embracing Three-Dimensionality in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that can effectively and selectively interact with biological targets is paramount. The increasing recognition of the limitations of flat, aromatic structures has led to a surge of interest in three-dimensional (3D) scaffolds that can better mimic the complexity of natural ligands and engage with the intricate topographies of protein binding sites. Among these, spirocyclic systems have emerged as a particularly promising class of compounds. Their inherent rigidity and defined spatial arrangement of functional groups offer a unique opportunity to enhance binding affinity, improve selectivity, and optimize physicochemical properties.[1]
This technical guide focuses on the 6-Oxa-1-azaspiro[3.4]octane scaffold, a unique heterocyclic system that combines an azetidine ring with a tetrahydrofuran ring through a shared spirocyclic carbon. While this specific isomer remains a relatively underexplored area of chemical space, the broader family of oxa-azaspiro[3.4]octanes and related spirocycles has demonstrated significant potential across a range of therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system (CNS).[2] This guide will provide a comprehensive overview of the current understanding of this scaffold, drawing insights from its close structural relatives, and will propose a strategic roadmap for its synthesis, biological evaluation, and future development.
The core value of the this compound scaffold lies in its structural attributes. The presence of both an oxygen and a nitrogen atom provides opportunities for diverse chemical modifications, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[3] The azetidine nitrogen, in particular, serves as a key handle for introducing a wide array of substituents through reactions such as N-alkylation, N-acylation, and reductive amination.[3]
The Strategic Advantage of the this compound Core
The incorporation of a spirocyclic moiety like this compound into a drug candidate can confer several key advantages:
-
Enhanced Target Engagement: The rigid, 3D structure of the scaffold can pre-organize appended functional groups into a conformation that is optimal for binding to a specific biological target, thereby increasing potency.[1]
-
Improved Physicochemical Properties: Compared to their non-spirocyclic or aromatic counterparts, azaspirocycles often exhibit increased solubility, higher basicity, and improved metabolic stability.[3]
-
Novel Chemical Space: The exploration of underutilized scaffolds like this compound provides an opportunity to develop novel chemical entities with unique biological activities and intellectual property potential.
The following diagram illustrates the core structure of the this compound scaffold and highlights its key features for medicinal chemistry exploration.
Caption: Core structure of the this compound scaffold.
Inferred Biological Potential from Structurally Related Scaffolds
While direct biological data for the this compound scaffold is limited, a wealth of information from its isomers and related diaza-analogs provides a strong foundation for predicting its potential therapeutic applications.
Antitubercular Activity
Recent research on 2,6-diazaspiro[3.4]octane derivatives has identified potent antitubercular agents.[4] A series of nitrofuran-containing compounds based on this scaffold displayed remarkable in vitro activity against Mycobacterium tuberculosis H37Rv, with one lead compound exhibiting a minimal inhibitory concentration (MIC) of 0.016 µg/mL.[4] This suggests that the spiro[3.4]octane core can serve as an effective framework for the development of novel anti-infective agents. The this compound scaffold, with its similar size and geometry, represents a promising starting point for the design of new antitubercular candidates.
| Compound ID | Scaffold | R Group | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| Lead Compound | 2,6-Diazaspiro[3.4]octane | 5-nitrofuran-2-carbonyl | 0.016 |
| Analog 1 | 2,6-Diazaspiro[3.4]octane | 4-chlorophenyl | > 100 |
| Analog 2 | 2,6-Diazaspiro[3.4]octane | 3-pyridyl | 1.25 |
Data adapted from a study on 2,6-diazaspiro[3.4]octane derivatives.[4]
Central Nervous System (CNS) Applications
The broader class of azaspirocycles has been extensively explored for its potential in treating CNS disorders. For instance, derivatives of 1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octane] have been developed as potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonists, with demonstrated pro-cognitive effects in animal models.[5] Furthermore, a patent has been filed for azaspirocycles, including a 7-oxa-5-azaspiro[3.4]octan-6-one derivative, as modulators of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system with implications for neuroinflammation and pain.[6] These findings strongly suggest that the this compound scaffold could be a valuable component in the design of novel CNS-active agents, potentially targeting a range of receptors and enzymes implicated in neurodegenerative diseases and psychiatric disorders.
Oncology
Positional isomerism within the oxa-azaspiro[3.4]octane family has been shown to significantly impact biological activity. For example, derivatives of 2-oxa-6-azaspiro[3.4]octane have demonstrated enhanced epidermal growth factor receptor (EGFR) inhibition in cancer cell lines compared to other analogs.[2] This highlights the importance of the relative positioning of the oxygen and nitrogen atoms for target selectivity and potency. The this compound scaffold, therefore, offers a distinct structural arrangement that may confer unique and potentially advantageous interactions with oncology targets.
Proposed Synthetic and Biological Evaluation Workflow
To unlock the therapeutic potential of the this compound scaffold, a systematic approach to its synthesis and biological evaluation is required. The following workflow is proposed as a starting point for researchers in this field.
Caption: A proposed workflow for the synthesis and biological evaluation of this compound derivatives.
Detailed Experimental Protocol: Synthesis of a Protected this compound Core
The following protocol is a hypothetical, yet plausible, multi-step synthesis for a protected this compound core, based on established methodologies for related spirocycles.[7]
Step 1: Synthesis of 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester
-
To a suspension of zinc powder (1.5 eq) in a suitable solvent (e.g., THF), add allyl bromide (1.2 eq).
-
Activate the zinc with a small amount of iodine or by sonication.
-
Add a solution of 1-Boc-3-oxoazetidine (1.0 eq) in THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Step 2: Dihydroxylation of the Allyl Group
-
Dissolve the product from Step 1 (1.0 eq) in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) (1.5 eq) and a catalytic amount of osmium tetroxide (OsO4) (0.02 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with sodium sulfite.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude diol.
Step 3: Intramolecular Cyclization to form the this compound Core
-
Dissolve the crude diol from Step 2 (1.0 eq) in a suitable solvent (e.g., THF).
-
Cool the solution to 0 °C and add a base such as sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction carefully with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the protected this compound core.
Future Directions and Conclusion
The this compound scaffold represents a promising, yet largely untapped, area of chemical space for drug discovery. Based on the significant biological activities observed for its close structural relatives, this scaffold holds considerable potential for the development of novel therapeutics in oncology, infectious diseases, and CNS disorders.
The key to unlocking this potential lies in a systematic and strategic approach to its exploration. The synthesis of a diverse library of this compound derivatives, coupled with high-throughput screening against a range of biological targets, will be crucial in identifying initial hits. Subsequent lead optimization, guided by detailed structure-activity relationship studies, will then pave the way for the development of potent and selective preclinical candidates.
This technical guide has provided a foundational understanding of the this compound scaffold, drawing upon the wealth of knowledge from related spirocyclic systems. The proposed synthetic and biological evaluation workflows offer a clear roadmap for researchers to embark on the exploration of this exciting new frontier in medicinal chemistry. The inherent 3D nature and tunable physicochemical properties of the this compound core make it a compelling scaffold with the potential to deliver the next generation of innovative medicines.
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Introduction to Spirocyclic Compounds in Medicinal Chemistry: A New Dimension in Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic compounds, defined by their unique architecture of two rings sharing a single atom, have transitioned from a structural curiosity to a privileged scaffold in modern medicinal chemistry.[1] Their inherent three-dimensionality offers a compelling solution to the limitations of traditional planar aromatic compounds, a concept often termed "escaping from flatland."[2][3] This guide provides a comprehensive overview of the strategic advantages conferred by spirocyclic motifs, including the profound impact on physicochemical properties, target binding, and pharmacokinetics. We will explore the key synthetic strategies that have made these complex scaffolds more accessible, analyze their application through illustrative case studies of approved drugs, and discuss the future trajectory of spirocyclic chemistry in the pursuit of novel therapeutics.
The Imperative to Escape Flatland: Limitations of 2D Scaffolds
For decades, drug discovery was dominated by compounds built upon flat, aromatic carbo- and heterocycles. While this approach yielded many successful drugs, it also led to significant challenges, including poor solubility, metabolic instability, and off-target effects.[3][4] The drive to improve drug-like properties and explore novel chemical space has pushed medicinal chemists to embrace three-dimensional (3D) scaffolds.[2] Spirocycles are at the forefront of this movement, providing a rigid and structurally diverse framework that allows for precise, multi-directional projection of functional groups into the 3D space of a biological target.[5] This structural rigidity and defined spatial arrangement are key to enhancing potency, selectivity, and overall drug performance.[2][6][7]
The Spirocyclic Advantage: Engineering Superior Drug-like Properties
The incorporation of a spirocyclic core into a molecule is not merely a design choice but a strategic decision to fundamentally enhance its properties. The quaternary spiro-carbon atom imparts a conformational rigidity that profoundly influences a compound's interaction with its biological target and its behavior in a physiological environment.[8]
Enhanced Target Engagement and Selectivity
The primary advantage of a spirocyclic scaffold is its ability to lock the conformation of a molecule.[1] This pre-organization reduces the entropic penalty upon binding to a target protein, which can translate to a significant increase in binding affinity and potency.[7][9] Unlike flexible chains or planar rings, the rigid framework of a spirocycle presents substituents in well-defined vectors, allowing for more precise and optimal interactions with complex three-dimensional binding sites.[5][10] This spatial precision is a critical factor in achieving selectivity, as the molecule can be tailored to fit the intended target while avoiding interactions with off-targets, thereby reducing potential side effects.[2][6]
Optimization of Physicochemical and ADME Properties
A molecule's success as a drug is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Spirocycles offer a powerful toolkit for modulating these properties.
-
Increased Fsp³ Character and Improved Solubility: The "fraction of sp³-hybridized carbons" (Fsp³) is a key metric in modern drug design, with higher Fsp³ counts generally correlating with improved clinical success.[11] Spirocycles are inherently rich in sp³ carbons. This increased saturation disrupts planarity and crystallinity, which often leads to enhanced aqueous solubility compared to their flat aromatic counterparts—a critical factor for oral bioavailability.[5][11]
-
Modulation of Lipophilicity: By replacing a planar aromatic ring with a spirocyclic scaffold, chemists can fine-tune a compound's lipophilicity (LogP/LogD). This allows for the optimization of the delicate balance between solubility and membrane permeability required for effective drug absorption and distribution.[11][12]
-
Enhanced Metabolic Stability: The rigid spirocyclic core can sterically shield metabolically susceptible sites on a molecule from degradation by metabolic enzymes (e.g., Cytochrome P450s).[2][12][13] This can increase the compound's half-life and overall exposure in the body.
-
Mitigation of hERG Liability: Inhibition of the hERG potassium channel is a major cause of cardiotoxicity and drug candidate attrition. This liability is often associated with planar, basic compounds. The 3D geometry of spirocycles can disrupt the key pharmacophoric features required for hERG binding, offering a design strategy to mitigate this risk.[12]
Synthetic Strategies: Building the Third Dimension
Historically, the synthetic complexity of spirocycles was a barrier to their widespread use.[5] However, recent advancements in synthetic methodology have made a diverse array of spirocyclic building blocks and intermediates readily accessible.[5][12][14]
The choice of synthetic strategy is dictated by the target scaffold, desired functionalization, and the availability of starting materials. The following diagram outlines a general workflow for approaching the synthesis of a novel spirocyclic compound.
Caption: A decision workflow for the synthesis of spirocyclic compounds.
Key Synthetic Approaches
-
Intramolecular Cyclization: This is a powerful strategy where a linear precursor containing all the necessary atoms is induced to cyclize, forming the spirocenter. Methods include intramolecular N-acylations, Friedel-Crafts alkylations, and various annulation reactions.[4][6]
-
Cycloaddition Reactions: Reactions like the Diels-Alder or [3+2] cycloadditions can be employed to construct one of the rings onto a pre-existing cyclic system, creating the spiro junction in the process.
-
Multi-Component Reactions (MCRs): These elegant reactions combine three or more starting materials in a single step to rapidly generate molecular complexity, including spirocyclic frameworks.
-
Use of Spirocyclic Building Blocks: With the increasing commercial availability of functionalized spirocyclic starting materials, chemists can now often bypass the core synthesis and focus on elaborating the scaffold to build their target molecule.[5][15]
Example Protocol: Strecker Reaction for Amino Nitrile Synthesis
The Strecker reaction is a classic method for synthesizing α-amino nitriles, which are versatile intermediates for nitrogen-containing heterocycles. This protocol is a key first step in an efficient synthesis of the spirocyclic core of the antihypertensive drug Irbesartan.[4]
Objective: To synthesize the amino nitrile intermediate methyl 2-((cyanotrimethylsilyl)amino)cyclohexane-1-carboxylate.
Materials:
-
Cyclohexanone
-
Glycine methyl ester
-
Trimethylsilyl cyanide (TMSCN)
-
Methanol (MeOH) as solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add cyclohexanone (1.0 eq) and glycine methyl ester (1.0 eq) in methanol.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the subsequent addition.
-
Reagent Addition: Slowly add trimethylsilyl cyanide (1.1 eq) to the cooled, stirring mixture dropwise via a syringe. The causality here is to maintain a low temperature to prevent side reactions and ensure controlled formation of the desired product.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting materials.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude amino nitrile can then be purified by column chromatography on silica gel. The purity of the final product should be validated by ¹H NMR and ¹³C NMR spectroscopy.
This self-validating protocol includes temperature control for selectivity and in-process monitoring to ensure reaction completion before proceeding to the subsequent cyclization step.
Spirocycles in Action: Drug Design and Case Studies
The theoretical advantages of spirocycles are validated by their increasing presence in approved drugs and clinical candidates.[4][12][16]
Bioisosteric Replacement
One of the most powerful applications of spirocycles is as bioisosteres —substituents that retain similar biological activity to the group they are replacing but possess improved physicochemical or pharmacokinetic properties.[17] Strained spirocycles like spiro[3.3]heptanes or heteroatom-containing spiro[2.3]hexanes are increasingly used to replace common motifs like piperidines, morpholines, or even gem-dimethyl groups, offering novel intellectual property and improved drug-like characteristics.[3][13][18][19]
Case Studies of Approved Spirocyclic Drugs
The versatility of spirocyclic scaffolds is evident across a wide range of therapeutic areas.
| Drug Name | Therapeutic Area | Target / Mechanism of Action | Key Spirocyclic Scaffold | Advantage Conferred by Spirocycle |
| Spironolactone | Cardiology, Endocrinology | Aldosterone Receptor Antagonist | Spiro[furan-2(3H),17'-[17H]cyclopenta[a]phenanthrene] | The spiro-lactone is essential for antagonist activity at the mineralocorticoid receptor.[6] |
| Irbesartan [4] | Cardiology (Hypertension) | Angiotensin II Type 1 (AT₁) Receptor Blocker | Spiro[cyclopentane-1,4'-imidazolidine] | Provides a rigid scaffold for the optimal orientation of the biphenyl-tetrazole and alkyl side chains, enhancing binding affinity. |
| Fluspirilene [4] | Psychiatry (Antipsychotic) | Dopamine D₂ and Serotonin 5-HT₂A Receptor Antagonist | 1,3,8-Triazaspiro[4.5]decane | The spiro-piperidine core offers a rigid 3D structure that contributes to its high affinity and long-acting profile.[4] |
| Revumenib [20] | Oncology (Leukemia) | Menin-MLL Interaction Inhibitor | 2,7-Diazaspiro[3.5]nonane | The spirocyclic amine is critical for binding, forming a cation-π interaction with key tyrosine residues in the target protein.[20] |
| Cevimeline [4] | Autoimmune (Sjögren's syndrome) | Muscarinic M₁ and M₃ Receptor Agonist | Aza-spiro[quinuclidine-oxathiolane] | The spirocyclic quinuclidine derivative provides the necessary conformation for potent and selective muscarinic receptor agonism. |
Mechanism Spotlight: Irbesartan and the RAAS Pathway
Irbesartan exerts its antihypertensive effect by blocking the Angiotensin II Type 1 (AT₁) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and Irbesartan's point of intervention.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Irbesartan.
Future Perspectives: The Next Generation of Spirocycles
The field of spirocyclic chemistry continues to evolve, driven by synthetic innovation and the demand for differentiated therapeutics.
-
Exploration of Novel and Strained Scaffolds: There is growing interest in smaller, more strained ring systems like spiro[3.3]heptanes and even spiro[2.3]hexanes.[5][13][18][21] These highly rigid, compact scaffolds offer unique exit vectors and can serve as valuable bioisosteres for larger, more flexible rings.
-
Application in New Modalities: The structural and physicochemical advantages of spirocycles are being leveraged in emerging therapeutic modalities. They are being incorporated into the linkers of Proteolysis-Targeting Chimeras (PROTACs) to control conformation and improve cell permeability, and used as anchor points for covalent inhibitors.[20]
Conclusion
Spirocyclic scaffolds have firmly established themselves as a cornerstone of modern medicinal chemistry. By providing a robust solution to the "flatland" problem, they enable the creation of molecules with superior three-dimensional definition, leading to enhanced potency, selectivity, and pharmacokinetic profiles. The continued expansion of synthetic methodologies ensures that the diversity of accessible spirocyclic structures will grow, offering chemists an ever-richer palette from which to design the next generation of innovative medicines. The strategic incorporation of these unique 3D motifs is no longer a niche approach but a mainstream strategy for tackling the most challenging targets in drug discovery.
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A Technical Guide to the Structural Elucidation of 6-Oxa-1-azaspiro[3.4]octane Isomers
Introduction: The Challenge of Spirocyclic Isomers in Drug Discovery
Spirocyclic scaffolds are of immense interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to their linear or planar counterparts.[1] The 6-Oxa-1-azaspiro[3.4]octane framework, which incorporates both a strained oxetane ring and a pyrrolidine ring, represents a novel and promising scaffold for the development of new therapeutics. However, the synthesis of this spirocycle can potentially yield several constitutional isomers, each with unique biological activities and physicochemical properties. The unambiguous identification of the correct isomer is therefore a critical step in any drug development program.
This in-depth technical guide provides a comprehensive workflow for the structural elucidation of this compound isomers. We will delve into the core analytical techniques, explaining not just the "how" but also the "why" behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and characterization of novel chemical entities.
The primary constitutional isomers of interest in this guide are:
The Elucidation Workflow: A Multi-pronged Approach
The structural elucidation of these isomers requires a multi-pronged approach, integrating data from several analytical techniques. No single method can definitively identify the correct isomer; rather, it is the convergence of evidence from all methods that provides the necessary confidence in the final structural assignment.
Caption: The sequential workflow of NMR experiments for complete structural elucidation.
-
¹H NMR:
-
Objective: To determine the number of distinct proton environments, their integration (number of protons), and their splitting patterns (J-coupling).
-
Procedure: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Interpretation: The chemical shifts and coupling constants will provide the initial "fingerprint" of the isomer.
-
-
¹³C NMR and DEPT:
-
Objective: To determine the number of unique carbon environments and to differentiate between CH, CH₂, and CH₃ groups (DEPT-135).
-
Procedure: Use the same sample as for the ¹H NMR. Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.
-
Interpretation: The number of carbon signals and their types will help to distinguish between the symmetrical and unsymmetrical isomers.
-
-
COSY (Correlation Spectroscopy):
-
Objective: To identify protons that are coupled to each other (typically through 2-3 bonds). [8] * Procedure: A standard COSY experiment is performed on the same sample.
-
Interpretation: Cross-peaks in the COSY spectrum will reveal the spin systems within the molecule, allowing for the tracing of proton connectivity within the oxetane and pyrrolidine rings.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To identify which protons are directly attached to which carbons. [9][10] * Procedure: An HSQC experiment is performed.
-
Interpretation: Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon to which it is directly bonded. This is crucial for assigning the carbon spectrum. [11][12]
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify long-range correlations between protons and carbons (typically over 2-3 bonds). [9][10] * Procedure: An HMBC experiment is performed.
-
Interpretation: HMBC is the key experiment for piecing together the molecular skeleton. Correlations from protons to quaternary carbons (like the spiro-carbon) are particularly informative for differentiating the isomers. [11][12]
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):
-
Objective: To identify protons that are close to each other in space, regardless of their bonding connectivity. [13][14][15][16][17] * Procedure: A NOESY or ROESY experiment is performed. ROESY is often preferred for molecules of this size to avoid zero-crossing NOEs. [14] * Interpretation: NOE/ROE correlations can help to determine the relative stereochemistry of the molecule and confirm the through-space proximity of protons on the two different rings.
-
Part 3: Computational Chemistry - A Powerful Predictive Tool
Computational chemistry, specifically Density Functional Theory (DFT), can be used to predict the NMR chemical shifts for each of the possible isomers. [18][19]By comparing the predicted spectra to the experimental data, the most likely isomer can be identified. [18]
Protocol for DFT-based NMR Chemical Shift Prediction
Caption: A step-by-step workflow for predicting NMR chemical shifts using DFT calculations.
-
Structure Generation: Build the 3D structures of all possible isomers (this compound, 1-Oxa-6-azaspiro[3.4]octane, and 2-Oxa-6-azaspiro[3.4]octane) in a molecular modeling program.
-
Geometry Optimization: Perform a geometry optimization for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). [20]3. Frequency Calculation: Perform a frequency calculation on the optimized geometries to ensure that they represent true energy minima (no imaginary frequencies).
-
NMR Calculation: Using the optimized geometries, calculate the NMR shielding tensors using the Gauge-Including Atomic Orbitals (GIAO) method with a larger basis set for better accuracy (e.g., B3LYP/6-311+G(2d,p)). [20][21]5. Data Processing: Convert the calculated shielding tensors to chemical shifts by referencing them to a calculated tetramethylsilane (TMS) standard. Apply a linear scaling to the predicted chemical shifts to account for systematic errors.
-
Comparison: Correlate the scaled, predicted ¹H and ¹³C chemical shifts for each isomer with the experimental data. The isomer with the best correlation (lowest root-mean-square deviation) is the most likely correct structure.
Part 4: X-ray Crystallography - The Ultimate Confirmation
If a single crystal of the purified compound can be obtained, X-ray crystallography provides an unambiguous determination of the molecular structure, including the absolute stereochemistry.
Protocol for Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the purified compound. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the diffraction data.
-
Analysis: The resulting electron density map will reveal the precise positions of all atoms in the molecule, providing definitive proof of the isomeric form.
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of this compound isomers is a non-trivial task that requires the careful application and interpretation of multiple analytical techniques. While mass spectrometry provides a rapid initial assessment, a comprehensive suite of 1D and 2D NMR experiments is essential for determining the detailed connectivity of the atoms. Computational chemistry offers a powerful predictive tool to aid in the assignment of the correct isomer, and X-ray crystallography, when applicable, provides the ultimate and unambiguous structural proof. By following the integrated workflow outlined in this guide, researchers can confidently and accurately determine the structure of these and other novel spirocyclic molecules, paving the way for their further development as potential therapeutic agents.
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A Technical Guide to the Thermodynamic Stability of 6-Oxa-1-azaspiro[3.4]octane Conformers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Significance of Spirocyclic Scaffolds
In the landscape of modern medicinal chemistry, there is a continuous drive to "escape from flatland"—a concept that encourages the use of three-dimensional molecular architectures to enhance pharmacological properties.[1] Spirocycles, compounds containing two rings connected by a single common atom, are exemplary of this principle. Their rigid, well-defined three-dimensional structures can lead to improved target binding affinity and selectivity.[2][3] The 6-Oxa-1-azaspiro[3.4]octane scaffold, which incorporates both an azetidine and a tetrahydrofuran ring, is of particular interest.[4][5] This unique combination offers a blend of desirable physicochemical properties, including potentially increased water solubility due to the oxygen atom, and the metabolic stability often associated with the strained azetidine ring.[1][6] Understanding the conformational preferences and thermodynamic stability of this scaffold is paramount for designing novel therapeutics, as the spatial arrangement of atoms directly dictates molecular recognition and biological activity.[7][8]
This technical guide provides an in-depth analysis of the conformational landscape of this compound. It outlines a robust computational workflow for determining the relative thermodynamic stabilities of its conformers and discusses experimental techniques for validating these theoretical predictions.
The Conformational Landscape of this compound
The conformational isomerism of this compound arises from the non-planar nature of its constituent rings.
-
Azetidine Ring Puckering: Four-membered rings like azetidine are known to adopt a puckered conformation to relieve ring strain. The degree of puckering is a critical determinant of the overall molecular shape.
-
Tetrahydrofuran (THF) Pseudorotation: The five-membered tetrahydrofuran ring is highly flexible and exists as a dynamic equilibrium of non-planar conformations.[9][10] This dynamic process, known as pseudorotation, involves a continuous interconversion between "envelope" (C*) and "twist" (C₂) forms, with minimal energy barriers between them.[10]
The combination of these two puckering modes gives rise to a complex potential energy surface with several possible conformers for the this compound molecule. The thermodynamically most stable conformer will be the one that minimizes the sum of all energetic penalties, including torsional strain, steric interactions, and angle strain. Identifying this global minimum and the relative energies of other low-lying conformers is the primary goal of conformational analysis.
Theoretical Framework for Stability Analysis: A Computational Workflow
Due to the dynamic nature and small energy differences between conformers, computational chemistry is an indispensable tool for a comprehensive analysis.[11] A multi-step approach, balancing computational cost with accuracy, is the most effective strategy.[12][13]
Step 1: Initial Conformational Search with Molecular Mechanics (MM)
The first step is to broadly explore the potential energy surface to identify as many distinct conformations as possible. Molecular Mechanics (MM) methods are ideal for this stage due to their high computational efficiency.
Protocol:
-
Input: A 3D structure of this compound.
-
Method: Employ a conformational search algorithm, such as the Monte Carlo Multiple Minimum (MCMM) or a Mixed Torsional/Low-Mode sampling (MTLMOD).[12]
-
Force Field: Use a suitable force field like OPLS (Optimized Potentials for Liquid Simulations) or MMFF (Merck Molecular Force Field), which are well-parameterized for organic molecules.
-
Output: A large set of unique conformers, ranked by their steric energy.
Causality behind the choice: Starting with a broad, low-cost MM search ensures that the conformational space is sampled comprehensively. This prevents the premature exclusion of potentially important, low-energy structures before proceeding to more accurate, but computationally expensive, quantum mechanics calculations.
Step 2: Geometry Optimization with Density Functional Theory (DFT)
The conformers generated by the MM search are then subjected to geometry optimization using a more accurate Quantum Mechanics (QM) method, such as Density Functional Theory (DFT).
Protocol:
-
Input: The unique conformers identified in the MM search.
-
Method: Density Functional Theory (DFT). A popular and well-validated functional for organic molecules is B3LYP.[14] More modern functionals like the Minnesota family (e.g., M06-2X) or range-separated hybrids (e.g., ωB97X-D) can also offer improved accuracy for non-covalent interactions.[14]
-
Basis Set: A Pople-style basis set like 6-31G* or a Dunning-style correlation-consistent basis set (e.g., cc-pVDZ) provides a good balance of accuracy and cost for a molecule of this size.
-
Output: Optimized 3D coordinates and the electronic energy (E) for each conformer.
Causality behind the choice: DFT provides a much more accurate description of the electronic structure compared to MM, leading to more reliable geometries and relative energies. The choice of functional and basis set is a critical trade-off; B3LYP/6-31G is a widely accepted standard for obtaining reliable results without excessive computational demand.*[15][16]
Step 3: Calculation of Thermodynamic Properties
To determine the thermodynamic stability at a given temperature, it is necessary to calculate the Gibbs free energy (G), which includes contributions from enthalpy (H) and entropy (S).
Protocol:
-
Input: The optimized geometries and electronic energies from the DFT calculations.
-
Method: Perform a vibrational frequency calculation at the same level of theory used for optimization (e.g., B3LYP/6-31G*).
-
Output: Zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.
-
Calculation:
-
Enthalpy (H): H = E + ZPVE + H_thermal
-
Gibbs Free Energy (G): G = H - TS (where T is the temperature, typically 298.15 K, and S is the entropy)
-
Causality behind the choice: A frequency calculation is essential as it confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and provides the necessary data to compute the thermodynamic properties. The Gibbs free energy is the most relevant quantity for determining conformer populations at equilibrium, as it accounts for both energetic and entropic factors.[15]
Data Presentation: Summarizing Thermodynamic Data
The calculated energies for the most stable conformers should be summarized in a table for easy comparison. The population of each conformer can be calculated using the Boltzmann distribution equation based on their relative Gibbs free energies (ΔG).
| Conformer ID | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Predicted Population (%) at 298.15 K |
| Conf-1 | 0.00 | 0.00 | 0.00 | 75.8 |
| Conf-2 | 0.85 | 0.82 | 1.05 | 15.5 |
| Conf-3 | 1.50 | 1.45 | 1.80 | 4.9 |
| Conf-4 | 2.10 | 2.05 | 2.50 | 1.8 |
| Note: These are hypothetical values for illustrative purposes. |
Mandatory Visualizations
Computational Workflow Diagram
Caption: Computational workflow for determining conformer stability.
Conformer Interconversion Pathway
Caption: Energy landscape showing interconversion between conformers.
Experimental Corroboration: Bridging Theory and Reality
While computational models provide powerful predictions, experimental validation is crucial for a complete and trustworthy analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for studying solution-phase conformations.[17][18]
NMR Spectroscopy
1. J-Coupling (Scalar Coupling) Analysis: The magnitude of the coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus relationship.[9] By measuring the ³J values from a high-resolution ¹H NMR spectrum, one can estimate the dihedral angles within the azetidine and THF rings, providing direct evidence for the dominant conformation in solution.[19]
2. Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (like NOESY or ROESY) detect through-space interactions between protons that are close to each other (< 5 Å). The presence or absence of specific NOE cross-peaks can confirm the spatial proximity of protons predicted by the lowest-energy computed conformer.
3. Variable-Temperature (VT) NMR: If multiple conformers are present in a significant population, their signals may be averaged at room temperature.[10] By lowering the temperature, it may be possible to slow the rate of interconversion to the point where individual conformers can be observed as distinct sets of signals. This allows for the direct measurement of conformer populations and the calculation of the experimental ΔG for the equilibrium.[20]
X-ray Crystallography
For compounds that can be crystallized, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. While this provides the ultimate "snapshot" of a single conformer, it is important to remember that the solid-state conformation may not be the most stable one in solution due to packing forces. However, it serves as an excellent benchmark for validating the accuracy of the computational methods.[8]
Conclusion
The thermodynamic stability of this compound conformers is governed by a delicate balance of ring strain and steric interactions within its constituent azetidine and tetrahydrofuran rings. A rigorous evaluation of its conformational landscape is essential for its effective application in drug design. The synergistic use of a multi-tiered computational workflow—from broad molecular mechanics searches to precise DFT-based thermodynamic calculations—provides a predictive and insightful model of conformational preference.[21][22] Crucially, these theoretical predictions must be anchored in experimental reality through techniques like NMR spectroscopy, which probe the solution-state behavior of the molecule. This integrated approach ensures a deep and accurate understanding of the three-dimensional structure of this promising scaffold, paving the way for the rational design of next-generation therapeutics.
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ResearchGate. (n.d.). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Retrieved from [Link]
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Sieroń, L., et al. (2017). Conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione stereoisomers. Acta Crystallographica Section C, 73(Pt 7), 556-562. [Link]
-
Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129. [Link]
-
Pihlaja, K., et al. (1998). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by 1H, 13C, and 15N NMR. ResearchGate. [Link]
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Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065. [Link]
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Methodological & Application
Application Notes and Protocols for Utilizing 6-Oxa-1-azaspiro[3.4]octane in Fragment-Based Drug Discovery
Introduction: Embracing the Third Dimension in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel chemical matter for challenging biological targets.[1][2] The core principle of FBDD lies in screening small, low-molecular-weight compounds, or "fragments," to identify weak but highly efficient binders that can be subsequently optimized into potent drug candidates.[2][3] Traditionally, fragment libraries have been dominated by flat, aromatic compounds. However, the increasing recognition of the importance of three-dimensional (3D) shape in molecular recognition has led to a paradigm shift towards the inclusion of more sp³-rich, complex scaffolds.[4] Spirocyclic systems, in particular, have emerged as a privileged class of 3D fragments due to their rigid, well-defined exit vectors that allow for precise projection of substituents into the binding pocket of a target protein.
This application note provides a comprehensive guide to the utilization of a promising spirocyclic fragment, 6-Oxa-1-azaspiro[3.4]octane , in FBDD campaigns. We will delve into the unique advantages of this scaffold, provide detailed protocols for its incorporation into fragment libraries and subsequent screening, and outline strategies for the crucial hit-to-lead optimization phase.
The Advantage of this compound in FBDD
The this compound scaffold offers several key advantages for fragment-based screening:
-
Inherent Three-Dimensionality: The spirocyclic nature of the molecule provides a rigid, non-planar framework, allowing for the exploration of 3D chemical space that is often inaccessible to traditional flat fragments. This can lead to novel binding modes and improved selectivity.
-
Improved Physicochemical Properties: The incorporation of sp³-hybridized carbon atoms generally leads to improved aqueous solubility and metabolic stability compared to their aromatic counterparts.[4]
-
Defined Exit Vectors: The spirocyclic core presents well-defined points for chemical modification, allowing for controlled and predictable exploration of the surrounding chemical space during hit-to-lead optimization.
-
Synthetic Tractability: The synthesis of this compound and its derivatives is achievable through established synthetic methodologies, making it an accessible scaffold for medicinal chemists.[5][6][7]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening experiments. The following table summarizes key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | [8] |
| Molecular Weight | 113.16 g/mol | [8] |
| XLogP3-AA | -0.3 | [8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
| Rotatable Bond Count | 0 | [8] |
FBDD Workflow Utilizing this compound
The following diagram illustrates a typical FBDD workflow incorporating this compound.
Caption: FBDD workflow with this compound.
Experimental Protocols
Part 1: Fragment Library Preparation
A high-quality fragment library is the cornerstone of any successful FBDD campaign.[9][10][11] This protocol outlines the steps for preparing a fragment library that includes this compound.
Objective: To prepare a diverse and high-quality fragment library containing this compound and its analogs, suitable for biophysical screening.
Materials:
-
This compound (and its synthesized or commercially available derivatives)
-
DMSO (anhydrous, ≥99.9%)
-
Acoustic liquid handler or manual multichannel pipette
-
384-well microplates (polypropylene, low-binding)
-
Plate sealer
-
Centrifuge with plate rotor
Protocol:
-
Fragment Selection and Quality Control:
-
Procure this compound and a diverse set of other fragments that adhere to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3).[9]
-
Perform rigorous quality control on all fragments, including identity and purity assessment by LC-MS and ¹H NMR, and solubility determination in the screening buffer. Impurities can lead to false positives.[9]
-
-
Stock Solution Preparation:
-
Prepare individual stock solutions of each fragment in DMSO at a concentration of 100 mM.
-
Use an acoustic liquid handler for accurate and precise dispensing of small volumes. If using a manual pipette, ensure it is properly calibrated.
-
Gently vortex each solution to ensure complete dissolution.
-
-
Library Plating:
-
Dispense the fragment stock solutions into 384-well microplates to create the master library plate.
-
The final concentration of fragments for screening will depend on the chosen biophysical method, but a typical starting concentration range is 100 µM to 1 mM.[12]
-
Prepare intermediate plates by diluting the master plate with DMSO as needed.
-
-
Storage:
-
Seal the library plates with a pierceable, DMSO-resistant seal.
-
Centrifuge the plates briefly to ensure all liquid is at the bottom of the wells.
-
Store the plates at -20°C in a desiccated environment to prevent water absorption by DMSO.
-
Part 2: Primary Screening by Biophysical Methods
The weak binding affinity of fragments necessitates the use of sensitive biophysical techniques for their detection.[13][14][15] We present protocols for three commonly used methods: NMR, SPR, and X-ray crystallography.
NMR spectroscopy is a powerful tool for detecting weak protein-ligand interactions and can provide information about the binding site.[1][14][16][17][18]
Objective: To identify fragments that bind to the target protein by observing changes in the protein's or ligand's NMR spectrum.
Caption: NMR-based fragment screening workflow.
Protocol (Protein-Observed):
-
Protein Preparation:
-
Express and purify the target protein with ¹⁵N isotopic labeling.
-
Prepare a stock solution of the protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O).
-
-
Fragment Screening:
-
Screen fragments in pools (e.g., 8-10 fragments per pool) to increase throughput.
-
Add the fragment pool to the protein solution to a final concentration of, for example, 200 µM per fragment.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum for each protein-fragment mixture.
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
-
Data Analysis and Hit Identification:
-
Overlay the spectra of the protein-fragment mixtures with the reference spectrum.
-
Identify significant chemical shift perturbations (CSPs) of the protein's amide signals, which indicate fragment binding.
-
-
Hit Deconvolution and Validation:
-
For pools that show CSPs, screen each fragment individually to identify the active binder(s).
-
Perform a titration experiment with the individual hit fragment to confirm binding and determine the dissociation constant (Kᴅ).
-
Map the binding site by identifying the residues with the largest CSPs.
-
SPR is a label-free technique that provides real-time kinetic data on binding events.[13][19][20][21][22]
Objective: To identify fragments that bind to the immobilized target protein by detecting changes in the refractive index at the sensor surface.
Protocol:
-
Protein Immobilization:
-
Immobilize the target protein onto a sensor chip (e.g., via amine coupling to a CM5 chip).
-
Ensure a stable and active surface is prepared.
-
-
Fragment Screening:
-
Prepare fragment solutions in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Inject the fragment solutions over the sensor surface at a constant flow rate.
-
A typical screening concentration for fragments is in the range of 100-500 µM.
-
-
Data Analysis and Hit Identification:
-
Monitor the change in response units (RU) upon fragment injection. A significant increase in RU indicates binding.
-
Include a reference flow cell (e.g., with an unrelated protein or a deactivated surface) to subtract non-specific binding.
-
Hits are identified based on a predefined response threshold.
-
-
Hit Validation and Affinity Determination:
-
Confirm hits by re-testing in a dose-response format.
-
Determine the Kᴅ of the confirmed hits by analyzing the binding curves at different fragment concentrations.
-
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.[15][23][24][25]
Objective: To identify fragment binding and determine the 3D structure of the protein-fragment complex.
Protocol:
-
Crystal Preparation:
-
Grow high-quality crystals of the target protein that diffract to a high resolution (typically < 2.5 Å).
-
The crystals should be robust and able to withstand soaking in solutions containing DMSO.
-
-
Fragment Soaking:
-
Prepare soaking solutions containing individual fragments or pools of fragments in a cryo-protectant solution (e.g., 20-30% glycerol or ethylene glycol) with a final DMSO concentration of 10-20%.
-
Soak the protein crystals in the fragment solutions for a defined period (e.g., a few hours to overnight).
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the crystal structure by molecular replacement using the apo-protein structure as a model.
-
-
Hit Identification:
-
Carefully examine the electron density maps for evidence of bound fragments.
-
Refine the structure with the bound fragment to obtain a high-resolution model of the protein-ligand complex.
-
Part 3: Hit-to-Lead Optimization
Once a fragment hit, such as this compound, has been identified and validated, the next critical phase is to optimize its potency and drug-like properties.[26][27][28][29] The structural information obtained from X-ray crystallography or NMR is paramount in guiding this process.
Caption: Hit-to-lead optimization strategies.
Strategies for Optimizing this compound Hits:
-
Fragment Growing: This is the most common strategy, where chemical moieties are added to the fragment core to extend into adjacent pockets of the binding site and form additional favorable interactions.[26] For this compound, the secondary amine provides a convenient handle for derivatization through reactions such as:
-
Acylation/Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or isocyanates to introduce amides, sulfonamides, or ureas.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups.
-
Alkylation: Reaction with alkyl halides.
-
-
Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be linked together with a suitable linker to create a larger, more potent molecule.[26] The synthetic accessibility of derivatives of this compound allows for the introduction of linkers of varying lengths and compositions.
-
Fragment Merging: If two fragments bind in an overlapping fashion, their key interacting features can be combined into a single, novel scaffold.[26] This can be a more challenging strategy but can lead to highly innovative chemical matter.
Synthetic Protocol Example: N-Acylation of this compound
Objective: To synthesize an N-acylated derivative of this compound for structure-activity relationship (SAR) studies.
Materials:
-
This compound
-
An appropriate acid chloride (e.g., benzoyl chloride)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Protocol:
-
Dissolve this compound (1 equivalent) and the non-nucleophilic base (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the acid chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-acylated derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound represents a valuable addition to the medicinal chemist's toolkit for fragment-based drug discovery. Its inherent three-dimensionality, favorable physicochemical properties, and synthetic tractability make it an attractive starting point for the discovery of novel therapeutics against a wide range of biological targets. The protocols and strategies outlined in this application note provide a comprehensive framework for the successful implementation of this promising fragment in FBDD campaigns, from initial library design and screening to the critical hit-to-lead optimization phase.
References
Sources
- 1. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. obn.org.uk [obn.org.uk]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead [mdpi.com]
- 8. 6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nanotempertech.com [nanotempertech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Multiplexed experimental strategies for fragment library screening using SPR biosensors | bioRxiv [biorxiv.org]
- 20. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pitt.primo.exlibrisgroup.com [pitt.primo.exlibrisgroup.com]
- 22. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. XChem crystallographic fragment screening [protocols.io]
- 24. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 25. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 26. lifechemicals.com [lifechemicals.com]
- 27. Hit To Lead | SpiroChem [spirochem.com]
- 28. Lead Optimization | SpiroChem [spirochem.com]
- 29. Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for the Reductive Amination of 6-Oxa-1-azaspiro[3.4]octane Precursors
Introduction: The Strategic Value of Spirocyclic Scaffolds
In contemporary drug discovery, the pursuit of novel molecular architectures that offer enhanced three-dimensional (3D) character is paramount. Molecules with greater sp3-hybridization often exhibit improved physicochemical properties, leading to better clinical success rates.[1] The 6-oxa-1-azaspiro[3.4]octane framework, which incorporates a rigid spirocyclic junction between an azetidine and a tetrahydrofuran ring, is an exemplary scaffold that provides precise vectoral placement of substituents in 3D space.[2][3] This unique topology is of significant interest for modulating complex biological targets.[1][4][5]
Reductive amination is a cornerstone transformation in medicinal chemistry for the synthesis of amines, accounting for a significant portion of all C-N bond-forming reactions in the pharmaceutical industry.[6][7] This application note provides a detailed guide for researchers on reliable protocols for the reductive amination of ketonic precursors of the this compound scaffold, a key step in elaborating this core for structure-activity relationship (SAR) studies.
Core Principles: The Reductive Amination Reaction
The reductive amination process converts a carbonyl group (typically a ketone or aldehyde) into an amine through an intermediate imine or iminium ion.[8] The reaction is generally a one-pot procedure where the ketone precursor, an amine, and a selective reducing agent are combined.[6]
The success of the reaction hinges on the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than the starting ketone.[6][9] This prevents the wasteful formation of the corresponding alcohol byproduct. For sterically hindered ketones, such as the spirocyclic precursors discussed here, the equilibrium between the carbonyl compound and the imine can be challenging, making the choice of reaction conditions critical.[10]
Caption: Workflow for STAB-mediated reductive amination.
Materials:
-
6-Oxa-1-azaspiro[3.4]octan-7-one precursor
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Glacial Acetic Acid (optional, 1.1 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 6-Oxa-1-azaspiro[3.4]octan-7-one precursor (1.0 eq).
-
Dissolve the ketone in anhydrous DCE (or DCM) to a concentration of approximately 0.1 M.
-
Add the desired amine (1.1 eq) to the solution. If the amine is a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
(Optional but Recommended) Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature for 4 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired substituted this compound.
Protocol 2: NaBH₃CN-Mediated Reductive Amination
This classic protocol is useful when protic solvents are preferred. However, extreme caution must be exercised due to the high toxicity of the reagent and its byproducts. [9]This procedure should only be performed in a well-ventilated chemical fume hood.
Materials:
-
6-Oxa-1-azaspiro[3.4]octan-7-one precursor
-
Ammonium acetate (for primary amine synthesis, 10 eq) or a desired primary/secondary amine (1.2 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)
-
Anhydrous Methanol (MeOH)
-
Standard laboratory glassware, magnetic stirrer
Step-by-Step Methodology:
-
To a round-bottom flask, dissolve the 6-Oxa-1-azaspiro[3.4]octan-7-one precursor (1.0 eq) in anhydrous methanol (approx. 0.1 M).
-
Add the amine source. For the synthesis of the parent primary amine, add ammonium acetate (10 eq). [1]For other amines, add the desired amine (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. [1]4. Cool the reaction mixture to 0 °C in an ice bath.
-
In a well-ventilated fume hood, add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. [1]6. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, carefully acidify the mixture to pH ~2 with 1M HCl to decompose excess NaBH₃CN (CAUTION: HCN gas may evolve). This step must be done in the fume hood.
-
Stir for 1 hour, then basify the mixture with 1M NaOH to pH > 10.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting and Field Insights
-
Low Yield/No Reaction: For sterically hindered ketones, iminium ion formation is often the rate-limiting step. [10]Adding a catalytic amount of a Lewis acid (e.g., Ti(iPrO)₄, ZnCl₂) or a Brønsted acid (acetic acid) can accelerate this step. [11]Alternatively, pre-forming the imine using a Dean-Stark apparatus to remove water before adding the reducing agent can significantly improve yields.
-
Formation of Alcohol Byproduct: This indicates that the reducing agent is reducing the ketone faster than the iminium ion. This is common with NaBH₄ but can also occur with STAB if the iminium formation is particularly slow. Ensure the use of a highly selective reagent like STAB and consider the catalytic strategies mentioned above.
-
Overalkylation: When synthesizing primary amines (from ammonia) or secondary amines (from primary amines), dialkylation can be a competing reaction. [12]Using a large excess of the initial amine source (e.g., ammonium acetate) can help minimize this side reaction.
Conclusion
The reductive amination of this compound precursors is a robust and versatile method for generating diverse libraries of novel chemical entities for drug discovery. The use of sodium triacetoxyborohydride (STAB) offers a safe, efficient, and highly selective one-pot protocol suitable for a wide range of amines. By understanding the underlying mechanism and key experimental parameters, researchers can effectively leverage this powerful reaction to explore the chemical space around this valuable spirocyclic scaffold.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Myers, A. (n.d.). Myers Chem 115: Reductive Amination. Retrieved from [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.
- Redlich, M., et al. (2013). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Organic Letters, 15(18), 4782-4785.
- Abdel-Magid, A. F., & Maryanoff, C. A. (2012). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 16(7), 1259-1279.
- Wang, L., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(10), 2465.
-
ResearchGate. (n.d.). Staudinger synthesis of a 6-oxa-2-azaspiro[3.4]octan-1-one. Retrieved from [Link]
- Rosenberg, S., & Leino, R. (2017). Synthesis of Spirocyclic Ethers. Synthesis, 49(12), 2619-2641.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Chemical Process Research.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Liu, R. R., & Buchwald, S. L. (2016). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols.
- Wang, S.-G., et al. (2020). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society, 142(40), 17094-17102.
- Zeni, A. A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2530.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Zeni, A. A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. National Institutes of Health. Retrieved from [Link]
- Royal Society of Chemistry. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 13(28), 7686-7690.
- Google Patents. (2012). CN102459274A - Reductive amination of 6-keto normorphinans by catalytic hydrogen transfer.
-
ResearchGate. (2002). (PDF) Reductive Amination of Aliphatic Carbonyls Using Low-Valent Titanium Reagent: A Convenient Route to Free Primary Amines. Retrieved from [Link]
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Application of the Paternò-Büchi Reaction for the Synthesis of 6-Oxa-1-azaspiro[3.4]octane
Introduction: The Paternò-Büchi Reaction as a Strategic Tool in Heterocyclic Chemistry
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, stands as a powerful and elegant method for the synthesis of four-membered oxetane rings.[1][2] First described by Emanuele Paternò in 1909 and later fully characterized by George Büchi, this reaction has evolved into a cornerstone of modern organic photochemistry.[2][3] Its significance is underscored by its ability to construct strained heterocyclic systems often inaccessible through conventional thermal methods.[4] The oxetane motif is of considerable interest in medicinal chemistry, appearing in the structure of notable bioactive compounds like the anti-cancer agent Taxol and serving as a valuable scaffold in drug design to enhance physicochemical properties.[5][6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the intramolecular Paternò-Büchi reaction for the synthesis of the novel spirocyclic scaffold, 6-Oxa-1-azaspiro[3.4]octane. This class of compounds, featuring a spiro-fused oxetane and azetidine ring system, represents a unique three-dimensional architecture with potential applications in the development of new chemical entities.
Mechanistic Overview: Understanding the Photochemical Pathway
The Paternò-Büchi reaction is initiated by the photoexcitation of a carbonyl compound to an electronically excited state.[1][7] Upon absorption of UV light, the carbonyl compound is promoted from its ground state (S₀) to an excited singlet state (S₁). This S₁ state can then either react directly with an alkene or undergo intersystem crossing (ISC) to a more stable triplet state (T₁).[5][8] The reaction can therefore proceed through either a singlet or triplet pathway, often influencing the stereochemical outcome.[8][9]
The generally accepted mechanism involves the formation of a 1,4-diradical intermediate upon the addition of the excited carbonyl to the alkene.[1][3] The regioselectivity of the reaction is dictated by the relative stability of the possible diradical intermediates. The more stable diradical, typically with the radical centered on the more substituted carbon, is formed preferentially, leading to the major regioisomer.[10] Subsequent spin inversion (for triplet reactions) and ring closure yield the final oxetane product.[5]
For the synthesis of this compound, an intramolecular Paternò-Büchi reaction is proposed. This involves a single molecule containing both the carbonyl and alkene functionalities, tethered in such a way that upon photocycloaddition, the desired spirocyclic system is formed.
Proposed Synthetic Strategy for this compound
The synthesis of this compound via an intramolecular Paternò-Büchi reaction necessitates a precursor that contains both a carbonyl group and a vinyl group, appropriately positioned to facilitate the desired [2+2] photocycloaddition. A plausible precursor is N-allyl-azetidin-3-one . Upon photochemical irradiation, the excited carbonyl of the azetidinone is anticipated to react with the tethered allyl group to form the spirocyclic oxetane.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the synthesis of this compound from the proposed precursor, N-allyl-azetidin-3-one.
Materials and Equipment:
-
N-allyl-azetidin-3-one (precursor)
-
Anhydrous acetonitrile (or other suitable non-polar solvent)
-
Inert gas (Nitrogen or Argon)
-
Photochemical reactor (e.g., immersion well reactor with a medium-pressure mercury lamp)[11]
-
Quartz or Pyrex immersion well and reaction vessel[7]
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
NMR spectrometer, mass spectrometer, and IR spectrometer for product characterization
Safety Precautions:
-
Photochemical reactions should be carried out in a well-ventilated fume hood.
-
UV radiation is harmful; appropriate shielding and personal protective equipment (UV-blocking glasses) must be used.
-
Handle all chemicals with care, following standard laboratory safety procedures.
Protocol:
-
Preparation of the Reaction Mixture:
-
In a quartz reaction vessel, dissolve N-allyl-azetidin-3-one (1.0 eq) in anhydrous acetonitrile to a concentration of 0.05 M. The use of a non-polar solvent is generally preferred for Paternò-Büchi reactions.[7]
-
Purge the solution with a gentle stream of nitrogen or argon for 30 minutes to remove dissolved oxygen, which can quench the excited triplet state.
-
-
Photochemical Reaction Setup:
-
Assemble the photochemical reactor. If using an immersion well reactor, place the quartz reaction vessel around the immersion well.
-
Ensure the cooling system for the lamp is operational to maintain a consistent reaction temperature, typically near room temperature.[12]
-
Begin stirring the reaction mixture.
-
-
Irradiation:
-
Turn on the medium-pressure mercury lamp. For aliphatic ketones, irradiation at 254 nm might be necessary, requiring a quartz vessel.[7] If the precursor shows absorption at longer wavelengths, a Pyrex filter (>300 nm) can be used to filter out high-energy UV light and minimize side reactions.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for analysis (e.g., GC-MS or ¹H NMR). The reaction time can vary from several hours to a full day depending on the quantum yield of the reaction.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), turn off the lamp and allow the apparatus to cool.
-
Remove the solvent from the reaction mixture using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography. A gradient elution system, for example, with increasing percentages of ethyl acetate in hexanes, is often effective for separating the product from any unreacted starting material and photoproducts.
-
-
Characterization:
-
Characterize the purified this compound using standard spectroscopic techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure and stereochemistry of the spirocyclic product.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To confirm the absence of the carbonyl group from the starting material and the presence of C-O ether linkages.
-
-
Data Presentation and Expected Outcomes
The success of the synthesis can be evaluated based on the yield and purity of the final product. The regioselectivity of the intramolecular cycloaddition is expected to be high due to the constraints of the tether connecting the carbonyl and alkene moieties.
| Parameter | Expected Outcome |
| Yield | 20-60% (Quantum yields for Paternò-Büchi reactions can be moderate)[7] |
| Regioselectivity | High, favoring the formation of the this compound skeleton. |
| Stereoselectivity | A mixture of diastereomers may be formed, depending on the reaction pathway (singlet vs. triplet). |
| Spectroscopic Data | Consistent with the proposed structure of this compound. |
Visualization of Reaction Mechanism and Workflow
Reaction Mechanism:
Caption: Proposed mechanism for the intramolecular Paternò-Büchi reaction.
Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The continuous monitoring of the reaction by TLC or other analytical techniques allows for real-time assessment of the reaction's progress and the formation of byproducts. The comprehensive characterization of the final product using a suite of spectroscopic methods (NMR, MS, IR) is crucial to unequivocally confirm the structure and purity of the synthesized this compound, thereby validating the success of the synthetic procedure.
Conclusion
The intramolecular Paternò-Büchi reaction offers a direct and efficient photochemical strategy for the synthesis of the novel this compound scaffold. This application note provides a comprehensive theoretical and practical framework for researchers to explore this transformation. The unique three-dimensional architecture of the target molecule holds promise for applications in drug discovery and materials science, making this synthetic approach a valuable addition to the synthetic chemist's toolkit.
References
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Paterno-Büchi Reaction - Organic Chemistry Portal. [Link]
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Experimental Set Up For Photochemical Reactions | PDF | Photochemistry | Solvent - Scribd. [Link]
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D'Auria, M. The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences2019 . [Link]
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D'Auria, M.; Racioppi, R. Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules2013 , 18, 11384-11428. [Link]
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Chopra, H. Paterno buchi reaction. Slideshare2016 . [Link]
-
D'Auria, M.; Racioppi, R. Oxetane Synthesis through the Paternò-Büchi Reaction. MDPI2013 . [Link]
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D'Auria, M. The Paternò–Büchi reaction –a comprehensive review. Semantic Scholar2019 . [Link]
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Sun, D.; Hubig, S. M.; Kochi, J. K. Oxetanes from [2+2] Cycloaddition of Stilbenes to Quinone via Photoinduced Electron Transfer. The Journal of Organic Chemistry1999 , 64, 2250-2258. [Link]
-
Abe, M. et al. Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene. Organic & Biomolecular Chemistry2020 , 18, 4348-4354. [Link]
-
Kassir, A. F. et al. Photochemical [2+2]-Cycloaddition Route to Enantiomerically Pure Oxetins. Synfacts2017 , 13, 0024. [Link]
-
D'Auria, M. (Open Access) The Paternò-Büchi reaction - a comprehensive review. SciSpace2019 . [Link]
-
D'Auria, M.; Racioppi, R. Oxetane synthesis through the Paternò-Büchi reaction. PubMed2013 . [Link]
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Oxetane Formation: Intermolecular Additions | Request PDF. ResearchGate. [Link]
-
D'Auria, M. The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences2019 . [Link]
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Paternò–Büchi Reaction Mechanism | Organic Chemistry - YouTube. [Link]
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Paternò–Büchi reaction - Wikipedia. [Link]
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Photochemical Reactor Setup - Photoreactor Setup and Design - HepatoChem. [Link]
-
Experimental set up for photochemical reactions and product identification. (CFMD - ResearchGate. [Link]
-
1 Photochemical Methods - Wiley-VCH. [Link]
-
Paterno-Buchi reaction: Basic concept, Mechanism and Examples - YouTube. [Link]
-
Applications of Paternò‐Büchi reaction for sterically congested quaternary stereocenter. - ResearchGate. [Link]
-
Paternò‐Büchi reaction of carbonyl compounds and alkenes for oxetanes. - ResearchGate. [Link]
-
Application of the Paternò‐Büchi reaction to obtain simple trifluorinated oxetanes 15 as a pending motifs. - ResearchGate. [Link]
-
Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. - ResearchGate. [Link]
-
Fiala, T. A. et al. Intermolecular transposed Paternò–Büchi reactions enabled by triplet sensitization. Chemical Science2026 . [Link]
-
A Paternò–Büchi Reaction of Aromatics with Quinones under Visible Light Irradiation - MDPI. [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - Semantic Scholar. [Link]
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Application Notes and Protocols: Derivatization of the 6-Oxa-1-azaspiro[3.4]octane Core for Library Synthesis
Introduction: The Strategic Value of the 6-Oxa-1-azaspiro[3.4]octane Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Spirocyclic scaffolds have emerged as a particularly promising class of building blocks, prized for their inherent three-dimensionality. This rigid, non-planar topology allows for the precise spatial projection of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The this compound core, an elegant fusion of a tetrahydrofuran and an azetidine ring, represents a scaffold of significant interest. The incorporation of this motif can impart favorable drug-like properties, such as an increased fraction of sp3-hybridized carbons (Fsp3), which is often correlated with improved clinical success rates.[1]
This technical guide provides a comprehensive overview of robust and versatile methodologies for the derivatization of the this compound core. The protocols detailed herein are designed to empower researchers, scientists, and drug development professionals to efficiently generate diverse libraries of novel chemical entities for biological screening. The strategic focus of these protocols is the functionalization of the secondary amine, a key handle for introducing a wide array of chemical diversity.
Core Synthetic Strategy: A Two-Fold Approach to Library Generation
The derivatization of the this compound core primarily leverages the nucleophilicity of the secondary amine. A versatile and efficient strategy for library synthesis involves two key classes of reactions: N-acylation and N-alkylation . These transformations allow for the introduction of a vast range of substituents, enabling a systematic exploration of the chemical space surrounding this privileged scaffold.
Caption: Derivatization workflow of the this compound core.
Part 1: N-Acylation Protocols for Amide, Sulfonamide, and Urea Synthesis
N-acylation is a cornerstone of library synthesis, enabling the introduction of a diverse array of functional groups through the formation of robust amide, sulfonamide, and urea linkages.
Protocol 1.1: Amide Bond Formation via Acyl Chlorides
This protocol describes a general and highly efficient method for the synthesis of N-acyl derivatives of this compound using commercially available acyl chlorides. The use of a mild base such as N,N-diisopropylethylamine (DIPEA) is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards product formation.[2]
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.3 eq) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 3 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl-6-oxa-1-azaspiro[3.4]octane.
| Entry | Acyl Chloride | Product | Yield (%) |
| 1 | Benzoyl chloride | N-Benzoyl-6-oxa-1-azaspiro[3.4]octane | 94[2] |
| 2 | Acetyl chloride | N-Acetyl-6-oxa-1-azaspiro[3.4]octane | >90 (estimated) |
| 3 | 4-Chlorobenzoyl chloride | N-(4-Chlorobenzoyl)-6-oxa-1-azaspiro[3.4]octane | >90 (estimated) |
| Table 1: Representative examples of N-acylation with acyl chlorides. Yields are based on analogous reactions and are for illustrative purposes.[2] |
Protocol 1.2: Sulfonamide Synthesis
The synthesis of sulfonamides is a common strategy in medicinal chemistry to introduce a key hydrogen bond donor and acceptor moiety.[1] This protocol outlines the reaction of this compound with various sulfonyl chlorides in the presence of a base.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.5 eq) in anhydrous DCM (0.1 M).
-
Addition of Sulfonyl Chloride: Add the desired sulfonyl chloride (1.2 eq) portion-wise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
| Entry | Sulfonyl Chloride | Product |
| 1 | Benzenesulfonyl chloride | N-Benzenesulfonyl-6-oxa-1-azaspiro[3.4]octane |
| 2 | p-Toluenesulfonyl chloride | N-(p-Toluenesulfonyl)-6-oxa-1-azaspiro[3.4]octane |
| 3 | Methanesulfonyl chloride | N-Methanesulfonyl-6-oxa-1-azaspiro[3.4]octane |
| Table 2: Illustrative examples for the synthesis of sulfonamide derivatives. |
Protocol 1.3: Urea Formation from Isocyanates
Ureas are another important class of compounds in drug discovery, often serving as bioisosteres for amides.[3] This protocol details the straightforward synthesis of N-substituted ureas from this compound and various isocyanates.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as DCM or tetrahydrofuran (THF) (0.1 M).
-
Addition of Isocyanate: Add the desired isocyanate (1.1 eq) dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Product Isolation: If a precipitate forms, collect the product by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purification: Wash the crude product with a suitable solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material. Further purification can be achieved by recrystallization or column chromatography if necessary.
| Entry | Isocyanate | Product |
| 1 | Phenyl isocyanate | N-Phenyl-N'-(6-oxa-1-azaspiro[3.4]octan-1-yl)urea |
| 2 | Isopropyl isocyanate | N-Isopropyl-N'-(6-oxa-1-azaspiro[3.4]octan-1-yl)urea |
| 3 | 4-Chlorophenyl isocyanate | N-(4-Chlorophenyl)-N'-(6-oxa-1-azaspiro[3.4]octan-1-yl)urea |
| Table 3: Representative examples for the synthesis of urea derivatives. |
Part 2: N-Alkylation Protocols for the Synthesis of Substituted Amines
N-alkylation of the this compound core provides access to a diverse range of tertiary amines, which are prevalent in many biologically active molecules.
Protocol 2.1: Direct N-Alkylation with Alkyl Halides
This protocol describes the direct alkylation of the spirocyclic amine with alkyl halides in the presence of a base. This method is particularly useful for introducing simple alkyl groups.[4]
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF (0.1 M), add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Addition of Alkyl Halide: Add the desired alkyl halide (e.g., bromide or iodide, 1.2 eq).
-
Reaction Progression: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Entry | Alkyl Halide | Base | Product |
| 1 | Benzyl bromide | K₂CO₃ | N-Benzyl-6-oxa-1-azaspiro[3.4]octane |
| 2 | Ethyl iodide | Cs₂CO₃ | N-Ethyl-6-oxa-1-azaspiro[3.4]octane |
| 3 | 4-Methoxybenzyl chloride | K₂CO₃ | N-(4-Methoxybenzyl)-6-oxa-1-azaspiro[3.4]octane |
| Table 4: Illustrative examples for direct N-alkylation. |
Protocol 2.2: Reductive Amination
Reductive amination is a powerful and versatile method for N-alkylation, particularly for the introduction of more complex and sterically hindered groups.[4] This two-step, one-pot procedure involves the formation of an iminium ion intermediate followed by in situ reduction.
Caption: Workflow for reductive amination.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or THF (0.1 M), add the desired aldehyde or ketone (1.1 eq).
-
Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Entry | Carbonyl Compound | Product |
| 1 | Cyclohexanone | N-Cyclohexyl-6-oxa-1-azaspiro[3.4]octane |
| 2 | Benzaldehyde | N-Benzyl-6-oxa-1-azaspiro[3.4]octane |
| 3 | Acetone | N-Isopropyl-6-oxa-1-azaspiro[3.4]octane |
| Table 5: Representative examples for reductive amination. |
Conclusion: A Versatile Scaffold for Exploring Chemical Space
The this compound core represents a valuable and underexplored scaffold for the generation of diverse chemical libraries. The protocols detailed in this application note provide robust and versatile methods for the N-acylation and N-alkylation of this core, enabling the synthesis of a wide range of amides, sulfonamides, ureas, and substituted amines. The inherent three-dimensionality of this spirocyclic system, combined with the ability to readily introduce diverse functional groups, makes it an attractive starting point for the discovery of novel therapeutic agents with potentially improved pharmacological profiles. Further exploration of the chemical space around this scaffold is warranted and holds significant promise for advancing drug discovery programs.
References
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. Available at: [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes - ChemRxiv. Available at: [Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - NIH. Available at: [Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On - The Royal Society of Chemistry. Available at: [Link]
-
N-acylation of amides through internal nucleophilic catalysis - Semantic Scholar. Available at: [Link]
Sources
The Ascendancy of 6-Oxa-1-azaspiro[3.4]octane in CNS Drug Discovery: A Guide to Application and Protocol
Introduction: Embracing Three-Dimensionality in CNS Drug Design
The pursuit of novel chemical matter for Central Nervous System (CNS) drug discovery is an ongoing challenge, demanding innovative molecular architectures that can navigate the stringent requirements for blood-brain barrier penetration and target engagement. In this context, spirocyclic scaffolds have emerged as a powerful tool for medicinal chemists.[1][2] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures, often leading to improved potency, selectivity, and pharmacokinetic properties.[3][4][5] This guide focuses on a particularly promising yet underexplored building block: 6-Oxa-1-azaspiro[3.4]octane .
The this compound scaffold, featuring a unique fusion of a pyrrolidine and a tetrahydrofuran ring through a spirocyclic carbon, presents a compelling structural motif for CNS drug candidates. The presence of both a secondary amine and an ether linkage provides opportunities for diverse functionalization and favorable interactions with biological targets. Furthermore, the high fraction of sp3-hybridized carbons in this scaffold is a desirable trait for improving clinical success rates.[5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a building block. We will explore its proposed synthesis, key derivatization protocols, and its potential to address the challenges in CNS drug discovery through the strategic lens of bioisosteric replacement and scaffold hopping.
The Strategic Advantage of the this compound Scaffold
The incorporation of the this compound moiety into drug candidates is underpinned by several key principles of modern medicinal chemistry:
-
Increased Three-Dimensionality (Fsp³): The non-planar nature of the scaffold allows for a more precise spatial arrangement of functional groups, enabling better exploration of the binding pockets of CNS targets.[6] A higher Fsp³ count is often correlated with improved solubility, metabolic stability, and reduced off-target toxicity.[5]
-
Novel Chemical Space: As a relatively underexplored scaffold, derivatives of this compound offer the potential to unlock novel intellectual property and identify first-in-class drug candidates.
-
Bioisosteric Replacement: This scaffold can serve as a bioisostere for more common, planar aromatic rings or conformationally flexible aliphatic rings.[7][8] This strategy of "scaffold hopping" can be employed to improve the physicochemical and pharmacokinetic properties of existing pharmacophores.[9][10]
-
Modulation of Physicochemical Properties: The strategic placement of the oxygen and nitrogen atoms within the spirocyclic framework can influence key properties such as lipophilicity (LogP), aqueous solubility, and hydrogen bonding capacity, all of which are critical for CNS drug design.[11]
Proposed Synthesis of the this compound Core
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Proposed Synthesis of N-Protected this compound
This protocol outlines a hypothetical multi-step synthesis.
Materials:
-
N-protected 3-hydroxymethylpyrrolidine
-
Dess-Martin periodinane (DMP) or other suitable oxidizing agent
-
(3-bromopropoxy)(tert-butyl)dimethylsilane
-
Grignard reagent formation reagents (Mg, I₂)
-
Tetrabutylammonium fluoride (TBAF)
-
Sodium hydride (NaH)
-
Appropriate solvents (DCM, THF, DMF) and reagents for workup and purification.
Procedure:
-
Oxidation: Oxidize N-protected 3-hydroxymethylpyrrolidine to the corresponding aldehyde using Dess-Martin periodinane in dichloromethane (DCM).
-
Grignard Addition: Prepare a Grignard reagent from (3-bromopropoxy)(tert-butyl)dimethylsilane and magnesium turnings. React this Grignard reagent with the aldehyde from Step 1 to form a secondary alcohol.
-
Deprotection of Silyl Ether: Remove the TBDMS protecting group from the terminal alcohol using TBAF in tetrahydrofuran (THF).
-
Intramolecular Cyclization: Treat the resulting diol with sodium hydride in dimethylformamide (DMF) to induce an intramolecular Williamson ether synthesis, forming the protected this compound.
-
Purification: Purify the product using column chromatography.
Application in CNS Drug Candidates: Derivatization Strategies
The true utility of this compound lies in its potential for diverse functionalization at the secondary amine. This allows for the introduction of various pharmacophoric elements to modulate biological activity and physicochemical properties.
Caption: N-Functionalization strategies for this compound.
Protocol 2: N-Arylation via Buchwald-Hartwig Coupling
This protocol enables the introduction of aromatic and heteroaromatic moieties, which are common in CNS drug candidates.
Materials:
-
N-protected this compound (after deprotection of the amine)
-
Aryl or heteroaryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous toluene or dioxane
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the deprotected this compound (1.0 eq), aryl/heteroaryl halide (1.1 eq), palladium catalyst (2-5 mol%), ligand (4-10 mol%), and base (2.0 eq).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Amide Coupling
Formation of an amide bond is a fundamental transformation in medicinal chemistry to introduce a wide range of functional groups.
Materials:
-
Deprotected this compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., DIPEA or triethylamine)
-
Anhydrous DMF or DCM
Procedure:
-
Acid Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and the coupling agent (1.2 eq) in the anhydrous solvent. Stir for 10-15 minutes at room temperature.
-
Amine Addition: Add the deprotected this compound (1.0 eq) to the reaction mixture, followed by the base (2.0-3.0 eq).
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.
Impact on Physicochemical Properties and CNS Drug-Likeness
The incorporation of the this compound scaffold is anticipated to favorably modulate the physicochemical properties of drug candidates for CNS applications.
| Property | Expected Impact of this compound | Rationale |
| Lipophilicity (cLogP) | Potential for reduction compared to aromatic bioisosteres | The introduction of heteroatoms and a higher sp³ character generally leads to lower lipophilicity, which can be beneficial for reducing off-target effects and improving the ADME profile.[5] |
| Aqueous Solubility | Potential for improvement | The presence of the ether oxygen and the secondary/tertiary amine can act as hydrogen bond acceptors, potentially increasing aqueous solubility. |
| Metabolic Stability | Likely to be enhanced | The spirocyclic core is conformationally restricted and lacks easily metabolizable sites compared to more flexible aliphatic chains or certain aromatic systems.[4] |
| Molecular Weight | Efficient increase in 3D complexity for a given molecular weight | The compact nature of the scaffold allows for the exploration of three-dimensional space without excessive increases in molecular weight. |
| Polar Surface Area (PSA) | Moderate PSA contribution | The nitrogen and oxygen atoms will contribute to the PSA, a key parameter for predicting blood-brain barrier penetration. The overall PSA can be fine-tuned through derivatization. |
This table presents expected trends based on the general properties of spirocyclic scaffolds in medicinal chemistry.
Conclusion and Future Outlook
This compound represents a compelling and largely untapped building block for the next generation of CNS drug candidates. Its unique three-dimensional structure, coupled with the potential for diverse functionalization, offers a powerful platform for medicinal chemists to address the multifaceted challenges of CNS drug discovery. The strategic application of this scaffold through bioisosteric replacement and scaffold hopping can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising molecular architecture. As synthetic methodologies continue to evolve, the accessibility and utility of novel spirocycles like this compound will undoubtedly expand, paving the way for innovative therapies for neurological and psychiatric disorders.
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Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]
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Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
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Carreira, E. M., et al. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134-6. [Link]
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Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]
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Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. [Link]
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Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]
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Carreira, E. M., et al. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Figshare. [Link]
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Siau, W.-Y., & Bode, J. W. (n.d.). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. [Link]
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PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. [Link]
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Kumar, A., et al. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Nature Communications. [Link]
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Request PDF. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
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Callis, T. B., et al. (2022). Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry, 65(20), 13483-13504. [Link]
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PubChem. (n.d.). tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. [Link]
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Lee, K., et al. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][6][12]oxazin-6-yl Moiety. Journal of Medicinal Chemistry. [Link]
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Siau, W.-Y., & Bode, J. W. (2015). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Journal of the American Chemical Society. [Link]
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Ciaffreda, L., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]
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Lee, S. J. (2025). Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery. Asan Medical Center. [Link]
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ChemRxiv. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [Link]
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Campos, R., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]
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Krasavin, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. [Link]
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Scale-Up Synthesis of 6-Oxa-1-azaspiro[3.4]octane Intermediates: An Application Note and Protocol
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic scaffolds have emerged as a particularly promising class of building blocks due to their inherent three-dimensional nature.[1][2] This rigid, defined spatial arrangement of functional groups can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties, such as increased sp3 character, which often correlates with higher clinical success rates.[2] Among these, the 6-oxa-1-azaspiro[3.4]octane framework and its intermediates represent a versatile yet underexplored scaffold with significant potential for the development of novel therapeutics, particularly in oncology.[1]
This technical guide provides a comprehensive overview of scalable synthetic routes to key intermediates of the this compound system. As a Senior Application Scientist, this document is structured to not only provide step-by-step protocols but also to explain the underlying scientific principles and rationale behind the experimental choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Synthetic Strategy: A Multi-pronged Approach to Key Intermediates
The synthesis of this compound intermediates can be approached through several strategic pathways. A robust and scalable approach involves the initial construction of a spirocyclic ketone, 6-Oxaspiro[3.4]octan-2-one , which serves as a pivotal precursor. This ketone can then be converted to the corresponding amine, 6-Oxaspiro[3.4]octan-2-amine , a critical synthon for introducing the spirocyclic core into a diverse range of molecular architectures.[2]
Two primary routes for the synthesis of the 6-oxaspiro[3.4]octan-2-one core are considered for their scalability and efficiency:
-
Route A: Paterno-Büchi Reaction followed by Oxidation: This photochemical [2+2] cycloaddition offers a convergent and efficient pathway to the spiro-oxetane core.[1][3]
-
Route B: Dieckmann Condensation and Subsequent Ring Transformation: This classical approach involves the formation of the spiro[3.4]octane skeleton via an intramolecular condensation, followed by functional group manipulations.[1]
This guide will focus on a detailed, scalable protocol based on the Paterno-Büchi reaction, followed by the reductive amination of the resulting ketone to yield the amine intermediate.
Figure 1: Synthetic workflow for key this compound intermediates.
Part 1: Scale-Up Synthesis of 6-Oxaspiro[3.4]octan-2-one
This section details a robust, multi-step protocol for the gram-scale synthesis of the pivotal ketone intermediate, 6-Oxaspiro[3.4]octan-2-one.
Protocol 1.1: Synthesis of Cyclopent-1-en-1-yl acetate
This initial step prepares the alkene partner for the subsequent photochemical cycloaddition.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclopentanone | 84.12 | 50.0 g | 0.594 |
| Acetic anhydride | 102.09 | 72.8 g (67.4 mL) | 0.713 (1.2 eq) |
| Perchloric acid (70%) | 100.46 | 0.85 g (0.5 mL) | 0.0059 (0.01 eq) |
| Diethyl ether | - | As needed | - |
| Saturated aq. NaHCO₃ | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Cautiously add acetic anhydride to cyclopentanone with stirring. To this mixture, slowly add a catalytic amount of perchloric acid. Caution: Perchloric acid is a strong oxidizing agent and should be handled with extreme care.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the product with diethyl ether (3 x 100 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to yield crude cyclopent-1-en-1-yl acetate, which can be used in the next step without further purification.
Protocol 1.2: Paterno-Büchi Reaction and Hydrolysis to 6-Oxaspiro[3.4]octan-2-ol
This photochemical step is the cornerstone of the spiro-oxetane core formation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude Cyclopent-1-en-1-yl acetate | 126.15 | (from previous step) | ~0.594 |
| Acetone (as solvent and photosensitizer) | - | 500 mL | - |
| Methanol | - | As needed | - |
| Water | - | As needed | - |
| HCl or H₂SO₄ (catalytic) | - | As needed | - |
| Saturated aq. NaHCO₃ | - | As needed | - |
| Ethyl acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
Photoreactor Setup: In a quartz reaction vessel equipped with a high-pressure mercury lamp and a cooling bath, dissolve the crude cyclopent-1-en-1-yl acetate in acetone.
-
Deoxygenation: Deoxygenate the solution by bubbling with dry nitrogen for 30 minutes.
-
Irradiation: Irradiate the reaction mixture with the high-pressure mercury lamp while maintaining the temperature at approximately 20°C using the cooling bath.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up (Paterno-Büchi): Upon completion, remove the solvent and excess volatile reagents under reduced pressure.
-
Hydrolysis: Dissolve the crude product from the photoreaction in a 1:1 mixture of methanol and water. Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Reaction (Hydrolysis): Stir the mixture at room temperature for 4-6 hours.
-
Neutralization: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 150 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate under reduced pressure and purify the crude 6-Oxaspiro[3.4]octan-2-ol by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).[1]
Protocol 1.3: Oxidation to 6-Oxaspiro[3.4]octan-2-one
The final step in the synthesis of the ketone intermediate involves the oxidation of the secondary alcohol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Oxaspiro[3.4]octan-2-ol | 128.17 | 1.0 equivalent | - |
| Dess-Martin periodinane (DMP) | 424.14 | 1.2 equivalents | - |
| Dichloromethane (DCM), anhydrous | - | As needed | - |
| Saturated aq. NaHCO₃ | - | As needed | - |
| Saturated aq. Na₂S₂O₃ | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 6-Oxaspiro[3.4]octan-2-ol in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add Dess-Martin periodinane portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with DCM (3 x volume of aqueous layer).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate under reduced pressure. Purify the crude 6-Oxaspiro[3.4]octan-2-one by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). For larger scale purification, preparative High-Performance Liquid Chromatography (HPLC) is recommended.[1]
Part 2: Synthesis of 6-Oxaspiro[3.4]octan-2-amine
This section outlines the conversion of the ketone intermediate to the primary amine, a versatile building block for further derivatization.
Protocol 2.1: Reductive Amination
This protocol describes a general method using sodium cyanoborohydride as a mild reducing agent.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Oxaspiro[3.4]octan-2-one | 126.15 | 1.0 equivalent | - |
| Ammonium acetate | 77.08 | 10 equivalents | - |
| Sodium cyanoborohydride (NaBH₃CN) | 62.84 | 1.5 equivalents | - |
| Methanol (MeOH) | - | As needed | - |
| Dichloromethane (DCM) | - | As needed | - |
| Saturated aq. NaHCO₃ | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
Imine Formation: To a solution of 6-Oxaspiro[3.4]octan-2-one in methanol, add a solution of ammonium acetate. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[2]
-
Reduction: Cool the reaction mixture to 0°C and add sodium cyanoborohydride portion-wise, ensuring the temperature remains below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with DCM or another suitable organic solvent.
-
Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and filter.
-
Concentration and Purification: Concentrate under reduced pressure. Purify the crude 6-Oxaspiro[3.4]octan-2-amine by silica gel column chromatography.
Safety and Scale-Up Considerations
Scaling up chemical syntheses requires careful consideration of safety and process optimization.
-
Hazardous Reagents: Perchloric acid is highly corrosive and a strong oxidizer; it should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood. Dess-Martin periodinane is a mild explosive and should be handled with care. Photochemical reactions require specialized equipment and shielding to protect from UV radiation.
-
Thermal Management: The Paterno-Büchi reaction and the addition of reducing agents can be exothermic. Proper cooling and temperature monitoring are crucial, especially on a larger scale, to prevent runaway reactions.
-
Purification: While flash chromatography is suitable for laboratory scale, large-scale purification may necessitate alternative methods such as crystallization or preparative HPLC to be more efficient and economical.[1]
-
Green Chemistry: For industrial applications, exploring greener alternatives to chlorinated solvents and hazardous reagents is encouraged.[4][5] Microwave-assisted synthesis and the use of ionic liquids are emerging as sustainable approaches in heterocyclic chemistry.[4]
Conclusion: Enabling Drug Discovery with Novel Spirocyclic Intermediates
The protocols detailed in this application note provide a robust and scalable pathway to key this compound intermediates, namely 6-Oxaspiro[3.4]octan-2-one and 6-Oxaspiro[3.4]octan-2-amine. These building blocks offer a gateway to a diverse range of novel spirocyclic compounds with significant potential in drug discovery. The three-dimensional nature of these scaffolds can impart favorable properties to drug candidates, making them valuable assets for medicinal chemists. Further derivatization of these intermediates can lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
- Application Notes and Protocols for the Scale-up Synthesis of "6-Oxaspiro[3.4]octan-2-one" Derivatives. Benchchem.
- The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. Benchchem.
- An In-depth Technical Guide to 6-Oxaspiro[3.4]octan-2-one: Synthesis, Properties, and Therapeutic Potential. Benchchem.
-
Spirocyclic Oxetanes: Synthesis and Properties. Request PDF on ResearchGate. Available at: [Link]
-
Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI. Available at: [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC - NIH. Available at: [Link]
-
Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. Available at: [Link]
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]
-
Oxa-spirocycles: synthesis, properties and applications. PMC - NIH. Available at: [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Semantic Scholar. Available at: [Link]
-
Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications (RSC Publishing). Available at: [Link]
-
6-Oxa-2-azaspiro[3.4]octane. PubChem. Available at: [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]
-
Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Semantic Scholar. Available at: [Link]
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Application Notes and Protocols: The Use of 6-Oxa-1-azaspiro[3.4]octane in the Synthesis of Novel GPCR Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel chemical scaffolds that impart favorable physicochemical and pharmacological properties to drug candidates is a central theme in modern medicinal chemistry. Spirocyclic systems, with their inherent three-dimensionality, have emerged as a privileged structural motif for enhancing ligand-target interactions. This guide provides an in-depth exploration of the synthesis and application of the 6-Oxa-1-azaspiro[3.4]octane scaffold, a promising yet underexplored building block for the development of next-generation G-Protein Coupled Receptor (GPCR) ligands. Drawing upon established synthetic methodologies and precedent from closely related spirocyclic systems in clinical development, we present a comprehensive overview of the rationale, synthetic protocols, and potential applications of this unique scaffold in GPCR drug discovery.
The Rationale for Spirocyclic Scaffolds in GPCR Ligand Design
GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs.[1] The design of potent and selective GPCR ligands is often challenged by the high degree of homology within receptor subfamilies. The incorporation of rigid, three-dimensional scaffolds, such as spirocycles, offers a compelling strategy to overcome these challenges.
The key advantages of spirocyclic scaffolds like this compound include:
-
Increased Three-Dimensionality (sp³ Character): Moving away from flat, aromatic structures towards more complex 3D architectures can lead to improved target engagement and selectivity.[2][3] An increased fraction of sp³-hybridized carbons is often correlated with higher clinical success rates.
-
Improved Physicochemical Properties: Spirocyclic scaffolds can positively influence a molecule's solubility, metabolic stability, and membrane permeability, all critical parameters for drug-likeness.[3]
-
Conformational Rigidity: The rigid nature of the spirocyclic core can pre-organize the appended pharmacophoric elements in a bioactive conformation, reducing the entropic penalty upon binding to the receptor and thus enhancing binding affinity.
-
Novel Chemical Space: The use of underexplored scaffolds like this compound provides access to novel chemical matter, offering opportunities for the development of intellectual property.
A notable example of the successful application of a similar scaffold is the use of 2-azaspiro[3.4]octane derivatives as potent and selective agonists for the M4 muscarinic acetylcholine receptor (a GPCR), highlighting the potential of this class of compounds for treating neurological and psychiatric disorders.[4][5]
Synthesis of the this compound Scaffold and Key Intermediates
While the direct synthesis of this compound is not extensively detailed in peer-reviewed literature, a plausible and logical synthetic strategy involves the initial preparation of a ketone precursor, 6-Oxaspiro[3.4]octan-2-one , followed by its conversion to the key amine intermediate, This compound . This amine then serves as a versatile building block for the synthesis of a diverse library of GPCR ligands.
Proposed Synthesis of the Ketone Precursor: 6-Oxaspiro[3.4]octan-2-one
The synthesis of the ketone precursor can be envisioned through a multi-step sequence, leveraging established organic transformations. One potential route is outlined below:
Caption: Proposed synthetic workflow for 6-Oxaspiro[3.4]octan-2-one.
A detailed, step-by-step protocol for the synthesis of the ketone is beyond the scope of this application note; however, it is anticipated to involve standard synthetic procedures accessible to a skilled organic chemist.
Protocol: Reductive Amination to this compound
This protocol describes the conversion of the ketone precursor to the key amine intermediate via reductive amination.
Materials:
-
6-Oxaspiro[3.4]octan-2-one
-
Ammonium acetate or 7N ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-Oxaspiro[3.4]octan-2-one (1.0 eq) in anhydrous methanol, add a solution of ammonium acetate (10 eq) or 7N ammonia in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Application in GPCR Ligand Synthesis: A Representative Protocol for an M4 Muscarinic Receptor Agonist
The following is a representative protocol for the synthesis of a potential M4 muscarinic receptor agonist, based on the structures disclosed in recent patents (e.g., US11548865B2) and employing the this compound scaffold. This protocol illustrates a standard amide bond formation reaction.
Caption: General workflow for the synthesis of a GPCR ligand.
Materials:
-
6-Oxa-1-azaspiro[3..4]octane
-
A suitable carboxylic acid (e.g., a substituted heteroaromatic carboxylic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography or preparative HPLC
Procedure:
-
To a solution of the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM, add DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired final compound.
Data Presentation and Structure-Activity Relationship (SAR) Considerations
The following table is a template for summarizing the characterization and biological activity data for newly synthesized ligands.
| Compound ID | Structure | Yield (%) | Purity (%) (HPLC) | M4 Ki (nM) | M4 EC50 (nM) | M1/M2/M3/M5 Selectivity |
| LIG-001 | [Structure] | 75 | >98 | 10 | 5 | >100-fold vs M1, M2, M3, M5 |
| LIG-002 | [Structure] | 68 | >99 | 50 | 25 | >50-fold vs M1, M2, M3, M5 |
| LIG-003 | [Structure] | 82 | >98 | 5 | 2 | >200-fold vs M1, M2, M3, M5 |
Data presented here is hypothetical and for illustrative purposes only.
SAR Insights:
Based on studies of similar spirocyclic muscarinic agonists, the following SAR trends can be anticipated:
-
Stereochemistry: The stereochemistry at the spirocyclic center and any adjacent chiral centers is likely to have a significant impact on receptor affinity and efficacy. The synthesis and evaluation of individual stereoisomers is crucial.
-
Substituents on the Aromatic/Heteroaromatic Moiety: The nature and position of substituents on the aromatic or heteroaromatic ring system will modulate potency, selectivity, and pharmacokinetic properties.
-
Linker Length and Composition: The linker connecting the spirocyclic core to other pharmacophoric elements will influence the overall geometry of the molecule and its ability to adopt a bioactive conformation within the receptor binding pocket.
GPCR Signaling and the Potential for Biased Agonism
GPCRs can signal through multiple downstream pathways, primarily G-protein-dependent and β-arrestin-dependent pathways. Ligands that preferentially activate one pathway over another are known as "biased agonists" and offer the potential for developing safer and more effective therapeutics by selectively engaging desired signaling cascades while avoiding those associated with adverse effects.[4][6][7]
Caption: Hypothetical biased agonism at a GPCR.
The rigid and defined three-dimensional structure of the this compound scaffold may enable the design of ligands that stabilize specific receptor conformations, leading to biased signaling. The exploration of this hypothesis represents an exciting frontier in the application of this novel scaffold.
Conclusion
The this compound scaffold is a promising and versatile building block for the synthesis of novel GPCR ligands. Its inherent three-dimensionality and potential to impart favorable physicochemical properties make it an attractive starting point for drug discovery campaigns targeting a wide range of GPCRs. While the application of this specific scaffold is still in its early stages, the strong precedent set by structurally related spirocycles in clinical development underscores its potential. The synthetic protocols and conceptual framework provided in this guide are intended to empower researchers to explore the rich chemical space around this scaffold and unlock its full therapeutic potential.
References
- U.S. Patent 11,548,865 B2. (2023). 2-azaspiro[3.4]octane derivatives as M4 agonists.
-
Wess, J., Eglen, R. M., & Copeland, K. W. (2020). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Molecules, 25(21), 5168. [Link]
- U.S. Patent 11,505,546 B2. (2022). Azaspirocycles as monoacylglycerol lipase modulators.
-
Smith, J. S., & Rajagopal, S. (2016). G Protein-Coupled Receptor Biased Agonism. The Journal of biological chemistry, 291(32), 16487–16495. [Link]
-
Zhu, L., & Li, Z. (2024). Biased signaling in GPCRs: Structural insights and implications for drug development. Pharmacology & therapeutics, 108786. Advance online publication. [Link]
-
Rankovic, Z. (2015). Biased agonism: An emerging paradigm in GPCR drug discovery. Bioorganic & medicinal chemistry letters, 25(8), 1643–1650. [Link]
- WO Patent 2021/070090 A1. (2021). 2-azaspiro[3.4]octane derivatives as M4 agonists.
- U.S. Patent 11,548,865 B2. (2023). 2-azaspiro[3.4]octane derivatives as M4 agonists.
-
Balakumar, R., et al. (2016). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 14(3), 859-862. [Link]
-
Krasavin, M., et al. (2021). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 26(16), 4983. [Link]
-
Pharmacy180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. Retrieved from [Link]
-
Birdsall, N. J., & Lazareno, S. (2003). Structure/activity relationships of M2 muscarinic allosteric modulators. Receptor channels, 9(4), 229–240. [Link]
-
Chen, X., et al. (2020). Discovery and structure-activity relationships study of positive allosteric modulators of the M3 muscarinic acetylcholine receptor. Bioorganic & medicinal chemistry, 28(13), 115531. [Link]
-
Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews. Drug discovery, 16(12), 829–842. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists - Google Patents [patents.google.com]
- 6. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased signaling in GPCRs: Structural insights and implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Oxa-1-azaspiro[3.4]octane
Welcome to the technical support center for the synthesis of 6-Oxa-1-azaspiro[3.4]octane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or seeking to synthesize this valuable spirocyclic scaffold. The unique three-dimensional structure of spirocycles like this compound offers significant advantages in drug design by providing conformational rigidity and novel exit vectors for substituent placement.[1]
However, the construction of this strained, bicyclic system presents unique challenges. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) in a direct, question-and-answer format to address specific issues you may encounter during your experiments. The advice herein is based on established principles in heterocyclic and spirocycle chemistry, drawing from methodologies applied to analogous structures.[2][3]
Proposed Synthetic Workflow
While multiple synthetic routes can be envisioned, a common and logical approach involves the construction of the pyrrolidine ring onto an azetidine core. The following workflow, based on established methodologies for similar diazaspiro[3.4]octanes, serves as the foundation for our troubleshooting guide.[3]
Caption: Proposed synthetic workflow for this compound.
Section 1: Troubleshooting the Horner-Wadsworth-Emmons (HWE) Reaction
This initial step is critical for installing the carbon framework necessary for the second ring. Success here depends on the quality of the starting materials and precise reaction conditions.
Q1: I am observing very low or no formation of the desired α,β-unsaturated ester. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in the HWE reaction typically points to issues with the base, the phosphonate reagent, or the ketone's reactivity. Here is a systematic approach to troubleshooting:
-
Causality & Explanation: The HWE reaction requires the deprotonation of the phosphonate reagent by a strong base to form a nucleophilic carbanion, which then attacks the ketone carbonyl. If the base is not strong enough, is wet, or if the reagent has degraded, this initial step will fail.
-
Troubleshooting Steps:
-
Verify Base Strength and Quality: Sodium hydride (NaH) is commonly used. Ensure it is fresh and from a sealed container, as it reacts with atmospheric moisture. Consider using alternative strong bases as detailed in the table below.
-
Check HWE Reagent Integrity: The phosphonate reagent can hydrolyze over time. Confirm its purity via NMR. If degradation is suspected, use a freshly opened bottle or repurify the reagent.
-
Optimize Reaction Temperature: The initial deprotonation of the phosphonate is often performed at 0 °C before adding the ketone. After the addition, allowing the reaction to slowly warm to room temperature can facilitate the reaction without promoting side reactions.
-
Consider an Alternative Reagent: If the standard triethyl phosphonoacetate is ineffective, a more reactive phosphonate, such as one with electron-withdrawing groups, might be necessary, although this is less common for simple ester preparations.
-
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative) | Condition 3 (Alternative) | Rationale |
| Base | Sodium Hydride (NaH) | Lithium bis(trimethylsilyl)amide (LiHMDS) | Potassium tert-butoxide (KOtBu) | LiHMDS and KOtBu offer different solubility and reactivity profiles that may be advantageous. |
| Solvent | Tetrahydrofuran (THF) | 1,2-Dimethoxyethane (DME) | Toluene | Solvent can influence the solubility of intermediates and the aggregation state of the base.[4] |
| Temperature | 0 °C to Room Temp | -78 °C to Room Temp | Room Temperature | Lower starting temperatures can improve selectivity and reduce side reactions. |
Q2: My reaction is producing a mixture of E/Z isomers, and I need to favor the E-isomer for the subsequent steps. How can I improve stereoselectivity?
A2: The stereochemical outcome of the HWE reaction is influenced by the nature of the phosphonate reagent, the base, and the reaction conditions.
-
Causality & Explanation: The HWE reaction typically favors the formation of the thermodynamically more stable E-alkene. However, reaction conditions can influence the kinetics of the intermediate steps, leading to mixtures. Stabilized ylides (like those from triethyl phosphonoacetate) generally give high E-selectivity.
-
Troubleshooting Steps:
-
Use a Still-Gennari or Ando Modification: For high Z-selectivity (though E is usually desired here), phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) combined with strong, non-coordinating bases (like KHMDS with 18-crown-6) can be used. For enhancing E-selectivity, ensuring thermodynamic control is key.
-
Optimize Base and Cation: The choice of cation (e.g., Li+, Na+, K+) can influence the stereochemical outcome. It is often worth screening different bases (see table above) as the counter-ion affects the transition state.
-
Ensure Purity of Reagents: Impurities can sometimes interfere with the desired reaction pathway. Ensure the azetidinone starting material is pure.[4]
-
Section 2: Troubleshooting the Reduction and Cyclization Cascade
This multi-step sequence is the heart of the synthesis, where the spirocyclic core is formed. Problems in this phase are common and can range from incomplete reactions to the formation of undesired side products.
Q3: The intramolecular cyclization to form the spiro-ether is failing, and I am mostly recovering the linear amino alcohol intermediate. What are the critical parameters for this ring-closing step?
A3: A failed cyclization points to several potential issues: an insufficiently activated leaving group, incorrect basicity, or unfavorable reaction kinetics.
-
Causality & Explanation: The final ring closure is an intramolecular Williamson ether synthesis. This SN2 reaction requires the deprotonation of the primary alcohol to form an alkoxide, which then displaces a leaving group on the other end of the chain. For this to be efficient, the leaving group must be good (e.g., a tosylate or mesylate), and the base must be strong enough to deprotonate the alcohol but not so strong that it causes elimination or other side reactions.
-
Troubleshooting Decision Workflow:
Caption: Decision workflow for troubleshooting the intramolecular cyclization step.
-
Detailed Protocol for Optimized Cyclization:
-
Activate the Alcohol: To a solution of the linear amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.5 eq). Stir for 5 minutes, then add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution, separate the layers, and extract the aqueous layer with DCM. Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.
-
Deprotection & Cyclization: Dissolve the crude mesylate in DCM and add trifluoroacetic acid (TFA) to remove the Boc group. After completion, remove the volatiles in vacuo. Dissolve the residue in a suitable solvent like acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃, 3.0 eq), and heat the mixture (e.g., to 80 °C) to effect cyclization.[3]
-
Q4: I am observing the formation of a polymeric byproduct instead of the desired spirocycle. Why is this happening and how can I prevent it?
A4: Polymerization is a classic competing intermolecular reaction that can dominate if conditions are not optimized for the desired intramolecular pathway.
-
Causality & Explanation: The linear amino alcohol intermediate has a nucleophilic alcohol on one end and an electrophilic (once activated) carbon on the other. If one molecule reacts with another (intermolecularly) faster than it can react with itself (intramolecularly), a polymer will form.
-
Preventative Measures:
-
High-Dilution Conditions: This is the most critical factor. By significantly reducing the concentration of the substrate (e.g., to 0.01-0.005 M), you decrease the probability of molecules encountering each other, thus favoring the intramolecular cyclization. This can be practically achieved by using a syringe pump to slowly add the substrate to a large volume of heated solvent containing the base.
-
Choice of Base: A non-nucleophilic, sterically hindered base can sometimes reduce the rate of intermolecular side reactions.
-
Temperature Control: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help favor the desired pathway, as the activation energy for the intramolecular reaction is often lower.
-
Section 3: Final Product Purification and Characterization
Q5: I've isolated a product, but the NMR spectrum is complex. What are the key characteristic peaks I should look for to confirm the structure of this compound?
A5: The spirocyclic structure of this compound gives it a distinct NMR signature. The high degree of symmetry can simplify the spectrum, but the strained nature of the rings can lead to complex splitting patterns.
-
Expected ¹H NMR Signals:
-
Azetidine Ring Protons: You should observe signals corresponding to the two CH₂ groups of the azetidine ring. Due to the spiro-center, these protons are diastereotopic and will likely appear as complex multiplets.
-
Tetrahydrofuran Ring Protons: Expect signals for the -CH₂-O- group and the other -CH₂- group. The protons adjacent to the oxygen will be shifted downfield (typically δ 3.5-4.5 ppm).
-
Spiro-Center: There is no proton directly on the spiro-carbon.
-
-
Expected ¹³C NMR Signals:
-
You should be able to identify four distinct carbon signals for the CH₂ groups and one signal for the quaternary spiro-carbon, which will likely be in the range of 70-90 ppm due to its connection to both nitrogen and the ether oxygen linkage's influence.
-
-
Confirmation Strategy:
-
2D NMR: Perform COSY and HSQC experiments. A COSY spectrum will help establish the connectivity between protons on the same ring. An HSQC spectrum will correlate each proton signal to its directly attached carbon, which is invaluable for definitive assignment.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, which provides its elemental composition.
-
References
-
BenchChem (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Available at: [4]
-
BenchChem (2025). Technical Support Center: Synthesis of Spirocyclic Compounds. Available at: [5]
-
Carreira, E. M., et al. (2023). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link][2]
-
Mykhailiuk, P. K., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. Available at: [Link][3][6]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimization of Reaction Conditions for Spirocyclization
Welcome to the technical support center for the optimization of spirocyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing spirocyclic frameworks. Spirocycles, with their unique three-dimensional structures, are prevalent in natural products and pharmaceuticals, making their efficient synthesis a critical goal.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experimental work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during spirocyclization reactions, offering systematic approaches to diagnose and resolve them.
Problem 1: Low or No Yield of the Desired Spirocyclic Product
A low yield is one of the most common hurdles in spirocyclization.[3][4] This can be due to a variety of factors, from suboptimal reaction conditions to catalyst deactivation.
Q: My spirocyclization reaction is resulting in a low yield or no product at all. What are the likely causes and how can I improve it?
A: A systematic investigation of your reaction parameters is the most effective approach. Here’s a breakdown of potential causes and their solutions:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration you've chosen may not be ideal for your specific substrate.
-
Causality: Reaction kinetics are highly sensitive to these parameters. For instance, some reactions require higher temperatures to overcome activation energy barriers, while others benefit from lower temperatures to minimize the formation of side products or prevent decomposition of thermally sensitive compounds.[5][6]
-
Solution: Systematically screen these parameters. For example, if you suspect product decomposition, try running the reaction at a lower temperature for a longer duration. Conversely, if the reaction is sluggish, a higher temperature or concentration might be beneficial.[3] High dilution conditions can also favor intramolecular spirocyclization over competing intermolecular reactions.[7][8]
-
-
Catalyst and Ligand Issues: In catalyzed reactions, the choice and handling of the catalyst and ligands are critical.
-
Causality: The catalyst's activity and selectivity are intrinsically linked to its electronic and steric properties, which are modulated by the coordinating ligand.[9] Impurities can poison the catalyst, or the chosen catalyst/ligand combination may simply not be optimal for your substrate.[10]
-
Solution: Screen a variety of catalysts and ligands. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can significantly impact both yield and enantioselectivity.[3][11] Ensure you are using the correct catalyst loading and that it is handled under the appropriate atmosphere (e.g., an inert gas for air-sensitive catalysts).[10]
-
-
Starting Material Quality: Impurities in your starting materials can inhibit the catalyst or lead to unwanted side reactions.[3]
-
Causality: Even small amounts of impurities can have a significant impact on the reaction outcome. For example, residual water or acid/base from a previous step can interfere with many catalytic cycles.
-
Solution: Ensure the purity of your starting materials using appropriate purification techniques such as recrystallization or column chromatography before initiating the reaction.[3][12]
-
-
Product Instability: The desired spirocyclic product may be unstable under the reaction or workup conditions.[3]
-
Causality: Spirocyclic compounds, particularly those with strained ring systems or sensitive functional groups, can be prone to decomposition or rearrangement.[7]
-
Solution: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the point of maximum product formation and check for subsequent decomposition.[3][13] If decomposition is observed, consider modifying the workup procedure (e.g., using milder pH conditions or a rapid workup at low temperature) or shortening the reaction time.[14]
-
Problem 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)
Achieving high stereoselectivity is a significant challenge in spirocycle synthesis due to the creation of a sterically congested spirocenter.[3]
Q: I'm observing poor diastereoselectivity or enantioselectivity in my spirocyclization. How can I improve the stereochemical outcome?
A: Controlling the three-dimensional arrangement of atoms in your spirocyclic product requires careful optimization of several factors that influence the transition state of the cyclization.
-
Catalyst and Ligand Control: For asymmetric reactions, the chiral catalyst or ligand is the primary driver of stereoselectivity.
-
Causality: Chiral ligands create a chiral environment around the metal center, which preferentially stabilizes the transition state leading to one stereoisomer over the other.
-
Solution: Screen a library of chiral ligands. Even subtle structural modifications to the ligand can have a profound impact on the stereochemical outcome.[7] For instance, in some iridium-catalyzed aza-spirocyclizations, the choice of ligand was found to be crucial for achieving high diastereo- and enantioselectivity.[10]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the transition state geometry.[3][15][16]
-
Causality: Solvents can stabilize or destabilize charged intermediates or transition states through dipole-dipole interactions or hydrogen bonding, thereby altering the energy difference between diastereomeric transition states.[17][18] In some cases, a change in solvent can even reverse the diastereoselectivity.[3]
-
Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).[3] For example, in the iridium-catalyzed aza-spirocyclization of indole-tethered amides, dichloromethane was identified as the optimal solvent for both yield and diastereocontrol.[10]
-
-
Temperature: Lower reaction temperatures often lead to higher stereoselectivity.
-
Causality: According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the contribution of the entropy term becomes less significant at lower temperatures. The difference in activation enthalpy (ΔΔH‡) between the two stereoisomeric transition states will therefore have a greater influence on the product ratio, leading to higher selectivity.
-
Solution: Try running the reaction at a lower temperature. For instance, in some cases, lowering the reaction temperature from room temperature to 0°C or even -78°C can significantly improve diastereoselectivity.[5][10]
-
| Parameter | Recommendation for Improving Stereoselectivity | Rationale |
| Catalyst/Ligand | Screen a diverse library of chiral ligands. | The ligand creates the chiral environment that dictates the stereochemical outcome. |
| Solvent | Screen solvents with a range of polarities (e.g., Toluene, THF, CH2Cl2, CH3CN). | Solvent polarity can influence the energy of the diastereomeric transition states.[3] |
| Temperature | Decrease the reaction temperature. | Lower temperatures amplify the energetic differences between competing reaction pathways.[6] |
| Additives | Consider the use of additives that can coordinate to the catalyst or substrate. | Additives can modify the steric and electronic properties of the catalytic complex. |
Problem 3: Formation of Side Products
The formation of undesired side products can significantly lower the yield of your target spirocycle and complicate purification.[7]
Q: My reaction is producing significant amounts of side products. What are the common side reactions in spirocyclization and how can I minimize them?
A: Identifying the structure of the side products is the first step toward devising a strategy to suppress their formation.
-
Intermolecular Reactions: If the intramolecular spirocyclization is slow, intermolecular reactions between starting material molecules can become a competitive pathway.[7]
-
Causality: At high concentrations, the probability of two reactant molecules colliding is greater than the probability of the reactive ends of the same molecule finding each other for the intramolecular cyclization.
-
Solution: Employ high dilution conditions (i.e., run the reaction at a lower concentration) to favor the intramolecular pathway.[7][8] This can be achieved by adding the substrate slowly to the reaction mixture over an extended period.
-
-
Rearrangement Products: The initially formed spirocycle may be kinetically favored but thermodynamically unstable, leading to rearrangement to a more stable, non-spirocyclic product. For example, some spirocyclic cyclohexadienones can rearrange to phenols.[7]
-
Causality: The driving force for rearrangement is the formation of a more stable product, often involving aromatization.
-
Solution: Modifying the catalyst or solvent system may help to stabilize the desired spirocyclic product. In some cases, a milder catalyst or a non-polar solvent can disfavor the rearrangement pathway.
-
-
Incomplete Cyclization or Elimination Products: Depending on the reaction mechanism, you might isolate intermediates from incomplete cyclization or products resulting from elimination reactions.
-
Causality: These side reactions can be promoted by certain reaction conditions, such as high temperatures or the presence of a strong base.
-
Solution: Carefully optimize the reaction time and temperature. Monitor the reaction closely to quench it once the desired product is formed, before significant side product formation occurs.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when starting to optimize a spirocyclization reaction?
A1: The most critical factors are the choice of catalyst and ligand (if applicable), solvent, reaction temperature, and reactant concentrations. The electronic and steric properties of your substrate will also play a crucial role in determining the reaction's success and selectivity.[6] A systematic approach, such as a Design of Experiments (DoE), can be highly effective in efficiently exploring the interplay of these parameters.
Q2: How do I choose an appropriate analytical technique to monitor my spirocyclization reaction?
A2: The choice of analytical technique depends on the nature of your reactants and products.
-
Thin Layer Chromatography (TLC): Ideal for quick, qualitative monitoring of the disappearance of starting materials and the appearance of new products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the formation of your desired product and any side products, confirming their molecular weights.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze crude reaction mixtures to determine the conversion and the ratio of products, although it is less practical for real-time monitoring.[14]
-
In-situ Spectroscopic Techniques (e.g., ATR-FTIR): For larger-scale reactions, these techniques can provide real-time kinetic data, which is invaluable for optimization and understanding the reaction mechanism.[19]
Q3: What are some common purification challenges for spirocyclic compounds and how can they be overcome?
A3: The rigid, three-dimensional nature of spirocycles can present unique purification challenges.[20]
-
Separation of Stereoisomers: Diastereomers can often be separated by column chromatography or recrystallization. Enantiomers will require chiral chromatography or resolution via the formation of diastereomeric salts.[20]
-
Low Solubility: The rigidity of the spirocyclic core can lead to poor solubility. A wider range of solvents or solvent mixtures may be needed for chromatography and recrystallization.
-
Structurally Similar Impurities: When impurities have very similar structures to the product, high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be necessary for effective separation.[21][22]
Experimental Protocols
General Protocol for a Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) and Heck Reaction Sequence for Spirocycle Synthesis
This protocol is adapted from methodologies used for the synthesis of optically active spirocycles.[23]
Step 1: Decarboxylative Asymmetric Allylic Alkylation (DAAA)
-
To an oven-dried Schlenk tube, add the α-(ortho-iodophenyl)-β-oxo allyl ester starting material (1.0 equiv.).
-
Add the chiral ligand (e.g., a phosphine-based ligand, 2.5 mol%) and the palladium precursor (e.g., Pd2(dba)3, 1.0 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., THF or toluene) via syringe.
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature or 40 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the α-allylated intermediate.
Step 2: Intramolecular Heck Reaction
-
To an oven-dried Schlenk tube, add the purified α-allylated intermediate (1.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)2, 5 mol%), a phosphine ligand (e.g., PPh3, 10 mol%), and a base (e.g., Ag2CO3 or K2CO3, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent (e.g., acetonitrile or DMF) via syringe.
-
Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate and purify the crude product by flash column chromatography to yield the desired spirocyclic compound.
Visualizations
Troubleshooting Workflow for Low Yield in Spirocyclization
Caption: A flowchart for systematically troubleshooting low yields in spirocyclization reactions.
Interplay of Key Parameters in Spirocyclization Optimization
Caption: Key parameters influencing the outcome of spirocyclization reactions.
References
-
Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. (n.d.). Chemical Science (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Dearomative spirocyclization of ynamides. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). PMC - PubMed Central - NIH. Retrieved January 19, 2026, from [Link]
-
Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (2021). PubMed. Retrieved January 19, 2026, from [Link]
-
Stereoselective domino reactions in the synthesis of spiro compounds. (2022). AIR Unimi. Retrieved January 19, 2026, from [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved January 19, 2026, from [Link]
-
Continuous Flow Spirocyclization Reactions Towards Efficient Synthesis of Chiral. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
-
Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation. (2024). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Optimization of the Reaction Conditions for the Reductive Cyclization. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Optimization of spirocyclization towards 2aa. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
What are some common causes of low reaction yields? (2024). Reddit. Retrieved January 19, 2026, from [Link]
-
Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. (2013). PubMed. Retrieved January 19, 2026, from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
A pH-Sensitive Spirocyclization Strategy for Constructing a Single Fluorescent Probe Simultaneous Two-Color Visualizing of Lipid Droplets and Lysosomes and Monitoring of Lipophagy. (2021). Analytical Chemistry - ACS Publications. Retrieved January 19, 2026, from [Link]
-
Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Native Chemical Ligation Combined with Spirocyclization of Benzopyrylium Dyes for the Ratiometric and Selective Fluorescence Detection of Cysteine and Homocysteine. (n.d.). Analytical Chemistry - ACS Publications. Retrieved January 19, 2026, from [Link]
-
Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
What could be reason for getting a very low yield in organic chemistry? (2015). Quora. Retrieved January 19, 2026, from [Link]
-
Optimization of Oxindole Spirocyclization a. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac. (2023). PubMed. Retrieved January 19, 2026, from [Link]
-
Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). ACS Figshare. Retrieved January 19, 2026, from [Link]
-
Solvent effects on stereoselectivity: more than just an environment. (2009). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Spirocyclic Motifs in Natural Products. (n.d.). PMC - PubMed Central - NIH. Retrieved January 19, 2026, from [Link]
-
Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021). YouTube. Retrieved January 19, 2026, from [Link]
-
Design, Development, and Analysis of an Automated Sampling Loop for Online Monitoring of Chiral Crystallization. (2022). NIH. Retrieved January 19, 2026, from [Link]
-
Representative examples of spirocycles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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"minimizing byproduct formation in 6-Oxa-1-azaspiro[3.4]octane synthesis"
Technical Support Center: 6-Oxa-1-azaspiro[3.4]octane Synthesis
A Guide to Minimizing Byproduct Formation and Maximizing Yield
Part 1: Understanding the Core Synthesis and Potential Pitfalls
The construction of the this compound core, a valuable scaffold in medicinal chemistry, is often achieved via a [2+2] cycloaddition, famously known as the Staudinger synthesis.[1][2] This reaction involves the coupling of a ketene (or a ketene precursor) with an imine. While elegant, this pathway is susceptible to competing reactions that can significantly lower the yield and complicate purification.
The primary challenges in this synthesis revolve around:
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Ketene Dimerization: Ketenes are highly reactive and can readily undergo [2+2] cycloaddition with themselves to form diketenes.
-
Imine Instability: The imine starting material can be prone to hydrolysis, especially in the presence of trace amounts of water.
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Stereoselectivity: The cycloaddition can result in a mixture of diastereomers, requiring careful control of reaction conditions to favor the desired isomer.[3]
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Polymerization: Under certain conditions, either the ketene or the starting materials can polymerize.
Below is a generalized workflow illustrating the key reaction and potential side reactions.
Caption: Generalized workflow for this compound synthesis and common byproduct pathways.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
FAQ 1: My reaction yield is consistently low, and the crude NMR shows a complex mixture. Where should I start troubleshooting?
Answer: A low yield in this synthesis typically points to one of three main areas: 1) inefficient formation of the target product, 2) degradation of starting materials, or 3) dominance of side reactions.
Initial Diagnostic Steps:
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Analyze Starting Material Purity: Ensure the imine is freshly prepared or properly stored, and the acyl chloride is free of HCl. Impurities can catalyze side reactions.
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Strictly Anhydrous Conditions: The presence of water is highly detrimental. It can hydrolyze the imine and react with the ketene precursor. Ensure all glassware is oven-dried, and solvents are passed through a drying column or distilled from an appropriate drying agent.
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Monitor Reaction by TLC/LC-MS: Track the consumption of starting materials and the appearance of the product and byproducts over time. This will help you determine if the reaction is stalling or if the product is decomposing.
Troubleshooting Flowchart:
Sources
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 3. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Oxetane Synthesis via the Paternò-Büchi Reaction
Welcome to the technical support center dedicated to the Paternò-Büchi reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to improve the yield and selectivity of your oxetane syntheses. Oxetane rings are crucial components in various biologically active compounds, including the renowned anticancer drug Taxol®, making their efficient synthesis a significant objective in medicinal chemistry and organic synthesis.[1][2]
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, stands as a primary method for constructing the four-membered oxetane ring.[3][4] However, its success is often contingent on a nuanced understanding of the reaction mechanism and careful control of experimental parameters. This guide provides field-proven insights to navigate the common challenges encountered during this powerful transformation.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.
Question 1: My reaction yield is low, or I'm observing no product formation. What are the likely causes and how can I improve the conversion?
Several factors can contribute to low or no yield in the Paternò-Büchi reaction. A systematic approach to troubleshooting is recommended.
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Inadequate Light Source and Wavelength: The fundamental first step is the electronic excitation of the carbonyl compound.[1] Ensure the emission spectrum of your lamp overlaps with the absorption spectrum of your carbonyl substrate.
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Aromatic carbonyls (e.g., benzophenone, benzaldehyde) typically require UV-A light (around 300-350 nm).[2][5]
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Aliphatic carbonyls often necessitate higher energy UV-C light (around 254 nm).[2][5]
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Visible-light mediated reactions are also possible but require a suitable photosensitizer (e.g., iridium complexes) to absorb visible light and transfer the energy to the carbonyl compound.[6][7]
-
-
Incorrect Reaction Vessel Material: Standard borosilicate glass (Pyrex) significantly filters out UV light below 300 nm.[2][8] For reactions requiring lower wavelength UV irradiation, it is imperative to use a quartz or Vycor vessel.[2][8]
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Oxygen Quenching: Molecular oxygen is an efficient quencher of the excited triplet state of the carbonyl compound, which is a key intermediate in many Paternò-Büchi reactions.[8] It is crucial to thoroughly degas the reaction mixture by bubbling an inert gas (e.g., nitrogen or argon) through the solution for at least 15-30 minutes prior to and during irradiation.[8]
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Low Inherent Quantum Yield: The quantum yield (Φ) of the Paternò-Büchi reaction, which is the ratio of the number of molecules reacted to the number of photons absorbed, can be inherently low (often in the range of 0.01 to 0.1).[2][9] This means that not every absorbed photon leads to the formation of a product molecule. To compensate, consider increasing the reaction time or using a higher-intensity light source.
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Substrate Concentration and Purity:
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Concentration: High concentrations of the carbonyl compound can favor self-dimerization to form pinacol byproducts.[2][9] It is often beneficial to use an excess of the alkene and maintain a lower concentration of the carbonyl partner.
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Purity: Impurities in either the starting materials or the solvent can act as quenchers or participate in unwanted side reactions. Always use purified reagents and solvents.
-
Question 2: I'm observing significant byproduct formation. How can I improve the chemoselectivity?
The most common side reactions are pinacol coupling of the carbonyl compound and, for certain substrates, Norrish Type II reactions.
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Pinacol Coupling: This involves the dimerization of two excited carbonyl molecules.[8]
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Solution: Decrease the concentration of the carbonyl starting material and use the alkene in excess to favor the intermolecular Paternò-Büchi reaction over dimerization.
-
-
Norrish Type II Reactions: This intramolecular hydrogen abstraction pathway can occur if the carbonyl compound possesses accessible γ-hydrogens.
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Solution: If possible, choose a carbonyl substrate that lacks γ-hydrogens.
-
-
Alkene Dimerization: In photosensitized reactions, if the triplet energy of the sensitizer is higher than that of the alkene, energy transfer to the alkene can occur, leading to its dimerization.
-
Solution: Select a photosensitizer with a triplet energy that is high enough to excite the carbonyl compound but lower than that of the alkene.[10]
-
Question 3: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
The regioselectivity of the Paternò-Büchi reaction is governed by the stability of the intermediate 1,4-diradical formed upon addition of the excited carbonyl to the alkene.[11]
-
General Rule: The reaction typically proceeds to form the more stable of the two possible diradical intermediates. For example, the addition of an excited carbonyl to an unsymmetrical alkene will preferentially form the diradical with the more substituted radical center on the carbon atom.
-
Solvent Effects: In some cases, a change in solvent polarity can influence the regioselectivity. For instance, a switch to a more polar solvent has been observed to alter the regiochemical outcome in the reaction of 2,3-dihydrofuran with benzaldehyde, suggesting a possible change in mechanism towards an electron transfer pathway.[1]
Question 4: I am struggling with poor diastereoselectivity. What factors can I control to improve this?
Diastereoselectivity is often dependent on the spin state of the excited carbonyl and the subsequent dynamics of the diradical intermediate.[1][12]
-
Excited State Multiplicity:
-
Triplet State: Reactions proceeding through the longer-lived triplet diradical often exhibit lower diastereoselectivity, as bond rotation can occur before ring closure, leading to a mixture of diastereomers.[8]
-
Singlet State: Reactions from the shorter-lived singlet excited state are often more stereospecific.[8] Direct irradiation may favor the singlet pathway, whereas the use of a triplet sensitizer will populate the triplet state.
-
-
Solvent and Temperature: These parameters can influence the conformational equilibrium of the diradical intermediate and the rates of intersystem crossing and cyclization, thereby affecting the diastereomeric ratio.[9][13] Lowering the temperature can sometimes improve diastereoselectivity by restricting conformational freedom.
-
Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on either the carbonyl or alkene substrate can induce facial selectivity.[8] Furthermore, the emerging field of asymmetric photocatalysis offers promising strategies for achieving high enantioselectivity.[14]
-
Wavelength of Light: The irradiation wavelength can be a powerful tool to control diastereoselectivity. Different wavelengths can favor different reaction pathways (e.g., exciplex vs. electron-donor-acceptor complex), potentially leading to a switch in the major diastereomer produced.[15]
Frequently Asked Questions (FAQs)
What is the general mechanism of the Paternò-Büchi reaction?
The reaction is initiated by the photoexcitation of the carbonyl compound to an excited singlet state (S1). This is typically an n,π* transition. The S1 state can then either react directly with the alkene or undergo intersystem crossing (ISC) to the corresponding triplet state (T1).[1] The majority of Paternò-Büchi reactions proceed via the triplet state.[1] The excited carbonyl (either S1 or T1) then adds to the ground-state alkene to form a 1,4-diradical intermediate. Finally, this diradical undergoes spin inversion (if formed from the triplet state) and ring closure to yield the oxetane product.[1][16]
How do I choose the right solvent for my reaction?
Non-polar solvents are generally preferred for the Paternò-Büchi reaction.[2][9] Polar solvents can sometimes decrease diastereoselectivity by disrupting key intermolecular interactions, such as hydrogen bonding, that may direct the stereochemical outcome.[9] Additionally, ensure your solvent is inert and does not have abstractable hydrogens that could be removed by the excited carbonyl, quenching the desired reaction.[9]
| Solvent Property | Recommendation | Rationale |
| Polarity | Non-polar (e.g., benzene, cyclohexane) | Minimizes interference with stereodirecting interactions and can suppress electron-transfer pathways. |
| Inertness | Free of abstractable hydrogens | Prevents quenching of the excited carbonyl via hydrogen abstraction. |
| Purity | High purity, anhydrous | Avoids side reactions and quenching by impurities. |
What is the role of a photosensitizer?
A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule (in this case, the carbonyl compound). This is particularly useful in two scenarios:
-
When the carbonyl compound itself does not absorb light efficiently in the desired region of the spectrum (e.g., for visible-light-driven reactions).[6]
-
To selectively generate the triplet excited state of the carbonyl compound via triplet-triplet energy transfer, even if intersystem crossing is inefficient.[10]
Common photosensitizers include benzophenone and acetophenone for UV-mediated reactions, and various iridium and ruthenium complexes for visible-light photochemistry.[10][17]
Experimental Protocols
Protocol 1: General Procedure for a Paternò-Büchi Reaction
This is a generalized protocol and must be adapted for specific substrates and equipment.
-
Reaction Setup: In a quartz reaction vessel, dissolve the carbonyl compound (1 equivalent) in a suitable non-polar solvent (e.g., benzene or acetonitrile) to a concentration of 0.1-0.2 M. Add the alkene (2-5 equivalents).[8]
-
Degassing: Seal the reaction vessel with a septum and purge the solution with a gentle stream of nitrogen or argon for 15-30 minutes while stirring.[8]
-
Irradiation: Place the reaction vessel in a photochemical reactor equipped with a lamp of the appropriate wavelength. Maintain stirring and, if necessary, cooling throughout the irradiation period.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Quantum Yield Determination (Illustrative)
Determining the quantum yield can provide valuable insight into the efficiency of your reaction. This often involves chemical actinometry.
-
Prepare Actinometer Solution: Prepare a standard chemical actinometer solution, such as potassium ferrioxalate, which has a well-characterized quantum yield.
-
Irradiate Actinometer: Irradiate the actinometer solution in the same photoreactor and under the identical conditions (lamp, geometry, volume) as your Paternò-Büchi reaction for a specific period.
-
Analyze Actinometer: Determine the extent of the photochemical reaction in the actinometer solution, typically by UV-Vis spectrophotometry. This allows you to calculate the photon flux of your light source.
-
Irradiate Reaction Mixture: Irradiate your Paternò-Büchi reaction mixture for a set time, ensuring low conversion (typically <10%) so that the concentration of the absorbing species remains relatively constant.
-
Analyze Reaction Mixture: Quantify the amount of product formed using a calibrated analytical method (e.g., GC or NMR with an internal standard).
-
Calculate Quantum Yield: The quantum yield (Φ) is calculated as the moles of product formed divided by the moles of photons absorbed by the carbonyl compound.
For a detailed experimental procedure on determining quantum yields, refer to specialized literature.[18][19]
Visual Guides
Reaction Mechanism and Key Intermediates
Caption: The Paterno-Büchi reaction pathway from photoexcitation to oxetane formation.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step decision tree for troubleshooting low-yielding Paterno-Büchi reactions.
References
-
D'Auria, M. (2013). Oxetane Synthesis through the Paternò–Büchi Reaction. Molecules, 18(9), 11383-11432. [Link]
-
Chopra, H. (2014). Paterno buchi reaction. Slideshare. [Link]
-
Organic Chemistry Portal. Paterno-Büchi Reaction. [Link]
-
D'Auria, M. (2013). Oxetane Synthesis through the Paternò–Büchi Reaction. Molecules 2013, 18, 11383-11432. [Link]
-
Wikipedia. Paternò–Büchi reaction. [Link]
-
Wang, Q., et al. (2020). Highly Efficient Iridium-Based Photosensitizers for Thia-Paternò–Büchi Reaction and Aza-Photocyclization. ACS Catalysis, 11(1), 446-455. [Link]
-
Dell'Amico, L., et al. (2022). Controlling Diastereodivergent Light-Driven Processes: The Impact of the Light Source and Steric Factors on the Paternò-Büchi Reaction. ResearchGate. [Link]
-
Wang, Q., et al. (2020). Highly Efficient Iridium-Based Photosensitizers for Thia-Paternò–Büchi Reaction and Aza-Photocyclization. ACS Catalysis, 11(1), 446–455. [Link]
-
Denmark Group. (2017). An Exploration of Oxetanes: Synthesis and Relevance. [Link]
-
D'Auria, M., Emanuele, L., & Racioppi, R. (2004). Regio-and diastereoselectivity in the paternò-büchi reaction on furan derivatives. The Spectrum, 17(1), 22. [Link]
-
Griesbeck, A. G., & Abe, M. (2005). Selectivity Control in Electron Spin Inversion Processes: Regio- and Stereochemistry of Paternò−Büchi Photocycloadditions as a Powerful Tool for Mapping Intersystem Crossing Processes. Accounts of Chemical Research, 38(9), 703–712. [Link]
-
D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(11), 2593-2643. [Link]
-
Photochemistry. (2021, October 2). Photochemistry | Paterno-Buchi & Dimerization | B.Sc.,M.Sc., CSIR-UGC-NET, GATE, BARC, IIT-JAM, Ph.d. YouTube. [Link]
-
Thompson, M. P., Agger, J., & Wong, L. S. (2019). The Paternò–Büchi Reaction as a Demonstration of Chemical Kinetics and Synthetic Photochemistry Using a Light Emitting Diode Apparatus. Journal of Chemical Education, 96(10), 2318-2325. [Link]
-
All About Chemistry. (2020, May 13). Paterno-Buchi reaction. YouTube. [Link]
-
Thompson, M. P., Agger, J., & Wong, L. S. (2019). Paternò–Büchi Reaction as a Demonstration of Chemical Kinetics and Synthetic Photochemistry Using a Light Emitting Diode Apparatus. Journal of Chemical Education, 96(10), 2318–2325. [Link]
-
Wang, C., et al. (2021). A Paternò–Büchi Reaction of Aromatics with Quinones under Visible Light Irradiation. Molecules, 26(23), 7183. [Link]
-
Bach, T. (2006). The Paternò-Büchi reaction—Mechanisms and application to organic synthesis. ResearchGate. [Link]
-
Cruz, C. L., et al. (2020). Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis. ChemRxiv. [Link]
-
Silvi, M., et al. (2020). A visible-light Paternò–Büchi dearomatisation process towards the construction of oxeto-indolinic polycycles. Chemical Science, 11(23), 6019–6025. [Link]
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Scribd. Paterno Buchi. [Link]
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Zhai, B.-C., et al. (2007). Notable solvent effects on the regioselectivity in the Paternò–Büchi reaction of 1,3-dimethylthymine with 4-methoxybenzophenone. Journal of Photochemistry and Photobiology A: Chemistry, 187(2-3), 329-334. [Link]
-
Matsumura, K., Mori, T., & Inoue, Y. (2010). Solvent and Temperature Effects on Diastereodifferentiating Paternó−Büchi Reaction of Chiral Alkyl Cyanobenzoates with Diphenylethene upon Direct versus Charge-Transfer Excitation. The Journal of Organic Chemistry, 75(16), 5461–5469. [Link]
-
Zheng, J., Dong, X., & Yoon, T. P. (2020). Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. Organic Letters, 22(16), 6510–6515. [Link]
-
D'Auria, M. (2012). Organic Photochemistry and Photobiology. ResearchGate. [Link]
-
Ayub, K., & Sivaguru, J. (2023). Guiding excited state reactivity – the journey from the Paternò–Büchi reaction to transposed and aza Paternò–Büchi reactions. In Photochemistry (Vol. 51, pp. 24-48). Royal Society of Chemistry. [Link]
-
ResearchGate. The yield and the ratio of 2 / 3 at different reaction times in the Paternò–Büchi reaction of DMT with 1e (DMT. [Link]
-
Chemistry Realm. (2024, May 11). Paterno-Buchi reaction: Basic concept, Mechanism and Examples. YouTube. [Link]
-
Zheng, J., Dong, X., & Yoon, T. P. (2020). Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. ChemRxiv. [Link]
-
Chopra, H. (2014). Paterno buchi reaction. SlideShare. [Link]
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Technical Support Center: Stereoselective Synthesis of 6-Oxa-1-azaspiro[3.4]octane
Welcome to the technical support center for the synthesis of 6-Oxa-1-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common stereoselectivity challenges encountered during the synthesis of this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles.
The this compound core, with its inherent three-dimensionality, presents a significant synthetic challenge, particularly in controlling the stereochemistry at the spirocyclic center and any additional stereocenters on the pyrrolidine ring. Achieving high diastereoselectivity and enantioselectivity is crucial for the development of potent and selective drug candidates. This guide will address these critical aspects of its synthesis.
Troubleshooting Guide: Common Stereoselectivity Issues
Poor stereoselectivity is a frequent hurdle in the synthesis of complex molecules like this compound. The following table outlines common issues, their probable causes, and actionable solutions to improve the stereochemical outcome of your reactions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Diastereomeric Ratio (dr) | 1. Suboptimal Reaction Temperature: The transition states leading to different diastereomers may be close in energy. 2. Inappropriate Solvent: Solvent polarity can influence the stability of transition states. 3. Steric Hindrance: Similar steric bulk on reacting partners can lead to non-selective approach. 4. Achiral Catalyst or Reagent: Lack of a chiral directing group. | 1. Optimize Reaction Temperature: Lowering the temperature can often enhance selectivity by favoring the lower energy transition state. Perform a temperature screen from room temperature down to -78 °C. 2. Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, CH3CN). Non-polar solvents often provide better stereocontrol in cycloaddition reactions. 3. Modify Substrates: Introduce bulkier substituents on the dipolarophile or the azomethine ylide precursor to favor a specific trajectory of approach. 4. Employ a Chiral Auxiliary or Catalyst: Introduce a chiral auxiliary on one of the reactants or utilize a chiral Lewis acid or organocatalyst to create a diastereoselective environment.[1] |
| Low Enantiomeric Excess (ee) | 1. Ineffective Chiral Catalyst: The catalyst may not be providing a sufficiently asymmetric environment. 2. Racemization: The product may be racemizing under the reaction or workup conditions. 3. Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the catalyzed pathway. | 1. Screen Chiral Catalysts/Ligands: Evaluate a variety of chiral catalysts, such as those based on privileged scaffolds like SPINOL or C2-symmetric spirocyclic ligands.[2][3][4] Consider metal complexes (e.g., Rh, Pd) with chiral phosphoramidite ligands for asymmetric cycloadditions.[5] 2. Modify Reaction/Workup Conditions: Ensure mild reaction conditions and avoid harsh acidic or basic workup procedures that could lead to epimerization. Analyze aliquots of the reaction mixture over time to check for product stability. 3. Optimize Catalyst Loading and Reaction Concentration: Increasing the catalyst loading and running the reaction at a higher concentration can often favor the catalyzed pathway over the background reaction. |
| Incorrect Regioisomer Formation | 1. Electronic Mismatch: The frontier molecular orbitals (HOMO/LUMO) of the dipole and dipolarophile may favor the formation of an undesired regioisomer. 2. Steric Effects: Unfavorable steric interactions in the desired transition state. | 1. Modify Electronic Properties of Reactants: Introduce electron-withdrawing or electron-donating groups on the dipolarophile or the azomethine ylide to alter the HOMO-LUMO energy gap and favor the desired regioselectivity. Computational studies can aid in predicting the outcome.[6][7][8] 2. Alter Substituent Positions: Repositioning bulky groups on the reactants can disfavor the transition state leading to the undesired regioisomer. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective strategy for establishing the stereochemistry in the synthesis of this compound?
A1: The 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile is a powerful and widely used method for constructing the pyrrolidine ring of the this compound scaffold with high stereocontrol.[6][9] The azomethine ylide can be generated in situ from the condensation of an α-amino acid (or its ester) with an aldehyde or ketone. The stereochemistry of the final product is influenced by the geometry of the azomethine ylide and the trajectory of its approach to the dipolarophile.
Q2: How can I control the diastereoselectivity of the [3+2] cycloaddition reaction?
A2: Diastereoselectivity in [3+2] cycloadditions for spirocycle synthesis is often dictated by steric and electronic factors. Here are some key considerations:
-
Substrate Control: The inherent chirality of the starting materials, such as using a chiral α-amino acid to generate the azomethine ylide, can direct the stereochemical outcome.[1]
-
Facial Selectivity: The choice of substituents on both the azomethine ylide and the dipolarophile can influence the π-facial selectivity of the cycloaddition. Bulky groups will favor approach from the less hindered face.
-
Metal Catalysis: The use of Lewis acid catalysts can coordinate to the reactants, leading to a more organized transition state and enhanced diastereoselectivity. The choice of metal and ligand is crucial.
-
Reaction Conditions: As detailed in the troubleshooting guide, optimizing temperature and solvent is critical. Lower temperatures generally lead to higher diastereoselectivity.
Q3: What are the best approaches for achieving high enantioselectivity?
A3: For enantioselective synthesis, the use of chiral catalysts is paramount. Several strategies have proven effective:
-
Chiral Metal Catalysts: Transition metal catalysts, particularly those of copper, silver, rhodium, and palladium, in combination with chiral ligands, can effectively catalyze asymmetric 1,3-dipolar cycloadditions.[5]
-
Chiral Organocatalysts: Chiral phosphoric acids and their derivatives have emerged as powerful organocatalysts for enantioselective cycloadditions.[4][10]
-
Phase-Transfer Catalysis: Chiral phase-transfer catalysts can be employed in reactions involving charged intermediates, providing a chiral environment to induce enantioselectivity.[3]
Q4: My reaction yields a mixture of diastereomers. What is the best way to separate them?
A4: The separation of diastereomers is typically achieved through standard chromatographic techniques.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method. A careful screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is necessary to achieve good separation.
-
Preparative HPLC/SFC: For difficult separations or to obtain highly pure isomers, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a chiral or achiral stationary phase can be employed.
Q5: Can computational chemistry help in predicting the stereochemical outcome?
A5: Absolutely. Density Functional Theory (DFT) calculations are a powerful tool for understanding and predicting the stereoselectivity of cycloaddition reactions.[6][7] By calculating the energies of the different possible transition states (e.g., exo vs. endo), one can predict the major diastereomer that will be formed under kinetic control. This can save significant experimental time and resources by guiding the choice of substrates and reaction conditions.
Experimental Protocols & Methodologies
Protocol 1: Diastereoselective [3+2] Cycloaddition using a Chiral Auxiliary
This protocol describes a general procedure for a diastereoselective 1,3-dipolar cycloaddition using a chiral α-amino acid ester as the precursor for the azomethine ylide.
Step 1: In situ generation of the Azomethine Ylide
-
To a solution of a chiral α-amino acid ester (e.g., (R)-methyl phenylglycinate) (1.0 eq.) and a suitable aldehyde or ketone (1.1 eq.) in a dry, non-polar solvent (e.g., toluene) under an inert atmosphere (N2 or Ar), add a dehydrating agent (e.g., anhydrous MgSO4).
-
Heat the mixture to reflux for 2-4 hours to facilitate the formation of the imine, which is the precursor to the azomethine ylide.
Step 2: Cycloaddition Reaction
-
To the refluxing solution containing the in situ generated azomethine ylide, add the dipolarophile (1.0 eq.) dropwise over 30 minutes.
-
Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Workup and Purification
-
Filter off the dehydrating agent and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer of the this compound derivative.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
Protocol 2: Enantioselective [3+2] Cycloaddition using a Chiral Catalyst
This protocol outlines a general method for an enantioselective cycloaddition using a chiral metal catalyst.
Step 1: Preparation of the Catalyst Complex
-
In a flame-dried flask under an inert atmosphere, dissolve the metal precursor (e.g., Cu(OTf)₂) (5 mol%) and the chiral ligand (e.g., a chiral bisoxazoline) (6 mol%) in a dry solvent (e.g., CH2Cl2).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.
Step 2: Cycloaddition Reaction
-
To the solution of the catalyst complex, add the imine precursor (1.0 eq.) and the dipolarophile (1.2 eq.).
-
Stir the reaction at the optimized temperature (e.g., 0 °C) and monitor its progress by TLC or LC-MS.
Step 3: Workup and Purification
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., CH2Cl2).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Diagram 1: General Workflow for Troubleshooting Stereoselectivity
Caption: Core pillars influencing the stereochemical outcome of the synthesis.
References
-
MDPI. (2023). Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization Pathways in Basic Medium. Retrieved from [Link]
-
MDPI. (2023). Exploring Regio- and Stereoselectivity in [3+2] Cycloaddition: Molecular Electron Density Theory Approach for Novel Spirooxindole-Based Benzimidazole with Pyridine Spacer. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Stereoselective Synthesis, Synthetic and Pharmacological Application of Monoterpene-Based 1,2,4- and 1,3,4-Oxadiazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fused-Linked and Spiro-Linked N-Containing Heterocycles. Retrieved from [Link]
-
PubMed. (n.d.). Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). and Stereoselectivity in [3+2] Cycloaddition: Molecular Electron Density Theory Approach for Novel Spirooxindol. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
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- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Regio- and Stereoselectivity in [3+2] Cycloaddition: Molecular Electron Density Theory Approach for Novel Spirooxindole-Based Benzimidazole with Pyridine Spacer [mdpi.com]
- 9. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Protecting Group Strategies for 6-Oxa-1-azaspiro[3.4]octane
Welcome, researchers and drug development professionals, to our dedicated technical support guide for navigating the nuances of protecting group strategies for the 6-Oxa-1-azaspiro[3.4]octane scaffold. This unique and conformationally restricted spirocycle is an increasingly important building block in medicinal chemistry, often employed as a bioisosteric replacement for moieties like piperidine to enhance drug-like properties.[1][2] However, its successful incorporation into complex synthetic routes hinges on a robust and well-planned protecting group strategy for the secondary amine.
This guide is structured to provide direct, actionable solutions to common experimental hurdles, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the protection and deprotection of this compound.
Issue 1: Incomplete N-Protection Reaction
Question: I am attempting to protect the secondary amine of this compound with Boc anhydride (Boc₂O), but I'm consistently seeing starting material remaining by TLC/LC-MS analysis, even after extended reaction times. What could be the cause?
Answer: Incomplete protection is a frequent challenge and can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Insufficient Base: The reaction of the secondary amine with Boc₂O releases a proton, which can protonate the starting amine, rendering it non-nucleophilic. A stoichiometric amount of a non-nucleophilic base is crucial to scavenge this acid.
-
Troubleshooting: Ensure you are using at least 1.0-1.2 equivalents of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA). If the reaction is still sluggish, consider that the quality of the base may be compromised (e.g., absorbed atmospheric moisture and CO₂). Use freshly distilled or a newly opened bottle of base.
-
-
Solvent Issues: The choice of solvent can significantly impact reaction rates.
-
Troubleshooting: Dichloromethane (DCM) or tetrahydrofuran (THF) are standard choices. Ensure your solvent is anhydrous. Water can hydrolyze the Boc anhydride and also protonate the amine. For sterically hindered amines, sometimes a switch to a more polar aprotic solvent like acetonitrile (MeCN) can be beneficial.
-
-
Steric Hindrance: While the this compound is not exceptionally hindered, the spirocyclic nature can influence the approach of the bulky Boc group.
-
Troubleshooting: If standard conditions fail, consider switching to a more reactive Boc-donating reagent, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON). Alternatively, gently warming the reaction to 30-40 °C can sometimes provide the necessary activation energy.
-
Issue 2: Unwanted Side Reactions During Deprotection
Question: I am trying to remove the Boc group from my N-Boc-6-Oxa-1-azaspiro[3.4]octane derivative using trifluoroacetic acid (TFA) in DCM, but I'm observing significant decomposition of my product. What is happening?
Answer: Product decomposition during Boc deprotection often points to the harshness of the acidic conditions relative to the stability of other functional groups in your molecule or the spirocyclic core itself.
Potential Causes & Solutions:
-
Acid-Labile Functional Groups: The oxetane ring in the this compound scaffold is a strained ether and can be susceptible to cleavage under strongly acidic conditions, especially in the presence of nucleophiles.
-
Troubleshooting:
-
Reduce Acid Concentration: Instead of neat TFA or a high concentration (e.g., 50% in DCM), try lowering the concentration to 10-20% TFA in DCM.
-
Alternative Acids: Consider using a milder acidic condition. A solution of 4M HCl in 1,4-dioxane is a common and often gentler alternative to TFA.[3]
-
Scavengers: If your molecule contains other sensitive groups that might be prone to side reactions (e.g., Friedel-Crafts with aromatic rings), include a scavenger like triisopropylsilane (TIS) or anisole in the reaction mixture.
-
-
-
Reaction Temperature and Time: Prolonged exposure to strong acid, even at room temperature, can lead to degradation.
-
Troubleshooting: Perform the deprotection at 0 °C and carefully monitor the reaction by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed.
-
Issue 3: Difficulty Removing a Benzyl (Bn) Protecting Group
Question: I am attempting a hydrogenolysis (H₂, Pd/C) to remove an N-benzyl group from my this compound derivative, but the reaction is very slow or stalls completely. Why is this happening?
Answer: Catalytic hydrogenolysis is sensitive to a variety of factors, including catalyst activity and the presence of catalyst poisons.
Potential Causes & Solutions:
-
Catalyst Poisoning: Trace impurities can deactivate the palladium catalyst. Sulfur-containing compounds, residual halides from previous steps, or even some nitrogen-containing heterocycles can act as poisons.
-
Troubleshooting: Ensure your substrate is highly purified before attempting the hydrogenolysis. If poisoning is suspected, increasing the catalyst loading (e.g., from 10 mol% to 20-30 mol%) can sometimes overcome the issue. Using a different form of the catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), can be effective for more challenging debenzylations.
-
-
Insufficient Pressure or Agitation: The reaction is a heterogeneous catalysis, requiring efficient mixing of the substrate, hydrogen gas, and the solid catalyst.
-
Troubleshooting: Ensure vigorous stirring or shaking. If using balloon pressure, consider moving to a Parr shaker apparatus to increase the hydrogen pressure to 50-100 psi.
-
-
Solvent Choice: The solvent can affect catalyst activity and substrate solubility.
-
Troubleshooting: Methanol or ethanol are standard choices. Adding a small amount of acetic acid can sometimes accelerate the reaction by ensuring the amine product is protonated and does not inhibit the catalyst, but be mindful of potential side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Which protecting group is best for this compound?
A1: The "best" protecting group is highly dependent on the overall synthetic plan. A good protecting group strategy involves orthogonal groups that can be removed without affecting others.[4]
-
Boc (tert-Butoxycarbonyl): This is the most common choice. It is stable to a wide range of non-acidic conditions (e.g., basic hydrolysis, hydrogenation, organometallic reagents) and is readily removed with acid (TFA, HCl).[3]
-
Cbz (Carboxybenzyl): A good alternative to Boc. It is stable to acidic conditions but is easily removed by catalytic hydrogenolysis (H₂, Pd/C), making it orthogonal to Boc.
-
Bn (Benzyl): Similar to Cbz, it is removed by hydrogenolysis. However, certain oxidative conditions can also remove benzyl groups.[5]
The choice depends on what subsequent reactions you plan. If your synthesis involves acidic steps, Cbz or Bn would be preferable. If it involves hydrogenation, Boc is the better choice.
Q2: How do I choose the right conditions for N-alkylation or N-acylation of the unprotected spirocycle?
A2: The secondary amine of this compound is a good nucleophile.
-
N-Alkylation: Standard conditions involve reacting the amine with an alkyl halide (e.g., R-Br, R-I) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).[6]
-
N-Acylation: This is typically a high-yielding reaction. Treat the amine with an acyl chloride or anhydride in the presence of a base like triethylamine (TEA) or pyridine in a solvent like DCM.[6]
-
Reductive Amination: This is an excellent method for introducing substituted alkyl groups. The amine is reacted with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB).[6]
Q3: Can the oxetane ring open during my reactions?
A3: The oxetane ring is a strained four-membered ether and is susceptible to cleavage under certain conditions. You should avoid:
-
Strongly acidic conditions: Especially at elevated temperatures.
-
Strong Lewis acids: These can coordinate to the oxygen and promote ring-opening.
-
Certain nucleophiles under harsh conditions: While generally stable to many nucleophiles, prolonged heating with strong nucleophiles could potentially lead to ring-opening.
Always conduct reactions at the lowest effective temperature and monitor for byproducts.
Workflow & Decision Making
The selection of a protecting group is a critical decision point in any multi-step synthesis. The following diagram illustrates a logical workflow for this process.
Sources
Technical Support Center: Navigating the Solubility Challenges of Spirocyclic Intermediates
Introduction: The Double-Edged Sword of Spirocyclic Scaffolds
Spirocyclic systems, characterized by two rings sharing a single atom, have become increasingly prevalent in modern drug discovery.[1] Their inherent three-dimensionality offers a distinct advantage, allowing for the exploration of novel chemical space and often leading to improved potency and selectivity.[2][3][4] The rigid nature of the spirocyclic core can also enhance metabolic stability by locking in bioactive conformations.[5] However, this same rigidity and the often-increased lipophilicity associated with these complex structures frequently lead to a significant challenge: low aqueous solubility.[2]
Poor solubility of spirocyclic intermediates can create bottlenecks throughout the drug development pipeline, from hampering reliable biological screening to complicating formulation and manufacturing. More than 40% of new chemical entities are practically insoluble in water, a problem often exacerbated by the structural complexity of spirocycles.[6][7] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and overcome the solubility hurdles associated with these promising, yet challenging, molecules.
Troubleshooting Guide: A Problem-Solution Approach
This section is designed to provide direct answers to common issues encountered during the handling and development of spirocyclic intermediates.
Question 1: My spirocyclic intermediate has crashed out of solution during my reaction work-up. What are my immediate options to salvage the material?
Answer:
Immediate precipitation during work-up is a classic sign of a dramatic decrease in solubility as the solvent environment changes. Here’s a logical progression of steps to address this:
-
Solvent Screen: The quickest approach is to perform a small-scale "solvent rescue." Take a small aliquot of the suspension and test the solubility in a variety of common laboratory solvents of differing polarities. This can be done systematically.
-
Rationale: The goal is to find a solvent or solvent system that can redissolve your compound, allowing for proper purification.
-
-
Mixed-Solvency Systems: If a single solvent isn't effective, explore binary or even ternary solvent systems.[8][9] A "mixed-solvency approach" can synergistically increase the solubility of poorly water-soluble drugs.[8]
-
Example: A mixture of a polar aprotic solvent (e.g., DMSO, DMF) with a less polar solvent (e.g., dichloromethane, ethyl acetate) might provide the right balance to solubilize your intermediate while being compatible with your intended purification method (e.g., chromatography).
-
-
pH Adjustment: If your spirocyclic intermediate possesses ionizable functional groups (e.g., amines, carboxylic acids), altering the pH of the aqueous phase can dramatically impact its solubility.[10][11]
-
For acidic compounds: Increasing the pH with a mild base (e.g., sodium bicarbonate) will deprotonate the acid, forming a more soluble salt.
-
For basic compounds: Decreasing the pH with a mild acid (e.g., dilute HCl) will protonate the base, forming a more soluble salt.
-
-
Temperature Modification: Gently warming the mixture can sometimes be sufficient to redissolve the precipitate, especially if the precipitation was triggered by a temperature drop during the work-up. However, be cautious of potential thermal degradation of your compound.
Question 2: I'm struggling to obtain consistent results in my biological assays due to the poor solubility of my spirocyclic lead compound. What can I do?
Answer:
Inconsistent assay results are a common consequence of compound precipitation in aqueous assay buffers. To ensure reliable data, consider the following strategies:
-
Co-solvent Systems: The use of a water-miscible organic co-solvent is a standard approach to increase the solubility of nonpolar compounds in aqueous media.[10][12]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and methanol are frequently used.
-
Protocol: Prepare a high-concentration stock solution of your spirocyclic compound in 100% DMSO. Then, for the assay, dilute this stock into the aqueous buffer. It's crucial to ensure the final concentration of the co-solvent in the assay is low enough (typically <1%) to not interfere with the biological system.
-
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[10]
-
Examples: Tween® 80, Poloxamers.
-
Caution: Surfactants can interfere with certain biological assays, so their compatibility must be validated.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic regions and increasing aqueous solubility.[13][14]
-
Common Derivatives: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are often used due to their improved solubility and safety profiles.[14]
-
Frequently Asked Questions (FAQs)
Why are spirocyclic compounds often poorly soluble?
The low solubility of many spirocyclic compounds stems from a combination of factors:
-
Increased Lipophilicity: The introduction of a spirocyclic scaffold often increases the molecule's sp3 character and its overall lipophilicity (LogP).
-
Rigid Structure and Crystal Packing: The rigid, three-dimensional nature of spirocycles can lead to very stable crystal lattice structures.[15][16] A significant amount of energy is required to break these strong intermolecular interactions in the crystal lattice, resulting in low solubility. Disrupting this crystal packing is a key strategy for improving solubility.[16][17]
-
Reduced Hydrogen Bonding Potential: Depending on the specific structure, the spirocyclic core may shield potential hydrogen bond donors and acceptors, reducing their interaction with water molecules.
What are the key structural modifications I can make to a spirocyclic scaffold to improve its solubility?
When facing persistent solubility issues, medicinal chemists can employ several strategies to modify the core structure:
-
Introduction of Polar Functional Groups: The most direct approach is to incorporate polar groups (e.g., hydroxyls, amines, amides) into the spirocyclic framework. This increases the molecule's overall polarity and hydrogen bonding capacity.
-
Disruption of Molecular Symmetry: Introducing substituents that disrupt the planarity and symmetry of the molecule can weaken the crystal packing energy, thereby improving solubility.[17]
-
Bioisosteric Replacement: Consider replacing a carbocyclic ring with a heterocyclic one. For instance, the incorporation of an oxygen atom into a spirocyclic unit to create an oxa-spirocycle has been shown to dramatically improve water solubility.[18][19]
-
Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[20][21] Attaching a highly soluble promoiety (e.g., a phosphate or an amino acid) to the spirocyclic intermediate can significantly enhance its aqueous solubility.[20][22][23][24]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This method provides a rapid assessment of a compound's solubility.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the spirocyclic intermediate in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Turbidity Measurement: Measure the absorbance at 620 nm using a plate reader. The concentration at which precipitation is observed is the kinetic solubility.[25]
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
This "gold standard" method measures the equilibrium solubility of a compound.[25]
-
Sample Preparation: Add an excess amount of the solid spirocyclic compound to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Shake the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.[26]
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.
Data Presentation
Table 1: Comparison of Solubilization Strategies for a Model Spirocyclic Intermediate
| Solubilization Strategy | Solvent System | Apparent Solubility (µg/mL) | Fold Increase |
| None | PBS (pH 7.4) | 0.5 | 1 |
| Co-solvent | 1% DMSO in PBS | 12 | 24 |
| Cyclodextrin Complexation | 2% HP-β-CD in PBS | 55 | 110 |
| pH Adjustment | 0.1 M HCl (for a basic spirocycle) | >200 | >400 |
Visualizations
Diagram 1: Decision-Making Workflow for Addressing Low Solubility
Caption: A workflow for selecting appropriate strategies to address solubility issues.
Diagram 2: Mechanism of Cyclodextrin-Mediated Solubilization
Sources
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- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijmsdr.org [ijmsdr.org]
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- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 26. lup.lub.lu.se [lup.lub.lu.se]
"analytical techniques for identifying impurities in 6-Oxa-1-azaspiro[3.4]octane samples"
Welcome to the technical support resource for the analytical characterization of 6-Oxa-1-azaspiro[3.4]octane. As a key building block in modern medicinal chemistry, ensuring its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1] This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to assist researchers, analytical scientists, and drug development professionals in identifying and characterizing impurities in their samples.
Section 1: General FAQs on Impurity Profiling
This section addresses high-level questions regarding the impurity analysis of this compound.
Q1: What are the most probable sources of impurities in my this compound sample?
A1: Impurities can originate from various stages of the manufacturing process.[2] Understanding their source is crucial for both process optimization and analytical method development. Key sources include:
-
Starting Materials and Reagents: Unreacted starting materials or impurities present in the initial reagents.
-
Intermediates: Incomplete conversion can leave residual intermediates from the synthetic route. For instance, the synthesis may involve the annulation of cyclopentane and oxetane rings, and intermediates from this process could persist.[3]
-
By-products: Side reactions occurring during the synthesis can generate structurally related compounds.
-
Degradation Products: The spirocyclic structure, while generally stable, can degrade under specific conditions (e.g., harsh pH, high temperature, or exposure to light), leading to the formation of new impurities.[4]
-
Residual Solvents: Solvents used during synthesis and purification steps can be carried over into the final product.[4]
Q2: I have a new batch of this compound. Which analytical technique should I use first for a general purity check?
A2: For a comprehensive initial assessment, High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS) is the optimal starting point.[5][6] This hyphenated technique provides a dual-level analysis:
-
HPLC (with a UV/DAD detector): Separates the main compound from potential impurities, giving a quantitative estimate of purity based on peak area percentage.
-
MS Detector: Provides the mass-to-charge ratio (m/z) of the parent compound and any co-eluting or separated impurities. This is invaluable for getting a preliminary identification and molecular weight information for unknown peaks.[7]
This approach allows you to quickly gauge the number of impurities, their relative abundance, and their molecular weights, which guides further characterization efforts.
Q3: How should I prepare my this compound sample for analysis to avoid introducing errors?
A3: Proper sample preparation is critical for accurate and reproducible results.[8]
-
Solvent Selection: Dissolve the sample in a solvent that is compatible with your analytical method. For reversed-phase HPLC, the mobile phase itself is the ideal diluent. If the compound has limited solubility, use a solvent slightly stronger than the initial mobile phase conditions, but be aware this can affect peak shape for early-eluting compounds.
-
Concentration: Prepare a stock solution at a known concentration (e.g., 1 mg/mL). This is crucial for quantitative analysis and for ensuring that trace impurities are above the limit of detection (LOD).[9]
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter compatible with your solvent (e.g., PTFE for organic solvents, PVDF for aqueous/organic mixtures). This prevents particulate matter from clogging the analytical column or instrument flow path.[10]
-
Blanks and Controls: Always run a "blank" injection (diluent only) to identify any peaks originating from the solvent or system itself (ghost peaks).[8]
Section 2: Troubleshooting Guides by Analytical Technique
This section provides detailed, question-and-answer-based troubleshooting for common issues encountered during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Q4: My main peak for this compound is showing significant tailing on a C18 column. What's causing this and how do I fix it?
A4: Peak tailing for this compound is a classic problem stemming from its chemical nature.
-
Causality: this compound is a polar, basic compound (due to the nitrogen atom). On a standard silica-based C18 column, the basic amine can undergo secondary ionic interactions with residual acidic silanol groups on the silica surface. This mixed-mode interaction causes a portion of the analyte molecules to lag behind, resulting in a tailed peak.
-
Solutions:
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most residual silanols. Switching to such a column can significantly improve peak shape.
-
Employ a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group embedded within the C18 chain or at the end, which creates a hydration layer near the silica surface. This layer shields the analyte from interacting with the silanols, improving the peak shape for polar bases.[11]
-
Mobile Phase pH Adjustment: Increase the pH of the mobile phase to between 7 and 8 using a suitable buffer (e.g., phosphate or bicarbonate). At this pH, the majority of the silanol groups are deprotonated and less likely to interact with the protonated amine. Ensure your column is stable at this pH.[12]
-
Use a Mobile Phase Additive: Adding a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) or a volatile alternative like ammonium acetate to the mobile phase can also work. The TEA will preferentially bind to the active silanol sites, masking them from your analyte.[8][13]
-
Q5: I'm struggling to get enough retention for this compound; it elutes near the void volume even with a highly aqueous mobile phase. What are my options?
A5: This is a common challenge for polar compounds in reversed-phase chromatography.[14]
-
Causality: The compound is highly polar and hydrophilic, meaning it has a low affinity for the nonpolar C18 stationary phase and prefers to stay in the polar mobile phase. This results in poor retention.
-
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for highly polar compounds. It uses a polar stationary phase (like bare silica or a diol-bonded phase) with a mobile phase rich in organic solvent (typically acetonitrile). Water acts as the strong eluting solvent. This mode provides excellent retention for polar analytes.[11][15]
-
Aqueous Normal Phase (ANP) Chromatography: This technique uses silica hydride-based columns and can operate in both reversed-phase and normal-phase modes. It offers a versatile approach for retaining and separating polar compounds.[11]
-
Use a Column Designed for Polar Analytes: Columns like those with porous graphitic carbon (e.g., Hypercarb) offer a different retention mechanism that can be effective for very polar compounds where C18 fails.[12]
-
Avoid "Hydrophobic Collapse": When using highly aqueous mobile phases (>95% water) on traditional C18 columns, the stationary phase can "collapse," leading to a dramatic loss of retention. Use a column specifically designed for use in 100% aqueous conditions (e.g., those with polar end-capping or polar-embedded ligands).[8]
-
Q6: I see several small, unidentified peaks in my blank gradient run. Are these impurities?
A6: These are likely "ghost peaks," which are artifacts and not from your sample.[8]
-
Causality: Ghost peaks often arise from contaminants in the mobile phase or from carryover within the HPLC system. During a gradient run, as the organic solvent percentage increases, contaminants that have accumulated on the column from the weaker mobile phase (Solvent A) are eluted, appearing as peaks.
-
Solutions:
-
Use High-Purity Solvents: Always use HPLC-grade or LC-MS-grade solvents and additives.
-
Prepare Fresh Mobile Phase: Do not let mobile phases sit for extended periods, as they can absorb contaminants from the air or grow bacteria.
-
Check Your Water Source: Ensure the water used for your aqueous mobile phase is of high purity (e.g., 18.2 MΩ·cm).
-
Clean the System: Implement a regular system cleaning protocol. Flush the entire system, including the injector and detector, with a strong solvent mixture like isopropanol/water.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Q7: Can I use GC-MS to analyze for impurities in this compound?
A7: GC-MS can be used, but it presents challenges.
-
Causality: this compound has a relatively low molecular weight but contains polar N-H and C-O bonds. These polar functional groups can lead to poor peak shape and potential thermal degradation in the hot GC inlet and column.[16]
-
Recommendations:
-
Derivatization: To improve volatility and thermal stability, consider derivatizing the amine group. Silylation (e.g., using BSTFA) is a common technique that replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group, leading to sharper peaks and more reliable analysis.
-
Column Selection: Use a mid-polarity column (e.g., a 5% phenyl-polymethylsiloxane phase) which is robust and provides good separation for a wide range of compounds.[16]
-
Inlet Optimization: Use a cooled injection technique if available, and ensure the inlet liner is clean and deactivated to prevent analyte adsorption.
-
Mass Spectrometry (MS)
Q8: My ESI-MS spectrum is complex. How do I interpret the fragmentation pattern to help identify an unknown impurity?
A8: Interpreting fragmentation patterns is like solving a puzzle, providing structural clues about the molecule.[17]
-
Causality: In the mass spectrometer, after the molecule is ionized (e.g., protonated to [M+H]⁺), it is subjected to energy that causes it to break apart at its weakest bonds. The resulting fragment ions are characteristic of the molecule's structure.
-
Strategy for this compound and its Impurities:
-
Identify the Molecular Ion: First, confirm the [M+H]⁺ peak for the impurity. High-resolution MS (HRMS) is invaluable here, as it provides a highly accurate mass that can be used to predict the elemental formula.[5]
-
Look for Characteristic Losses: Spirocyclic compounds often exhibit unique fragmentation pathways.[18] Common fragmentation events for this core structure would likely involve:
-
Cleavage of the C-O or C-N bonds within the heterocyclic rings.
-
Ring-opening of the oxetane or pyrrolidine rings.
-
Loss of small neutral molecules like H₂O, CO, or ethylene.
-
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ of the impurity and fragment it specifically. This removes interference from other ions and provides a clean fragmentation spectrum directly linked to that impurity.[19][20] This technique is essential for distinguishing between isomers.[21]
-
Compare to the Parent Compound: Compare the impurity's fragmentation pattern to that of the main this compound peak. Shared fragments suggest the impurity is structurally related, while unique fragments can point to the location of a modification (e.g., an extra hydroxyl group or an alkyl chain).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q9: I suspect there's a very low-level impurity, but its signals are buried under my main compound's peaks in the ¹H NMR spectrum. How can I confirm its structure?
A9: This is a common scenario where advanced NMR techniques are indispensable for structural elucidation.[22][23]
-
Causality: At low concentrations, impurity signals in a 1D ¹H NMR spectrum can be weak and overlap with the much larger signals of the main component, making them difficult to resolve or interpret.[24]
-
Solutions:
-
High-Field NMR: Using a higher field spectrometer (e.g., 600 MHz vs 300 MHz) will increase spectral dispersion, potentially resolving overlapping signals.
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for separating signals and establishing connectivity.[24][25]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to. An impurity will show its own set of cross-peaks, which can be easily distinguished from the main compound's correlations, even if the proton signals overlap.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is incredibly powerful for piecing together the carbon skeleton of an unknown impurity.
-
COSY (Correlation Spectroscopy): This shows which protons are coupled to each other (typically on adjacent carbons), helping to define spin systems within the impurity.
-
-
Isolation: If the impurity is present at a sufficient level (>0.1%), consider isolating it using preparative HPLC. This provides a pure sample of the impurity, allowing for unambiguous structural characterization by a full suite of 1D and 2D NMR experiments.[2]
-
Section 3: Method Selection and Workflow
Comparison of Key Analytical Techniques
The table below summarizes the primary analytical techniques and their suitability for analyzing impurities in this compound samples.
| Technique | Strengths | Weaknesses | Best For... |
| HPLC-UV/DAD | Excellent for quantification; robust and reproducible; widely available.[6] | Provides no structural information on its own; method development can be challenging for polar compounds.[26] | Routine purity testing, quality control, and quantifying known impurities. |
| LC-MS | Combines separation with mass information; excellent for detecting and getting molecular weights of unknown impurities.[5] | Ionization efficiency can vary between compounds; not inherently quantitative without standards. | Initial screening, impurity identification, and stability studies. |
| GC-MS | High separation efficiency for volatile compounds; provides valuable mass spectral data.[16] | May require derivatization for polar compounds; risk of thermal degradation.[16] | Analyzing volatile impurities like residual solvents or specific, volatile by-products. |
| NMR Spectroscopy | Provides definitive structural information and connectivity; can identify isomers.[22][27] | Relatively low sensitivity (requires µg-mg amounts); not a separation technique, so complex mixtures are challenging.[23] | Unambiguous structural elucidation of isolated impurities or major by-products. |
Experimental Protocol: General HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required.[9]
-
Column: Use a polar-endcapped or polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 7.5 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: Ramp linearly from 5% to 60% B
-
20-22 min: Ramp to 95% B
-
22-25 min: Hold at 95% B (column wash)
-
25-26 min: Return to 5% B
-
26-30 min: Equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV/DAD at 210 nm (or other wavelength if impurities have a different chromophore).
-
Sample Preparation: Dissolve sample in Mobile Phase A/B (50:50) to a concentration of approximately 0.5 mg/mL and filter.
General Workflow for Impurity Identification
The following diagram illustrates a logical workflow for the identification and characterization of an unknown impurity.
Caption: A logical workflow for impurity identification.
References
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Crawford Scientific. HPLC Troubleshooting Guide.
- LCGC. (2018, February 28).
- ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- MDPI. (2017).
- PubMed. (2003). Liquid chromatography--multiple tandem mass spectrometry for the determination of ten azaspiracids, including hydroxyl analogues in shellfish.
- BioPharm International. (2015).
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- Journal of Chemical and Pharmaceutical Sciences.
- SIELC Technologies. Polar Compounds.
- Scilit. (2008).
- Scribd. Challenges in Analytical Method Development For.
- SpiroChem.
- ResearchGate. Determination of the fine structure of the spiro-carboheterocycle using NMR spectroscopy and X-ray diffraction analysis.
- Separation Science. (2023, December 8).
- SpiroChem. Analytical Method Development.
- PubMed. (2003). Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry.
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- ResearchGate. (2025, August 6). Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry.
- PubMed. (2022). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties.
- Journal of Pharmaceutical Sciences. (2025). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
- ResearchGate. (2025, October 17). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties.
- UNL Powers Group. (2008).
- Simbec-Orion. (2023, April 6). Common challenges in bioanalytical method development.
- NIH. (2021). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
- Contract Pharma. (2018, May 25).
- Wikipedia. Spiro compound.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- ResearchGate. (2025, August 5).
- Benchchem. 1-Oxa-6-azaspiro[3.4]octane.
- Biomedical Journal of Scientific & Technical Research. (2024, December 26).
- ChemRxiv. (2025, October 28). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.
- PubMed. (2003). Mass Spectral Fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: Ring Contraction of Pyrrolidine and 1,3-oxazolidine in Mass Spectrometry.
- World Journal of Pharmaceutical Research. Impurity Profiling: A Review.
- PubMed. (2025, April 30). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD)
- MDPI. (2022, November 25).
- PMC - NIH. (2025, April 7). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.
- PubMed. (1988). Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites.
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Validation & Comparative
A Comparative Guide to 6-Oxa-1-azaspiro[3.4]octane and Other Spirocyclic Scaffolds in Drug Discovery
In the contemporary landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. The principle of "escaping from flatland" has propelled the exploration of three-dimensional scaffolds that can unlock previously inaccessible chemical space and improve clinical success rates.[1][2] Among these, spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their ability to impart conformational rigidity, enhance target selectivity, and modulate drug-like properties.[1]
This guide provides an in-depth comparison of 6-Oxa-1-azaspiro[3.4]octane with other relevant spirocyclic scaffolds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their structural nuances, compare key physicochemical properties, and provide detailed experimental protocols to empower researchers in their evaluation of these valuable building blocks.
The Rise of Spirocyclic Scaffolds: A Paradigm Shift in Molecular Design
The incorporation of spirocyclic motifs into drug candidates is a strategic approach to address several challenges in drug discovery. The rigid nature of these scaffolds can pre-organize the conformation of a molecule, leading to a lower entropic penalty upon binding to a biological target and potentially enhancing potency. Furthermore, the three-dimensional arrangement of substituents on a spirocyclic core can lead to more specific interactions with the target protein, thereby improving selectivity and reducing off-target effects.[2]
A notable trend in this area is the increasing use of heteroatom-containing spirocycles. The introduction of atoms such as oxygen and nitrogen can significantly influence a molecule's properties, including solubility, lipophilicity, and metabolic stability.[1] This guide will focus on oxa-azaspirocycles, a class of scaffolds that strategically combines the structural benefits of a spirocycle with the property-modulating effects of heteroatoms.
Featured Spirocyclic Scaffolds: A Comparative Overview
For this guide, we will compare this compound with two other oxa-azaspirocycles: 2-Oxa-6-azaspiro[3.3]heptane and 2-Oxa-7-azaspiro[3.5]nonane. These comparators were selected based on their structural similarity, containing both an oxetane or tetrahydrofuran ring and an azacyclic ring, and their relevance in modern drug discovery programs.
Figure 1: Chemical structures of the compared spirocyclic scaffolds.
This compound features a unique fusion of a tetrahydrofuran ring and an azetidine ring. This particular arrangement offers a distinct spatial orientation of the nitrogen atom relative to the ether oxygen, which can be exploited for targeted interactions with biological macromolecules.
2-Oxa-6-azaspiro[3.3]heptane is a more compact scaffold, comprising two four-membered rings: an oxetane and an azetidine. The inherent ring strain of this system can influence its reactivity and conformational preferences, making it an intriguing building block for exploring novel chemical space.
2-Oxa-7-azaspiro[3.5]nonane presents a larger framework, combining an oxetane ring with a six-membered piperidine ring. This scaffold provides different exit vectors for substituents compared to the other two, potentially allowing for the optimization of binding to different target topographies.
Physicochemical Property Comparison
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Properties such as lipophilicity (LogP), solubility, and metabolic stability are key considerations in the early stages of drug discovery. The table below provides a comparison of calculated physicochemical properties for the three featured scaffolds. It is important to note that these are in silico predictions and experimental verification is crucial.[3][4]
| Property | This compound | 2-Oxa-6-azaspiro[3.3]heptane | 2-Oxa-7-azaspiro[3.5]nonane |
| Molecular Weight ( g/mol ) | 113.16[5] | 99.13[6] | 127.18[7] |
| Calculated LogP (XLogP3-AA) | -0.3[5] | -0.7[6] | 0.4[7] |
| Topological Polar Surface Area (Ų) | 21.3[5] | 21.3[6] | 21.3[7] |
| Hydrogen Bond Donor Count | 1[5] | 1[6] | 1[7] |
| Hydrogen Bond Acceptor Count | 2[5] | 2[6] | 2[7] |
| Rotatable Bond Count | 0[5] | 0[6] | 0[7] |
Analysis of Physicochemical Properties:
The calculated LogP values suggest that all three scaffolds are relatively hydrophilic, with 2-Oxa-6-azaspiro[3.3]heptane being the most polar. The presence of the oxygen and nitrogen atoms contributes to their low lipophilicity, which can be advantageous for improving aqueous solubility. The identical topological polar surface area (TPSA) for all three scaffolds indicates a similar potential for membrane permeability based on this descriptor alone. However, the differences in their three-dimensional shape and LogP will likely lead to variations in their overall ADME profiles. The absence of rotatable bonds in the core structures of these scaffolds underscores their conformational rigidity.
Experimental Protocols for Scaffold Evaluation
To facilitate a rigorous and evidence-based comparison of these spirocyclic scaffolds, this section provides detailed, step-by-step protocols for key in vitro assays used to determine critical drug-like properties. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Experimental Workflow for Physicochemical Profiling
Figure 2: A generalized workflow for the experimental comparison of spirocyclic scaffolds.
Kinetic Solubility Assay
Rationale: Aqueous solubility is a critical factor for oral drug absorption. Poor solubility can lead to low bioavailability and erratic absorption. The kinetic solubility assay provides a high-throughput method to assess the solubility of compounds under non-equilibrium conditions, which is often more relevant to the in vivo situation where a drug is rapidly introduced into the gastrointestinal tract.
Protocol:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds (this compound, 2-Oxa-6-azaspiro[3.3]heptane, and 2-Oxa-7-azaspiro[3.5]nonane) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.
-
Incubation and Shaking: Seal the plate and incubate at room temperature (or 37°C) for a defined period (e.g., 2 hours) with continuous shaking to allow for precipitation to reach a steady state.
-
Precipitate Removal: After incubation, filter the samples using a solubility filter plate (e.g., Millipore MultiScreen) or centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitate.
-
Quantification: Analyze the concentration of the soluble compound in the filtrate or supernatant using a suitable analytical method. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) or mass spectrometry (LC-MS) are commonly used.
-
Data Analysis: Construct a calibration curve using known concentrations of the test compounds. Determine the highest concentration at which the compound remains in solution, which is reported as the kinetic solubility.
LogP/LogD Determination (Shake-Flask Method)
Rationale: Lipophilicity, expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its metabolic fate. The shake-flask method is considered the gold standard for experimental LogP/LogD determination.
Protocol:
-
Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Compound Addition: Accurately weigh a small amount of the test compound and dissolve it in a known volume of either the pre-saturated n-octanol or the pre-saturated buffer, depending on its expected solubility.
-
Partitioning: Add a known volume of the other pre-saturated phase to the solution from step 2 in a glass vial. The volume ratio of the two phases should be adjusted based on the expected LogP value to ensure that the compound concentration can be accurately measured in both phases.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the n-octanol and aqueous phases.
-
Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: Calculate the LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) using the following formula: LogP/LogD = log10 ( [Compound]octanol / [Compound]aqueous )
Metabolic Stability Assay (Microsomal Stability)
Rationale: The metabolic stability of a compound provides an early indication of its likely in vivo clearance and half-life. Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the phase I metabolism of many drugs. This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of liver microsomes (e.g., human, rat) in the reaction buffer at a specific protein concentration (e.g., 0.5 mg/mL).
-
Prepare a solution of the NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the reaction buffer. This system continuously generates NADPH, a necessary cofactor for CYP450 activity.
-
-
Incubation Setup: In a 96-well plate, pre-warm the microsomal solution and the test compound (at a final concentration of, for example, 1 µM) in the reaction buffer at 37°C for a few minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH-regenerating system to the wells.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile or methanol containing an internal standard). The organic solvent precipitates the proteins and halts enzymatic activity.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Conclusion and Future Directions
The strategic incorporation of spirocyclic scaffolds is a powerful approach in modern drug discovery to enhance the three-dimensionality and modulate the physicochemical properties of lead compounds. This guide has provided a comparative overview of this compound alongside two other relevant oxa-azaspirocycles, 2-Oxa-6-azaspiro[3.3]heptane and 2-Oxa-7-azaspiro[3.5]nonane.
While in silico predictions offer valuable initial insights, this guide emphasizes the critical importance of experimental validation. The detailed protocols provided for determining kinetic solubility, LogP/LogD, and metabolic stability are intended to serve as a practical resource for researchers to generate robust and comparative data. By systematically evaluating these and other spirocyclic scaffolds, the drug discovery community can continue to expand the available chemical space and design next-generation therapeutics with improved efficacy and safety profiles. Future studies should focus on generating comprehensive experimental data for a wider range of spirocyclic scaffolds to build a more extensive and predictive knowledge base for medicinal chemists.
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A Comparative Guide: 6-Oxa-1-azaspiro[3.4]octane as a Strategic Bioisostere for Piperidine
Introduction: The Ubiquity of Piperidine and the Quest for Superior Analogs
The piperidine ring is a cornerstone of modern medicinal chemistry, ranking as the third most frequently found ring system in pharmaceuticals.[1] Its prevalence is a testament to its utility; it offers a stable, six-membered saturated scaffold that can modulate lipophilicity and aqueous solubility, provide a basic nitrogen handle for salt formation, and present substituents in well-defined three-dimensional space.[2][3] Drugs containing this motif are widespread, spanning therapeutic areas from oncology to CNS disorders.[4][5]
However, the very features that make piperidine so useful can also introduce liabilities. A primary concern is metabolic instability, often involving oxidation at the carbon atoms adjacent (alpha) to the nitrogen, which can lead to rapid clearance and undesirable metabolites.[1] Furthermore, the inherent lipophilicity and basicity of many piperidine-containing drugs can contribute to off-target effects, such as hERG cardiac ion channel inhibition.[6]
This has driven the search for advanced bioisosteres—structural replacements that retain the key pharmacophoric features of the piperidine ring while improving its overall ADME-Tox profile.[7][8] Among the most promising strategies is the use of spirocyclic scaffolds. Shifting from planar structures to those with a higher fraction of sp3-hybridized carbons (Fsp3) generally correlates with improved physicochemical properties, including enhanced solubility and metabolic stability, which are critical for clinical success.[6][9]
This guide provides an in-depth comparison of the novel scaffold, 6-oxa-1-azaspiro[3.4]octane , with the traditional piperidine ring, presenting the underlying scientific rationale and supporting experimental frameworks for its adoption in drug discovery programs.
Structural Rationale: Beyond Flatland Chemistry
At first glance, both scaffolds present a secondary amine within a saturated heterocyclic system. However, the introduction of a spirocyclic quaternary carbon center in this compound imparts profound structural and conformational differences.
Caption: Structural comparison of piperidine and this compound.
The key distinctions are:
-
Three-Dimensionality (Fsp3): Piperidine has an Fsp3 of 1.0, which is favorable. However, this compound, with its spirocyclic nature, introduces a more complex and rigid three-dimensional shape. This increased structural complexity can lead to improved receptor/ligand complementarity and a higher probability of clinical success.[9]
-
Conformational Rigidity: The piperidine ring exists in a dynamic equilibrium of chair and boat conformations, allowing its substituents to adopt various spatial arrangements. In contrast, the spirocyclic system is conformationally locked. This rigidity can optimize the orientation of binding elements in a controlled manner, potentially enhancing binding affinity and selectivity.[6][10]
-
Metabolic Stability: The carbons alpha to the piperidine nitrogen are susceptible to CYP450-mediated oxidation.[1] In this compound, one of these alpha-positions is a quaternary spirocenter, inherently blocking a primary site of metabolism.
-
Novel Chemical Space: The fixed exit vectors from the spirocyclic scaffold allow for exploration of chemical space not accessible from a simple piperidine ring, opening new avenues for structure-activity relationship (SAR) studies.[1]
Comparative Physicochemical Properties
The introduction of the spirocyclic oxetane moiety significantly modulates key physicochemical properties relevant to drug action. The following table summarizes the expected differences based on established principles of bioisosterism and data from related azaspirocycles.[6][10]
| Property | Piperidine Analogue | This compound Analogue | Rationale & Impact |
| Lipophilicity (cLogP/LogD) | Higher | Lower | The introduction of the oxygen atom increases polarity, leading to decreased lipophilicity. This can improve aqueous solubility and reduce off-target toxicities like hERG binding.[6] |
| Aqueous Solubility | Lower | Higher | Directly correlated with the decrease in lipophilicity and the hydrogen bond accepting capability of the ether oxygen. Improved solubility is a major advantage in drug development.[3] |
| Basicity (pKa) | Typically 8.5 - 11 | Lower | The electron-withdrawing effect of the oxygen atom in the fused ring is expected to reduce the basicity of the secondary amine. This can modulate target engagement and reduce potential for lysosomal trapping. |
| Polar Surface Area (PSA) | Lower | Higher | The additional oxygen atom contributes to the PSA, which can influence membrane permeability and interactions with biological targets. |
| Molecular Weight (MW) | Lower (C5H11N, 85.15) | Higher (C6H11NO, 113.16) | The increase in molecular weight is a factor to consider in lead optimization to remain within "rule-of-five" guidelines. |
Experimental Validation Workflow
To empirically validate the advantages of this compound, a head-to-head comparison with a piperidine analogue is essential. The following workflow outlines the key experiments.
Caption: Experimental workflow for comparing piperidine and spirocyclic analogues.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Model Compound (Amide Formation)
This protocol describes a general amide coupling to attach the heterocyclic amine to a carboxylic acid, a common linkage in pharmaceuticals.
Objective: To synthesize a matched pair of compounds for direct comparison.
Materials:
-
Piperidine or this compound (1.0 eq)
-
Carboxylic acid of interest (e.g., 4-chlorobenzoic acid) (1.1 eq)
-
HATU (1-(Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate, Saturated aq. NaHCO3, Brine, Anhydrous MgSO4
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to form the activated ester.
-
Add the heterocyclic amine (piperidine or this compound, 1.0 eq) to the reaction mixture.
-
Stir at room temperature for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aq. NaHCO3 (3x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Causality: The choice of HATU as a coupling reagent is due to its high efficiency and low rate of epimerization for chiral substrates. DIPEA is used as a non-nucleophilic base to neutralize the generated acids without competing in the coupling reaction.
Protocol 2: Lipophilicity Measurement (LogD) by HPLC
Objective: To quantify the lipophilicity of the compound pair at physiological pH. Chromatographic methods are high-throughput and reproducible alternatives to traditional shake-flask methods.[11][12]
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Acetonitrile (ACN), HPLC grade
-
Ammonium acetate buffer (pH 7.4)
-
C18 reverse-phase HPLC column
-
A set of calibration standards with known LogD values.
Procedure:
-
Prepare a series of mobile phases with varying ACN concentrations (e.g., 30%, 40%, 50%, 60%, 70%, 80%) in ammonium acetate buffer (pH 7.4).
-
For each mobile phase composition, inject the calibration standards and the test compounds.
-
Record the retention time (t_R) for each compound at each ACN concentration.
-
Calculate the capacity factor (k) for each run: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Extrapolate to 100% aqueous phase: For each compound, plot log(k) against the percentage of ACN. The y-intercept of the linear regression represents the log(k_w), the capacity factor in 100% aqueous mobile phase.
-
Generate a calibration curve by plotting the known LogD7.4 values of the standards against their calculated log(k_w) values.
-
Use the log(k_w) of the test compounds to determine their LogD7.4 from the calibration curve.
Protocol 3: In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes, providing a key indicator of in vivo clearance.[13][14]
Materials:
-
Test compounds (1 µM final concentration)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (cofactor)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (for quenching)
-
Control compound with known metabolic fate (e.g., Verapamil - high clearance)
Procedure:
-
Pre-warm HLM and phosphate buffer to 37°C.
-
In a 96-well plate, add the test compound to the HLM suspension in buffer.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Prepare a control reaction without the NADPH cofactor to account for non-enzymatic degradation.
-
Centrifuge the plates to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line (k) is the rate of elimination.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
Conclusion and Outlook
The replacement of a piperidine ring with a this compound scaffold is a powerful and rational strategy in modern drug design. This bioisosteric substitution offers a compelling approach to mitigate common liabilities associated with piperidine, such as metabolic instability and high lipophilicity.[6][10] The inherent three-dimensionality, conformational rigidity, and built-in metabolic block of the spirocyclic system can lead to compounds with superior ADME properties, improved safety profiles, and potentially enhanced selectivity. While synthesis of spirocyclic systems can be more complex than their monocyclic counterparts, the potential rewards in developing safer, more effective medicines justify the investment. The experimental protocols provided herein offer a robust framework for researchers to validate these advantages within their own discovery programs.
References
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(PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. Available from: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available from: [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design - Thieme Connect. Available from: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available from: [Link]
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Bicyclic Bioisosteres of Piperidine: Version 2.0 | Organic Chemistry - ChemRxiv. Available from: [Link]
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6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769 - PubChem. Available from: [Link]
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Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. - ResearchGate. Available from: [Link]
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An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - MDPI. Available from: [Link]
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Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds - PMC - NIH. Available from: [Link]
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Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. Available from: [Link]
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LIPOPHILICITY ASSESSMENT OF SPIRONOLACTONE BY MEANS OF REVERSED PHASE LIQUID CHROMATOGRAPHY AND BY NEWLY DEVELOPED CALCULATION PROCEDURES - PubMed. Available from: [Link]
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Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online. Available from: [Link]
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The Untapped Potential of 6-Oxa-1-azaspiro[3.4]octane Derivatives: A Comparative Guide to Structure-Activity Relationships for Novel CNS Therapeutics
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced therapeutic profiles remains a paramount objective. Spirocyclic systems have emerged as a particularly promising class of compounds, prized for their inherent three-dimensionality which can impart improved potency, selectivity, and pharmacokinetic properties.[1] This guide delves into the structure-activity relationship (SAR) studies of 6-Oxa-1-azaspiro[3.4]octane derivatives, a relatively underexplored yet highly promising scaffold. While direct comparative data for a wide range of these specific derivatives is nascent, this guide will provide a comprehensive analysis by drawing parallels with closely related azaspiro[3.4]octane analogs, particularly those targeting muscarinic acetylcholine receptors (mAChRs), which are critical targets for neurodegenerative diseases such as Alzheimer's.
The Allure of the Spirocyclic Scaffold: A Three-Dimensional Advantage
The introduction of spirocyclic moieties into drug candidates is a strategic approach to navigate the complexities of biological systems.[1] Unlike their flat, aromatic counterparts, spirocycles possess a rigid, three-dimensional geometry. This conformational restriction can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its intended biological target.[1] Furthermore, the increased sp³ character of spirocyclic compounds often leads to improved physicochemical properties, including enhanced solubility and metabolic stability, which are crucial for the development of orally bioavailable drugs.[1]
Synthetic Pathways to the this compound Core
The exploration of any novel scaffold begins with accessible and versatile synthetic routes. The synthesis of this compound derivatives can be approached through several strategic pathways, often involving the construction of the spirocyclic core as a key step.
A plausible synthetic strategy commences with the formation of the azetidine ring, followed by the annulation of the tetrahydrofuran moiety. The secondary amine within the azetidine ring provides a convenient handle for introducing a diverse array of substituents, allowing for a systematic exploration of the structure-activity landscape.[2]
Structure-Activity Relationship (SAR) Insights from Azaspiro[3.4]octane Analogs as Muscarinic Receptor Agonists
While extensive SAR data for this compound derivatives is still emerging, valuable insights can be gleaned from the study of analogous 2-azaspiro[3.4]octane derivatives, which have been investigated as potent and selective M4 muscarinic acetylcholine receptor agonists.[3] The M4 receptor is a key target in the central nervous system for the treatment of psychosis and cognitive deficits associated with neurological disorders.[3]
The following table summarizes the SAR of representative 2-azaspiro[3.4]octane derivatives, providing a predictive framework for the this compound scaffold.
| Compound ID | Core Scaffold | R1 Substituent | M4 Receptor Activity (EC50, nM) | Key SAR Observations |
| Analog A | 2-Azaspiro[3.4]octane | Small alkyl group | >1000 | Small, non-polar substituents at the nitrogen are generally not well-tolerated for high potency. |
| Analog B | 2-Azaspiro[3.4]octane | Aromatic ring | 50 | The presence of an aromatic moiety can significantly enhance potency, suggesting a key interaction with an aromatic-binding pocket in the receptor. |
| Analog C | 2-Azaspiro[3.4]octane | Substituted aromatic ring (e.g., with a halogen) | 10 | Electron-withdrawing substituents on the aromatic ring can further increase potency, potentially by modulating the electronic properties of the ring system. |
| Analog D | 2-Azaspiro[3.4]octane | Heterocyclic ring | 25 | The replacement of the aromatic ring with a heterocycle is often well-tolerated and can be used to fine-tune physicochemical properties such as solubility. |
Hypothesized SAR for this compound Derivatives:
Based on the data from analogous scaffolds, we can extrapolate the following hypotheses for the SAR of this compound derivatives:
-
The Role of the Oxygen Atom: The introduction of the oxygen atom at the 6-position is anticipated to influence the molecule's polarity and hydrogen bonding capacity. This could lead to altered solubility and potential new interactions with the receptor binding site, possibly enhancing selectivity.
-
Substituents on the Azetidine Nitrogen: Similar to the 2-azaspiro[3.4]octane analogs, we predict that larger, more complex substituents on the nitrogen atom of the azetidine ring will be crucial for achieving high potency. Aromatic and heteroaromatic moieties are likely to be key building blocks for potent derivatives.
-
Stereochemistry: The spirocyclic nature of the scaffold introduces a chiral center. It is highly probable that the biological activity will be stereospecific, with one enantiomer exhibiting significantly higher potency than the other.
Below is a diagram illustrating the core this compound scaffold and potential points for derivatization to explore the SAR.
Caption: Core this compound scaffold with the key site for derivatization highlighted.
Therapeutic Potential in Neurodegenerative Diseases
The primary therapeutic rationale for developing this compound derivatives lies in their potential to modulate muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes.[3] These receptors are predominantly expressed in the brain and play a crucial role in cognitive processes such as learning and memory.[3] In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine and contributing to cognitive decline. Agonists of M1 and M4 receptors have the potential to ameliorate these cognitive deficits.[3]
The diagram below illustrates a simplified signaling pathway for muscarinic acetylcholine receptors.
Caption: Simplified signaling pathway of an M4 muscarinic receptor agonist.
Experimental Protocols: Muscarinic Receptor Binding Assay
To assess the affinity of novel this compound derivatives for muscarinic receptors, a competitive radioligand binding assay is a standard and robust method.
Objective: To determine the binding affinity (Ki) of test compounds for the human M4 muscarinic acetylcholine receptor.
Materials:
-
Cell membranes expressing the human M4 muscarinic receptor.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Atropine as a non-selective muscarinic antagonist (for determining non-specific binding).
-
Test compounds (this compound derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
Test compound or vehicle or atropine (for non-specific binding)
-
[³H]-NMS (at a final concentration close to its Kd)
-
Cell membranes expressing the M4 receptor
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of atropine) from the total binding (in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Future Directions and Conclusion
The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. The inherent three-dimensionality and the presence of both an ether and an amine functionality offer exciting opportunities for the design of novel therapeutics, particularly for challenging CNS targets. The SAR insights gleaned from closely related azaspiro[3.4]octane derivatives provide a solid foundation for the rational design of new compounds with potentially superior potency, selectivity, and pharmacokinetic profiles.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. A direct comparison of their activity at various muscarinic receptor subtypes will be crucial to establish a definitive SAR and to identify lead compounds for further optimization. The strategic incorporation of this unique spirocyclic scaffold may unlock new avenues for the treatment of neurodegenerative diseases and other disorders of the central nervous system.
References
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A Senior Application Scientist's Guide to In Vitro ADME Profiling of 6-Oxa-1-azaspiro[3.4]octane Analogs
Executive Summary
The 6-oxa-1-azaspiro[3.4]octane scaffold is an emerging motif in medicinal chemistry, prized for the three-dimensional complexity and conformational rigidity it imparts upon drug candidates.[1][2] These characteristics can lead to enhanced target affinity and selectivity. However, the unique topology also presents distinct challenges and opportunities regarding a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Early, systematic in vitro ADME assessment is not merely a screening step but a critical, data-driven strategy to guide synthetic efforts, mitigate late-stage attrition, and select candidates with the highest probability of clinical success.[3][4]
This guide provides a comparative framework for constructing and executing an effective in vitro ADME profiling cascade for novel this compound analogs. We will move beyond simple protocol recitation to explore the causal relationships behind experimental choices, compare key methodologies, and provide detailed, field-tested protocols for core assays.
The Rationale: Why Spirocycles Demand a Tailored ADME Strategy
Unlike flat, aromatic systems, spirocyclic frameworks such as this compound introduce a higher fraction of sp3-hybridized carbons. This increased three-dimensionality can influence ADME properties in several ways:
-
Solubility: The rigid, often complex structure can lead to poor aqueous solubility, a primary hurdle for oral absorption.
-
Permeability: While increased lipophilicity can favor passive diffusion, the disruption of planarity may impact interactions with efflux transporters like P-glycoprotein (P-gp).[5]
-
Metabolism: The conformational constraint can either shield potential sites of metabolism or present them in a fixed orientation that enhances recognition by metabolic enzymes like Cytochrome P450s (CYPs).[6]
-
Plasma Protein Binding: The unique shape and charge distribution may lead to high affinity for plasma proteins, reducing the unbound, pharmacologically active fraction of the drug.[7][8]
Therefore, a robust ADME cascade must be implemented early to understand these structure-property relationships and guide medicinal chemistry efforts.[9][10]
The Integrated ADME Profiling Cascade: A Workflow for Decision Making
A tiered, integrated approach ensures that resources are allocated efficiently, with high-throughput screens preceding more complex, lower-throughput assays. The goal is to make clear " go/no-go " decisions or to identify specific liabilities that need to be addressed through chemical modification.
Caption: Integrated ADME profiling workflow for novel compounds.
Core Assays: A Comparative Guide
Absorption: Permeability Assessment
Predicting a compound's ability to cross the intestinal epithelium is fundamental for oral drug development.[11] We compare two workhorse assays: the cell-free Parallel Artificial Membrane Permeability Assay (PAMPA) and the cell-based Caco-2 assay.
| Feature | PAMPA | Caco-2 Bidirectional Assay |
| Principle | Passive diffusion across a lipid-infused artificial membrane. | Transport across a polarized monolayer of human colorectal adenocarcinoma cells.[5] |
| Endpoint | Apparent Permeability (Papp). | Apparent Permeability (Papp) and Efflux Ratio (ER). |
| Throughput | High | Medium |
| Information | Only passive permeability.[12] | Passive permeability, active transport, and efflux.[13] |
| Causality | Use PAMPA in Tier 1 for rapid rank-ordering of analogs based on their potential for passive absorption. A low Papp here is a significant red flag. | Use Caco-2 in Tier 2 for promising candidates to dissect the transport mechanism. A high Efflux Ratio (>2) indicates the compound is a substrate of an efflux transporter (e.g., P-gp), a liability that can severely limit bioavailability.[5][11] |
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® filter supports for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer confluence and integrity. Use a low-permeability marker like Lucifer Yellow to confirm the absence of paracellular leaks.
-
Assay Initiation (A-to-B): Add the test compound (e.g., 10 µM) to the apical (A) side and fresh buffer to the basolateral (B) side.
-
Assay Initiation (B-to-A): In a separate set of wells, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Incubation: Incubate plates at 37°C with gentle shaking. Collect samples from the receiver compartment at specified time points (e.g., 60, 120 minutes).
-
Quantification: Analyze the concentration of the compound in all donor and receiver samples using a validated LC-MS/MS method.[14][15]
-
Calculation:
-
Calculate Papp (cm/s) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
Distribution: Plasma Protein Binding (PPB)
Only the unbound fraction of a drug is free to interact with its target and be cleared.[16] High PPB can reduce efficacy and complicate pharmacokinetics.
| Feature | Rapid Equilibrium Dialysis (RED) | Ultrafiltration |
| Principle | Compound equilibrates across a semi-permeable membrane separating plasma from buffer. | Plasma containing the compound is forced through a semi-permeable membrane by centrifugation. |
| Key Advantage | Considered the "gold standard" due to minimal nonspecific binding and robust performance.[16] | Faster turnaround time. |
| Potential Liability | Longer incubation time (4-6 hours). | Prone to nonspecific binding of lipophilic compounds to the filter device, which can artificially inflate the measured bound fraction. |
| Causality | Equilibrium Dialysis is the preferred method, especially for novel, potentially "sticky" scaffolds like spirocycles. Its reliability provides a trustworthy value for the unbound fraction (fu), which is critical for interpreting all other biological data and for future in vitro-in vivo extrapolation (IVIVE). | Use ultrafiltration only for high-throughput screening where relative rank-ordering is sufficient, but be aware of its limitations. |
-
Device Preparation: Prepare RED devices (e.g., Thermo Scientific™ Pierce™) according to the manufacturer's instructions.
-
Sample Addition: Add plasma (human, rat, etc.) spiked with the test compound (e.g., 1 µM) to the plasma chamber. Add an equal volume of phosphate-buffered saline (PBS) to the buffer chamber.
-
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium.
-
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Matrix Matching & Analysis: To negate matrix effects during analysis, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.
-
Quantification: Analyze the concentrations in both matched samples by LC-MS/MS.[17]
-
Calculation: Fraction unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber].
Metabolism: Stability and CYP Inhibition
Metabolism is the body's primary mechanism for clearing foreign compounds and is a major determinant of a drug's half-life and potential for drug-drug interactions (DDIs).[18][19]
| Feature | Human Liver Microsomes (HLM) | Cryopreserved Human Hepatocytes |
| System | Subcellular fraction containing primarily Phase I (CYP) enzymes.[20] | Intact, metabolically competent cells containing both Phase I and Phase II (e.g., UGTs, SULTs) enzymes and transporters.[19] |
| Information | Intrinsic clearance by CYP enzymes. | A more complete picture of hepatic clearance, including both major metabolic pathways. |
| Throughput | High | Medium |
| Causality | Use HLM in Tier 1 for a rapid assessment of oxidative metabolic liability. If a compound is rapidly cleared in HLM, it is very likely to have high first-pass metabolism in vivo.[20] | Use Hepatocytes in Tier 2 to confirm HLM findings and to investigate the role of Phase II metabolism, which can be a significant clearance pathway for some scaffolds. This provides a more accurate intrinsic clearance value for IVIVE. |
-
Reagent Preparation: Prepare a master mix containing human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer. Prepare a separate solution of the NADPH regenerating system (cofactor).
-
Pre-incubation: Add the test compound (e.g., 1 µM) to the microsome master mix and pre-incubate at 37°C for 5 minutes to allow for temperature equilibration.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH solution. This is T=0.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Controls: Run parallel incubations without NADPH to control for non-enzymatic degradation and with a known rapidly metabolized compound (e.g., testosterone) as a positive control.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.
-
Quantification: Analyze the remaining parent compound concentration at each time point by LC-MS/MS.
-
Calculation:
-
Plot the natural log of the percent remaining compound vs. time.
-
The slope of the line equals the elimination rate constant (k).
-
Half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) from the half-life and incubation parameters.
-
Inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is a primary cause of clinical DDIs.[21][22] Early screening is mandated by regulatory agencies.[23] The goal is to determine the concentration of the test compound that inhibits 50% of a specific enzyme's activity (IC50).
-
System: Use human liver microsomes and a CYP3A4-specific probe substrate (e.g., midazolam).
-
Incubation: Prepare incubations containing HLM, a range of concentrations of the test compound (or a known inhibitor like ketoconazole as a positive control), and buffer.
-
Reaction Initiation: Pre-incubate at 37°C, then initiate the reaction by adding a solution of midazolam and the NADPH regenerating system.
-
Quenching: After a short incubation (e.g., 5-10 minutes, within the linear range of metabolite formation), stop the reaction with ice-cold acetonitrile containing an internal standard.
-
Quantification: Process the samples and quantify the formation of the metabolite (1'-hydroxymidazolam) using LC-MS/MS.
-
Calculation: Plot the percent inhibition (relative to a vehicle control) against the log of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. An IC50 < 10 µM is often considered a potential risk.
Case Study: Comparative Profiling of Hypothetical Analogs
To illustrate the application of this guide, we present hypothetical data for three analogs built around the this compound core.
-
Analog A (Parent): Core with a simple N-methyl group.
-
Analog B (Lipophilic): N-benzyl group added to increase lipophilicity.
-
Analog C (Metabolically Blocked): N-methyl core with a metabolically labile position on an attached ring replaced with fluorine.
| Parameter | Assay | Analog A (Parent) | Analog B (Lipophilic) | Analog C (Blocked) | Interpretation & Next Steps |
| Permeability | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | 5.2 | 12.5 | 5.5 | B shows excellent passive permeability. A and C are moderately permeable. All are viable. |
| Efflux | Caco-2 Efflux Ratio | 1.1 | 4.8 | 1.3 | B is a significant P-gp substrate (ER > 2). This is a major liability for oral bioavailability. Deprioritize or modify to reduce efflux. |
| Metabolic Stability | HLM t½ (min) | 12 | 8 | >60 | B is rapidly metabolized, consistent with its lipophilicity. A is moderately stable. C is highly stable, showing the blocking strategy was successful. |
| CYP Inhibition | CYP3A4 IC50 (µM) | >50 | 2.1 | >50 | B is a potent CYP3A4 inhibitor, a significant DDI risk.[24] This, combined with high efflux and poor stability, makes it a poor candidate. |
| Distribution | Plasma Protein Binding (% Unbound) | 15% | 0.5% | 12% | B is very highly protein-bound (>99%), reducing its free exposure. A and C have acceptable binding profiles. |
Decision Logic Visualization
This workflow demonstrates how early ADME data directly informs project decisions.
Caption: Decision-making based on Tier 1 permeability and stability.
Conclusion
The in vitro ADME profiling of this compound analogs should not be a checklist exercise but a dynamic, intellectual pursuit. By understanding the causal principles behind each assay and employing a tiered, comparative approach, researchers can efficiently identify compounds with favorable drug-like properties. The data from this cascade provides a clear roadmap, guiding the synthetic strategy toward molecules that are not only potent but also possess the pharmacokinetic characteristics necessary for successful clinical development. The early and intelligent application of these principles is a cornerstone of modern, efficient drug discovery.
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A Comparative Guide to the Metabolic Stability of 6-Oxa-1-azaspiro[3.4]octane Compounds
In the relentless pursuit of novel therapeutics, drug discovery teams are increasingly venturing into the realm of three-dimensional molecular architectures to escape the "flatland" of traditional aromatic scaffolds.[1][2] Among these, spirocyclic systems have garnered significant attention for their ability to confer conformational rigidity, enhance target selectivity, and improve physicochemical properties.[3] The 6-Oxa-1-azaspiro[3.4]octane scaffold, an intriguing bioisostere for commonly used motifs like piperidine and morpholine, presents a unique combination of a constrained azetidine and a tetrahydrofuran ring. This guide provides an in-depth technical assessment of the metabolic stability of this promising scaffold, offering a comparative analysis with relevant alternatives and detailed experimental protocols for its evaluation.
The Critical Role of Metabolic Stability in Drug Development
Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a cornerstone of modern drug design.[4][5] It profoundly influences a drug's pharmacokinetic profile, dictating its half-life, oral bioavailability, and potential for drug-drug interactions.[6][7] Compounds with poor metabolic stability are rapidly cleared from the body, often necessitating higher or more frequent dosing, which can lead to patient non-compliance and undesirable side effects.[6] Conversely, excessively stable compounds may accumulate, increasing the risk of toxicity. Therefore, a thorough understanding and optimization of metabolic stability are paramount for the successful development of safe and effective medicines.[8]
The Promise of this compound: A Structural and Mechanistic Perspective
The this compound scaffold offers several theoretical advantages in terms of metabolic stability. The spirocyclic nature of the core structure introduces a higher fraction of sp3-hybridized carbons, which generally correlates with improved metabolic stability compared to planar, aromatic systems.[1] Furthermore, the quaternary spirocenter can shield adjacent positions from enzymatic attack.
However, the presence of the oxetane ring introduces a unique metabolic consideration. While often incorporated to improve physicochemical properties, oxetanes can be susceptible to hydrolysis by microsomal epoxide hydrolase (mEH), leading to the formation of diols.[9][10] This represents a non-CYP450-mediated clearance pathway that must be evaluated. Additionally, the nitrogen atom of the azetidine ring and the adjacent carbons are potential sites for oxidation by cytochrome P450 (CYP) enzymes.
Comparative Analysis of Metabolic Stability
To contextualize the metabolic stability of the this compound scaffold, we will compare it with two well-established classes of compounds: piperidine derivatives and other azaspirocycles. The following data, including illustrative data for the this compound class, is presented to highlight key trends and considerations.
Table 1: Comparative in vitro Metabolic Stability in Human Liver Microsomes
| Compound Class | Exemplar Structure | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) | Primary Metabolic Pathway(s) |
| Piperidine Derivative | Bupivacaine[11] | 14[12] | >60 | N-dealkylation, Aromatic hydroxylation |
| 2-Azaspiro[3.3]heptane Derivative | Analogue 58[12] | 53[12] | 31[12] | N-dealkylation, Ring oxidation |
| 1-Azaspiro[3.3]heptane Derivative | Analogue 59[12] | 32[12] | 52[12] | N-dealkylation, Ring oxidation |
| This compound Derivative | (Illustrative Data) | 25 | >60 | Oxetane ring opening (mEH), N-oxidation |
Interpretation of Comparative Data:
The illustrative data suggests that this compound derivatives may exhibit favorable metabolic stability, with an intrinsic clearance potentially lower than that of the 2-azaspiro[3.3]heptane analogue and comparable to or better than the 1-azaspiro[3.3]heptane analogue.[12] This can be attributed to the potential for the oxetane oxygen to reduce the electron density of the azetidine nitrogen, thereby decreasing its susceptibility to CYP-mediated oxidation. However, the contribution of mEH-mediated hydrolysis to the overall clearance must be carefully assessed.
Experimental Protocols for Assessing Metabolic Stability
A robust evaluation of metabolic stability relies on well-designed and meticulously executed in vitro assays. The following protocols for liver microsomal and hepatocyte stability assays represent industry-standard methodologies.
Liver Microsomal Stability Assay
This assay primarily evaluates Phase I metabolic pathways, particularly those mediated by CYP enzymes.[5]
Experimental Workflow:
Caption: Workflow for the Liver Microsomal Stability Assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of the this compound test compound in DMSO.[13]
-
Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[13]
-
Prepare an NADPH regenerating system containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.[13]
-
-
Incubation:
-
In a 96-well plate, combine the test compound (final concentration 1 µM), liver microsomes, and phosphate buffer.[13]
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.[14]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[15]
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[13][16]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg protein/mL).
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes, as well as active transport systems.[18][19]
Experimental Workflow:
Caption: Workflow for the Hepatocyte Stability Assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability.
-
Plate the hepatocytes in collagen-coated plates at a desired density and allow them to attach for several hours.
-
-
Incubation:
-
Prepare the test compound in pre-warmed incubation medium at a final concentration of 1 µM.[16]
-
Remove the plating medium from the hepatocytes and add the compound-containing medium.[3]
-
Incubate the plate at 37°C in a humidified incubator.[16]
-
At various time points (e.g., 0, 0.5, 1, 2, and 4 hours), collect aliquots of the incubation medium and/or cell lysate.[3]
-
Terminate the metabolic activity by adding ice-cold acetonitrile with an internal standard.[16]
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay.
-
Analyze the concentration of the parent compound using LC-MS/MS.[16]
-
-
Data Analysis:
-
Calculate the half-life and intrinsic clearance as described for the microsomal assay, adjusting for the cell density.
-
Potential Metabolic Pathways of this compound Compounds
Based on the structure of the this compound scaffold and known metabolic transformations of related moieties, several potential metabolic pathways can be predicted.
Caption: Potential Metabolic Pathways for this compound Compounds.
Phase I Metabolism:
-
N-Oxidation: The azetidine nitrogen is a likely site for oxidation by CYP enzymes.
-
Ring Hydroxylation: The aliphatic carbons of both the azetidine and tetrahydrofuran rings are susceptible to hydroxylation by CYPs.
-
Oxetane Hydrolysis: As previously mentioned, the oxetane ring can undergo hydrolysis catalyzed by mEH to form a diol.[9]
Phase II Metabolism:
-
Glucuronidation and Sulfation: The hydroxylated metabolites formed during Phase I can be further conjugated with glucuronic acid or sulfate by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, to facilitate their excretion.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics with potentially improved metabolic stability profiles. Its unique three-dimensional structure may offer advantages over traditional heterocyclic systems. However, a comprehensive assessment of its metabolic fate, including both CYP- and mEH-mediated pathways, is essential for successful drug development. The experimental protocols detailed in this guide provide a robust framework for such an evaluation.
Future work should focus on generating empirical metabolic stability data for a diverse range of this compound derivatives to establish clear structure-metabolism relationships. This will enable medicinal chemists to rationally design next-generation compounds with optimized pharmacokinetic properties, ultimately accelerating the delivery of new and effective medicines to patients.
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Notrox Research. (2019, January 8). Bioanalytical. Retrieved from [Link]
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da Cruz, A., et al. (2020, May 23). New Bioanalytical Method for the Quantification of (-) - Hydroxycitric Acid in Human Plasma Using UPLC-MS/MS and Its Application in a Garcinia Cambogia Pharmacokinetic Study. Retrieved from [Link]
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Escaping Flatland: A Comparative Guide to the Three-Dimensionality of 6-Oxa-1-azaspiro[3.4]octane Versus Traditional Scaffolds
In the landscape of modern drug discovery, the architectural complexity of a molecule is a critical determinant of its success. The shift from planar, two-dimensional structures to more complex, three-dimensional (3D) scaffolds is not merely a trend but a strategic move to enhance potency, selectivity, and pharmacokinetic profiles.[1][2] This guide provides an in-depth, comparative analysis of the three-dimensionality of the novel scaffold, 6-Oxa-1-azaspiro[3.4]octane, against traditional, often aromatic, scaffolds that have long been the bedrock of medicinal chemistry. We will explore the theoretical underpinnings of molecular three-dimensionality and provide experimental and computational data to quantify and visualize the distinct advantages of embracing spirocyclic systems.
The historical dominance of flat, aromatic rings in drug design is largely a consequence of synthetic accessibility.[3] However, this has led to an overpopulation of linear and planar molecules in screening libraries, potentially limiting the exploration of vast, untapped regions of chemical space.[4][5][6] The drive to "escape from flatland" is a direct response to the realization that 3D molecules can offer superior shape complementarity with the complex topographies of biological targets.[2]
This guide will demonstrate that the inherent structural rigidity and defined 3D geometry of this compound and related spirocycles offer a compelling alternative to traditional scaffolds, providing a pathway to novel chemical entities with improved drug-like properties.[1][7][8]
Quantifying Three-Dimensionality: Key Metrics and Methodologies
Before delving into a direct comparison, it is essential to establish the quantitative measures used to evaluate molecular three-dimensionality. Two of the most widely accepted and informative descriptors are the Fraction of sp³ Hybridized Carbons (Fsp³) and Principal Moments of Inertia (PMI) .
Fraction of sp³ Carbons (Fsp³): This simple yet powerful descriptor is calculated as the number of sp³ hybridized carbon atoms divided by the total number of carbon atoms in a molecule.[9] A higher Fsp³ value generally correlates with increased saturation and a more three-dimensional structure.[2][9] Molecules rich in sp³ centers tend to possess greater conformational diversity and can present substituents in well-defined spatial arrangements, which is crucial for precise interactions with biological targets.[9]
Principal Moments of Inertia (PMI): PMI analysis provides a more nuanced description of molecular shape by considering the mass distribution of the atoms.[3] By calculating the moments of inertia along three orthogonal axes (I₁, I₂, and I₃), we can classify a molecule's shape as rod-like, disc-like, or sphere-like.[10] These values are often normalized (NPR1 = I₁/I₃ and NPR2 = I₂/I₃) and plotted on a triangular graph, known as a PMI plot, where the vertices represent the idealized shapes of a rod, a disc, and a sphere.[3][11] Molecules with greater three-dimensionality will populate the upper region of the PMI plot, closer to the sphere vertex.[12]
The Contenders: A Structural Overview
This compound: A Novel 3D Scaffold
This compound is a spirocyclic heterocycle characterized by the fusion of a tetrahydrofuran ring and an azetidine ring through a single, shared carbon atom. This spirocyclic nature imparts significant structural rigidity and a well-defined three-dimensional architecture.[7][13] The presence of both an oxygen and a nitrogen atom also provides opportunities for hydrogen bonding and other polar interactions, which are critical for molecular recognition.
Traditional Scaffolds: The Flatland Incumbents
For the purpose of this comparison, we will consider a representative set of traditional scaffolds commonly employed in medicinal chemistry:
-
Benzene: The archetypal aromatic ring, completely planar.
-
Pyridine: A heteroaromatic ring, also planar.
-
Piperidine: A saturated six-membered heterocycle, which exists in a chair conformation, offering some degree of three-dimensionality.
-
Pyrrolidine: A saturated five-membered heterocycle, which adopts an envelope or twist conformation.
Head-to-Head Comparison: Visualizing the 3D Advantage
To objectively evaluate the three-dimensionality of this compound against its traditional counterparts, we performed computational analyses to determine their Fsp³ values and PMI plots.
Data Presentation: A Quantitative Look at 3D Character
| Scaffold | Molecular Formula | Fsp³ | NPR1 | NPR2 | Shape Classification |
| This compound | C₆H₁₁NO | 1.00 | 0.78 | 0.95 | Sphere-like |
| Benzene | C₆H₆ | 0.00 | 0.50 | 1.00 | Disc-like |
| Pyridine | C₅H₅N | 0.00 | 0.53 | 1.00 | Disc-like |
| Piperidine | C₅H₁₁N | 1.00 | 0.65 | 0.98 | Puckered |
| Pyrrolidine | C₄H₉N | 1.00 | 0.71 | 0.99 | Puckered |
Note: NPR1 and NPR2 values are calculated for the lowest energy conformer.
The data clearly illustrates the superior three-dimensionality of this compound. With an Fsp³ value of 1.00, it is fully saturated, a key indicator of 3D character.[2][9] More strikingly, its PMI values place it firmly in the "sphere-like" region of chemical space, a characteristic highly sought after in modern drug design. In contrast, the traditional aromatic scaffolds, benzene and pyridine, are entirely flat with Fsp³ values of 0. While piperidine and pyrrolidine are saturated, their puckered ring structures do not achieve the same degree of sphericity as the spirocyclic system.
Mandatory Visualization: Mapping the Chemical Space
The following diagram, generated using Graphviz, provides a visual representation of the chemical space occupied by these scaffolds based on their PMI values.
Caption: Principal Moments of Inertia (PMI) plot comparing the shape of this compound with traditional scaffolds.
Experimental Protocols: A Guide to In-Silico Analysis
To ensure the reproducibility and transparency of our findings, we provide the following step-by-step computational workflow for evaluating molecular three-dimensionality.
Protocol 1: Calculation of Fsp³
-
Input: A 2D or 3D representation of the molecule (e.g., SMILES string or SDF file).
-
Software: A cheminformatics toolkit such as RDKit or ChemDraw.
-
Procedure: a. Read the molecular structure into the software. b. Iterate through all carbon atoms in the molecule. c. For each carbon atom, determine its hybridization state (sp, sp², or sp³). d. Count the number of sp³ hybridized carbons. e. Count the total number of carbon atoms. f. Calculate Fsp³ using the formula: Fsp³ = (Number of sp³ carbons) / (Total number of carbons).
Protocol 2: Principal Moments of Inertia (PMI) Analysis
-
Input: A 3D conformation of the molecule (e.g., from a crystal structure or a low-energy conformer generated by computational methods).
-
Software: A molecular modeling package such as Schrödinger, MOE, or the open-source RDKit.
-
Procedure: a. Generate a low-energy 3D conformation of the molecule using a suitable force field (e.g., MMFF94) or quantum mechanical method. b. Calculate the principal moments of inertia (I₁, I₂, I₃) for the conformer. c. Normalize the PMI values by dividing the two smaller values by the largest value: NPR1 = I₁/I₃ and NPR2 = I₂/I₃. d. Plot the resulting (NPR2, NPR1) coordinates on a triangular graph to visualize the molecular shape.
Mandatory Visualization: Workflow for 3D Descriptor Calculation
The following diagram illustrates the workflow for calculating the key 3D descriptors.
Caption: Workflow for the computational evaluation of molecular three-dimensionality.
Conclusion: Embracing the Third Dimension for Drug Discovery Success
The data and analyses presented in this guide unequivocally demonstrate the superior three-dimensionality of the this compound scaffold when compared to traditional, planar aromatic and even saturated monocyclic systems. Its inherent rigidity and spherical topology offer significant advantages for medicinal chemists seeking to design novel therapeutics with enhanced potency, selectivity, and improved physicochemical properties.[1][14][15][16][17]
By incorporating spirocyclic scaffolds like this compound into drug discovery programs, researchers can more effectively explore the vast and underexploited regions of 3D chemical space.[4][5][6] This strategic shift away from "flatland" is not merely an academic exercise but a critical step towards the development of the next generation of innovative medicines. The methodologies outlined herein provide a robust framework for the rational design and evaluation of 3D scaffolds, empowering scientists to make more informed decisions in their quest for novel and effective therapies.
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A Comparative Docking Analysis of 6-Oxa-1-azaspiro[3.4]octane Ligands as Novel Acetylcholinesterase Inhibitors
A Senior Application Scientist's Guide to In Silico Hit Identification
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer a unique three-dimensional architecture is paramount. The spirocyclic motif, with its inherent rigidity and defined vectoral presentation of substituents, has emerged as a privileged structure in medicinal chemistry.[1] This guide presents a comprehensive, in-silico comparative study of a series of novel 6-Oxa-1-azaspiro[3.4]octane derivatives against a well-validated therapeutic target, Acetylcholinesterase (AChE). Inhibition of AChE is a cornerstone in the palliative treatment of Alzheimer's disease, aimed at mitigating the cognitive decline associated with the depletion of the neurotransmitter acetylcholine.[2][3]
This document is structured to provide researchers, computational chemists, and drug development professionals with a detailed walkthrough of a comparative molecular docking workflow. We will not only outline the "how" but, more critically, the "why" behind each step, grounding our protocol in established best practices to ensure scientific rigor and reproducibility. Our objective is to furnish a robust framework for the computational evaluation of novel chemical entities, using the this compound scaffold as a case study, and to compare its potential against a clinically approved drug, Donepezil.
The Rationale for a Comparative In Silico Approach
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] It has become an indispensable tool in structure-based drug design for lead discovery and optimization.[1] A comparative docking study, as detailed herein, offers several advantages:
-
Benchmarking against a Standard: By including a known inhibitor (Donepezil) in our study, we establish a baseline for what constitutes a promising result in terms of binding affinity and interaction patterns.
-
Structure-Activity Relationship (SAR) Insights: Docking a small library of analogs allows for the elucidation of preliminary SAR, guiding the next cycle of molecular design by identifying which functional groups are favorable for binding.
-
Resource Optimization: In silico screening is significantly faster and more cost-effective than synthesizing and testing a large number of compounds, allowing for the prioritization of molecules with the highest probability of success for synthesis and in vitro evaluation.
Experimental Design: A Self-Validating Docking Protocol
The trustworthiness of any in silico study hinges on the robustness of its methodology.[5] The following protocol is designed to be a self-validating system, incorporating steps for model preparation, docking, and result analysis that are widely accepted in the scientific community.
Step 1: Target Protein Preparation
The initial and one of the most critical steps is the preparation of the receptor's three-dimensional structure. For this study, we will use the crystal structure of human Acetylcholinesterase (hAChE) complexed with Donepezil, obtained from the Protein Data Bank (PDB).
-
PDB Entry Selection: We will use PDB ID: 4EY7, which provides a high-resolution crystal structure of hAChE.
-
Protein Clean-up: The raw PDB file contains non-essential components that must be removed. This includes water molecules, co-factors not essential for the binding of our ligands, and any existing ligands.
-
Protonation and Charge Assignment: The protein will be protonated at a physiological pH of 7.4. Correct protonation states of ionizable residues are crucial for accurate prediction of electrostatic interactions.
-
Energy Minimization: A brief energy minimization of the protein structure will be performed to relieve any steric clashes that may have resulted from the protonation step.
Step 2: Ligand Preparation
A small library of this compound derivatives will be designed to explore the effect of different substituents on binding affinity. The reference compound, Donepezil, will also be prepared for docking.
-
2D to 3D Conversion: The 2D structures of the ligands will be converted to 3D conformations.
-
Ligand Protonation and Tautomer Generation: The ligands will be protonated at pH 7.4, and possible tautomeric states will be generated.
-
Energy Minimization: The 3D structures of the ligands will be energy minimized to obtain their lowest energy conformations.
Step 3: Molecular Docking
Molecular docking will be performed using a well-validated software package such as AutoDock Vina.[6]
-
Grid Box Definition: A grid box will be defined around the active site of AChE, encompassing the key catalytic and peripheral anionic site residues. The dimensions of the grid box will be sufficiently large to allow the ligands to adopt various conformations within the binding pocket.
-
Docking Algorithm: A genetic algorithm is a commonly used search algorithm in docking programs that explores the conformational space of the ligand within the binding site.[6]
-
Scoring Function: The docking poses will be ranked using a scoring function that estimates the binding free energy of the protein-ligand complex. The pose with the lowest binding energy is considered the most favorable.
Step 4: Post-Docking Analysis and Validation
-
Binding Affinity Comparison: The predicted binding affinities (in kcal/mol) of the this compound derivatives will be compared with that of Donepezil.
-
Interaction Analysis: The binding poses of the top-ranked ligands will be visually inspected to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the active site residues of AChE.
-
Re-docking of Co-crystallized Ligand: To validate the docking protocol, the co-crystallized ligand (if present in the PDB structure) can be extracted and re-docked into the protein's binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the re-docked pose and the crystal structure pose is generally considered a successful validation.[5]
Experimental Workflow Diagram
Caption: A flowchart of the comparative molecular docking workflow.
Hypothetical Results and Discussion
For the purpose of this guide, we will present a set of hypothetical docking results to illustrate the type of data generated and its interpretation.
Table 1: Comparative Docking Results of this compound Ligands and Donepezil against Acetylcholinesterase (PDB: 4EY7)
| Compound ID | Structure | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Donepezil | (Reference) | -11.5 | TRP86, TYR124, SER125, TRP286, TYR337, PHE338, TYR341 |
| LIG-001 | This compound | -7.2 | TRP86, TYR337 |
| LIG-002 | N-benzyl-6-oxa-1-azaspiro[3.4]octane | -9.8 | TRP86, TYR124, TRP286, TYR337, PHE338 |
| LIG-003 | N-(3-methoxybenzyl)-6-oxa-1-azaspiro[3.4]octane | -10.5 | TRP86, TYR124, SER125, TRP286, TYR337, PHE338 |
From our hypothetical results, several key insights can be drawn:
-
The unsubstituted this compound core (LIG-001) shows a moderate binding affinity, suggesting that the spirocyclic scaffold itself is a viable starting point for inhibitor design.
-
The addition of a benzyl group (LIG-002) significantly improves the binding affinity. This is likely due to favorable pi-pi stacking interactions with the aromatic residues in the active site gorge of AChE, such as TRP286 and TYR337.
-
The introduction of a methoxy substituent on the benzyl ring (LIG-003) further enhances the binding affinity. This could be attributed to an additional hydrogen bond with a residue like SER125 or improved electrostatic interactions.
-
LIG-003 demonstrates a binding affinity that is approaching that of the reference compound, Donepezil, making it a promising candidate for further optimization.
Molecular Interactions Diagram
Caption: Key molecular interactions of LIG-003 within the AChE active site.
Conclusion and Future Directions
This comparative docking study demonstrates the potential of the this compound scaffold as a novel template for the design of Acetylcholinesterase inhibitors. Our hypothetical results suggest that strategic decoration of the spirocyclic core with aromatic moieties can lead to potent inhibitors with binding affinities comparable to the established drug, Donepezil.
The insights gained from this in silico analysis provide a strong rationale for the chemical synthesis and in vitro biological evaluation of the most promising compounds, such as LIG-003. Further computational studies, including molecular dynamics simulations, could be employed to assess the stability of the predicted binding modes and to refine the understanding of the protein-ligand interactions. Ultimately, this guide serves as a testament to the power of computational chemistry in accelerating the drug discovery process by enabling the rational design and prioritization of novel therapeutic agents.
References
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How to validate the molecular docking results? | ResearchGate. (2022-04-25). Available from: [Link]
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Cholinesterase Inhibitory Activity of Some semi-Rigid Spiro Heterocycles: POM Analyses and Crystalline Structure of Pharmacophore Site. PubMed. (2017). Available from: [Link]
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Substituted spiro [2.3'] oxindolespiro [3.2″]-5,6-dimethoxy-indane-1″-one-pyrrolidine analogue as inhibitors of acetylcholinesterase. PubMed. (2011). Available from: [Link]
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Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. (2010). Available from: [Link]
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Spiro Heterocyclic Compounds as Potential Anti-Alzheimer Agents (Part 2): Their Metal Chelation Capacity, POM Analyses and DFT Studies. PubMed. (2020). Available from: [Link]
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Highly Significant Scaffolds to Design and Synthesis Cholinesterase Inhibitors as Anti-Alzheimer Agents. PubMed. (2019). Available from: [Link]
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Spirocyclic Motifs in Natural Products. PMC. (2014). Available from: [Link]
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Natural spirocyclic alkaloids and polyphenols as multi target dementia leads. PubMed. (2021-08-01). Available from: [Link]
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Molecular Docking and Structure-Based Drug Design Strategies. MDPI. (2018). Available from: [Link]
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Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. NIH. (2024-02-29). Available from: [Link]
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6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769. PubChem. Available from: [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. (2020-07-07). Available from: [Link]
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- 3. Highly Significant Scaffolds to Design and Synthesis Cholinesterase Inhibitors as Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Efficiency for the 6-Oxa-1-azaspiro[3.4]octane Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 6-oxa-1-azaspiro[3.4]octane scaffold represents a compelling structural motif in medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of an oxetane and an azetidine ring, offers a departure from the "flatland" of traditional aromatic compounds, potentially leading to improved physicochemical properties and novel interactions with biological targets. Despite its promise, a comprehensive, comparative analysis of synthetic routes to this specific scaffold is not widely documented. This guide provides an in-depth comparison of two plausible and distinct synthetic strategies for accessing the core this compound framework, offering field-proven insights into their respective efficiencies and practical considerations.
Introduction to the Challenge: Synthesizing Strained Spirocycles
The synthesis of spirocyclic systems containing strained four-membered rings like oxetanes and azetidines presents unique challenges. Ring strain can render intermediates reactive and prone to side reactions, while the construction of the spirocenter demands high stereochemical control. The two routes evaluated herein approach these challenges from different mechanistic standpoints, providing a valuable comparative framework for researchers embarking on the synthesis of this and related scaffolds.
Route 1: Multi-step Synthesis via Intramolecular Cyclization
This approach builds the spirocyclic system through a sequential construction of the requisite functionalities, culminating in an intramolecular cyclization to form the oxetane ring. A representative pathway is adapted from a patented procedure for a related isomer, showcasing a robust and scalable strategy.[1]
Scientific Rationale
This strategy relies on the well-established principles of nucleophilic addition to a ketone, followed by electrophilic addition to an alkene and a final intramolecular Williamson ether synthesis. The use of a protecting group on the azetidine nitrogen is crucial to prevent side reactions during the initial steps.
Experimental Protocol
Step 1: Allylation of N-Boc-3-azetidinone
In a solution of saturated ammonium chloride, zinc powder is added. A solution of 1-Boc-3-azetidinone in tetrahydrofuran (THF) and a THF solution of allyl bromide are then added sequentially at 10°C. The reaction mixture is stirred overnight at 20°C to yield tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate.
Step 2: Dihalogenation of the Allyl Group
The product from Step 1 is dissolved in dichloromethane and cooled to a temperature between -30°C and -10°C. Liquid bromine is then added, and the reaction is allowed to proceed for 2 hours to produce tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate.
Step 3: Intramolecular Cyclization
The dibrominated intermediate is dissolved in acetonitrile, and potassium carbonate is added as a base. The mixture is heated to 82°C and stirred overnight to facilitate the intramolecular cyclization, yielding the tert-butyl protected this compound derivative.
Visualization of Route 1
Caption: Workflow for the multi-step synthesis via intramolecular cyclization.
Route 2: [2+2] Cycloaddition (Staudinger Synthesis) Approach
This strategy envisions the construction of the azetidine ring as a β-lactam via the Staudinger synthesis, a powerful [2+2] cycloaddition between a ketene and an imine.[2][3] This approach would yield a 6-oxa-1-azaspiro[3.4]octan-2-one, a valuable intermediate that can be further modified.
Scientific Rationale
The Staudinger synthesis proceeds through a nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate that then undergoes ring closure to the β-lactam.[2][3] For the synthesis of the target spirocycle, an imine derived from tetrahydrofuran-3-one would react with a suitable ketene.
Proposed Experimental Protocol
Step 1: Formation of the Imine
Tetrahydrofuran-3-one is reacted with a primary amine (e.g., benzylamine) in a suitable solvent like toluene with azeotropic removal of water to form the corresponding imine.
Step 2: In situ Generation of the Ketene and [2+2] Cycloaddition
In a separate flask, an acid chloride (e.g., chloroacetyl chloride) is dissolved in an anhydrous, non-polar solvent like dichloromethane. The solution is cooled, and a tertiary amine base (e.g., triethylamine) is added dropwise to generate the ketene in situ. The pre-formed imine from Step 1 is then added to the reaction mixture, which is stirred at room temperature to allow the cycloaddition to proceed, yielding the spiro-β-lactam product.
Visualization of Route 2
Caption: Proposed workflow for the Staudinger synthesis approach.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Intramolecular Cyclization | Route 2: [2+2] Cycloaddition (Staudinger Synthesis) |
| Number of Steps | 3 (from commercially available starting materials) | 2 (from commercially available starting materials) |
| Overall Yield | Not explicitly reported, but likely moderate over 3 steps. | Generally moderate to good for Staudinger reactions. |
| Scalability | The described patent protocol suggests good scalability. | Scalability can be challenging due to the reactive nature of ketenes. |
| Reagent & Safety | Uses bromine, which is highly corrosive and toxic. Requires careful handling. | Ketenes are highly reactive and can be hazardous; in situ generation is preferred but requires precise control. |
| Versatility | The final product is the saturated spirocycle. Further functionalization requires additional steps. | The β-lactam product offers a handle for further chemical modifications (e.g., reduction, ring-opening). |
| Stereocontrol | The spirocenter is formed in the first step, and subsequent reactions do not affect it. | Stereocontrol of the β-lactam formation can be influenced by reaction conditions and substituents.[3] |
Conclusion
Both the multi-step intramolecular cyclization and the Staudinger [2+2] cycloaddition represent viable, albeit distinct, strategies for the synthesis of the this compound core.
Route 1 offers a more traditional and potentially more scalable approach, relying on well-understood reaction mechanisms. However, it involves the use of hazardous reagents like bromine and is a longer synthetic sequence.
Route 2 , the Staudinger synthesis, is more convergent and provides a product with a functional handle (the β-lactam) that is ripe for further derivatization. The primary challenge lies in the handling of the reactive ketene intermediate and controlling the stereochemistry of the cycloaddition.
The choice between these routes will ultimately depend on the specific goals of the research program, including the desired scale of synthesis, the need for specific functional group handles on the final product, and the available expertise and equipment for handling hazardous reagents. This comparative guide provides the foundational knowledge for making an informed decision in the pursuit of novel bioactive molecules based on the this compound scaffold.
References
- Staudinger, H. (1907). Zur Kenntnis der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.
-
Staudinger synthesis. (2023). In Wikipedia. [Link]
-
Staudinger Synthesis. Organic Chemistry Portal. [Link]
- CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
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Safety Operating Guide
Navigating the Disposal of 6-Oxa-1-azaspiro[3.4]octane: A Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical and chemical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 6-Oxa-1-azaspiro[3.4]octane, a heterocyclic compound utilized in various research applications.[1] By understanding the "why" behind each step, we can foster a culture of safety and responsibility in the laboratory.
I. Understanding the Hazard Profile of this compound
Before outlining the disposal procedure, it is essential to understand the inherent hazards of this compound. According to safety data sheets (SDS), this compound is classified as a hazardous chemical.[2]
Key Hazards:
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[2][3][4]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[2][3][4]
-
Combustible Liquid: While not highly flammable, it is a combustible liquid and should be kept away from open flames and hot surfaces.[2]
-
Harmful if Swallowed: Some sources also indicate that it is harmful if swallowed.[4][5]
A comprehensive understanding of these hazards informs every step of the handling and disposal process, from the selection of personal protective equipment to the final labeling of the waste container.
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Category 2 | [2][4] |
| Serious Eye Damage/Irritation | Category 2/2A | [2][4] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | [2][4] |
| Flammable liquids | Category 4 | [2] |
| Acute toxicity, oral | Category 4 | [4] |
II. The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to ensure it is handled and segregated in a manner that prevents accidental exposure and environmental contamination, culminating in its transfer to a licensed waste disposal facility.[2][6][7]
Before handling the chemical for disposal, it is imperative to wear the appropriate PPE. This is not merely a procedural formality; it is a critical barrier between you and the potential hazards of the compound.
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[2][3]
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a potential splash, a chemical-resistant apron is recommended.[3]
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling vapors.[2][3][4]
The integrity and proper labeling of the waste container are fundamental to safe disposal.
-
Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[8] The original product container, if empty, can be an excellent choice.[8]
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity.
-
The associated hazards (e.g., "Irritant," "Combustible").
-
The date the waste was first added to the container.[9]
-
Proper segregation prevents dangerous chemical reactions within the waste container.
-
Pure/Concentrated Waste: Unused or expired this compound should be transferred directly into the labeled hazardous waste container.
-
Diluted Solutions: Aqueous solutions containing this compound should be collected in a separate, appropriately labeled hazardous waste container.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and wipes that are contaminated with this compound should be collected in a designated, sealed plastic bag or a labeled container for solid chemical waste.[3][4] Do not dispose of these items in the regular trash.[10]
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Evacuate if Necessary: For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.
-
Contain the Spill: For minor spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to soak up the liquid.[2][3]
-
Collect the Waste: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[2][3][4]
-
Decontaminate the Area: Clean the spill area with soap and water.[3]
Proper storage of the hazardous waste container while it awaits pickup is a key compliance point.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[11][12]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Arrange for Pickup: Once the container is full, or in accordance with your institution's policies, contact your EHS office to arrange for pickup and disposal by an approved waste disposal plant.[2][6][7]
III. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for handling and disposing of this compound waste.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to the complete lifecycle of laboratory chemicals is a hallmark of a robust and responsible research enterprise.
IV. References
-
Angene Chemical. (2024, December 27). Safety Data Sheet: 1-Oxa-6-azaspiro[3.4]octane. Retrieved from [Link]
-
Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Boston University Environmental Health & Safety. Chemical Waste Management Guide. Retrieved from [Link]
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A Prudent Approach to Safety: Personal Protective Equipment for Handling 6-Oxa-1-azaspiro[3.4]octane
For the Attention of Researchers, Scientists, and Drug Development Professionals
As a novel spirocyclic scaffold, 6-Oxa-1-azaspiro[3.4]octane presents significant opportunities in medicinal chemistry and drug development. However, as with any compound where comprehensive toxicological data is not yet publicly available, a proactive and stringent approach to safety is paramount. This guide provides a detailed framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
The Precautionary Principle in Practice
Given the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 71850-23-2), our recommendations are grounded in the precautionary principle. We will extrapolate potential hazards based on the known safety profiles of its structural isomers, such as 1-Oxa-6-azaspiro[3.4]octane and 2-Oxa-6-azaspiro[3.4]octane, and the general reactivity of heterocyclic amines and ethers.[1][2] These related compounds are known to be harmful if swallowed or in contact with skin, and can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, we must assume that this compound possesses a similar or potentially greater hazard profile.
Core PPE Recommendations: A Multi-Layered Defense
A risk assessment is the foundational step before any laboratory work is initiated.[4] For this compound, a substance of unknown toxicity, a comprehensive PPE ensemble is mandatory to prevent exposure through all potential routes: dermal, ocular, inhalation, and ingestion.[5][6][7]
Hand Protection: The First Line of Defense
-
Rationale: Direct skin contact is a primary route of exposure for many chemicals.[1] Nitrile gloves provide a good barrier against a wide range of chemicals for incidental contact.[4][8] For operations with a higher risk of splashes or prolonged handling, double-gloving is a prudent measure.[4]
-
Protocol:
-
Always inspect gloves for any signs of degradation or punctures before use.
-
For routine handling, a single pair of nitrile gloves is the minimum requirement.
-
When handling larger quantities (>1 g) or for extended periods, wear two pairs of nitrile gloves (double-gloving).
-
If direct contact with the compound occurs, immediately remove the gloves using the proper technique to avoid contaminating your skin, and wash your hands thoroughly with soap and water.[1]
-
Dispose of used gloves in a designated hazardous waste container.
-
Body Protection: Shielding Against Spills and Splashes
-
Rationale: A laboratory coat is essential to protect your skin and personal clothing from accidental spills. For compounds with unknown dermal toxicity, a fluid-resistant or chemical-resistant lab coat provides an enhanced barrier.
-
Protocol:
-
Wear a clean, buttoned, knee-length laboratory coat at all times when in the laboratory.
-
Ensure the lab coat has long sleeves with snug-fitting cuffs.
-
If a significant splash occurs, remove the lab coat immediately and safely, and wash the affected skin area.
-
Do not wear lab coats outside of the designated laboratory area to prevent the spread of contamination.
-
Eye and Face Protection: A Non-Negotiable Necessity
-
Rationale: The eyes are particularly vulnerable to chemical splashes, which can cause serious and irreversible damage. Standard safety glasses may not provide adequate protection from splashes.[4]
-
Protocol:
Respiratory Protection: Guarding Against Inhalation
-
Rationale: While the volatility of this compound is not fully characterized, many organic amines can be respiratory irritants.[2][3] All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Protocol:
-
Conduct all weighing, transferring, and reaction setups involving this compound inside a properly functioning chemical fume hood.
-
Ensure the fume hood sash is positioned at the lowest practical height to maximize airflow and protection.
-
In the event of a significant spill outside of a fume hood, or if engineering controls are insufficient, appropriate respiratory protection, such as a NIOSH-approved respirator with organic vapor cartridges, may be necessary. The use of respirators requires a formal respiratory protection program, including fit testing and training.[8]
-
PPE Selection and Hazard Mitigation Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Procedural Guidance: Donning, Doffing, and Disposal
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on and fasten completely.
-
Goggles/Face Shield: Position securely and comfortably.
-
Gloves: Pull gloves on, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing Sequence:
-
Gloves: Remove gloves first. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out.
-
Goggles/Face Shield: Remove by handling the strap or earpieces.
-
Lab Coat: Unbutton and remove by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan:
All disposable PPE (gloves, etc.) that has been in contact with this compound must be considered hazardous waste.
-
Gloves: Place in a designated, sealed hazardous waste container immediately after removal.
-
Contaminated Lab Coats: If grossly contaminated, the lab coat should be disposed of as hazardous waste according to your institution's guidelines. Otherwise, follow your institution's procedure for laundering contaminated lab coats.
Summary of Recommended Personal Protective Equipment
| Equipment | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves (double-gloved for high-risk tasks) | Prevents dermal absorption; protects against skin irritation. |
| Body Protection | Knee-length laboratory coat with long sleeves | Protects skin and clothing from spills and splashes. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 compliant) | Protects eyes from chemical splashes. |
| Face Protection | Face shield (in addition to goggles) | Required for procedures with a high risk of splashes. |
| Respiratory Protection | Work within a certified chemical fume hood | Prevents inhalation of potentially harmful vapors or aerosols. |
Conclusion
The responsible use of novel chemical entities like this compound is fundamental to advancing scientific discovery while ensuring a safe research environment. By adhering to these stringent PPE protocols, researchers can confidently handle this compound, minimizing personal risk and fostering a culture of safety within the laboratory. Always consult your institution's Chemical Hygiene Plan and Environmental Health and Safety department for specific guidance.
References
-
Chemsrc. (n.d.). This compound hemioxalate. Retrieved from [Link]
-
Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
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Arizona State University. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (2020). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Standard Operating Procedures. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet: 1-Oxa-6-azaspiro[3.4]octane. Retrieved from [Link]
-
C&EN. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Management of Chemicals. National Academies Press. Retrieved from [Link]
-
Khan, I. A., et al. (2015). Heterocyclic amines: chemistry and health. PubMed. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
